Product packaging for 2-Chloromethyl-4,6-dimethoxypyrimidine(Cat. No.:CAS No. 114108-86-0)

2-Chloromethyl-4,6-dimethoxypyrimidine

Cat. No.: B058521
CAS No.: 114108-86-0
M. Wt: 188.61 g/mol
InChI Key: BWCCPOQIMGGGQX-UHFFFAOYSA-N
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Description

2-Chloromethyl-4,6-dimethoxypyrimidine (CAS 114108-86-0) is a versatile chemical building block prized in research and development for synthesizing novel bioactive molecules. Its core value lies in the reactivity of the chloromethyl group, which facilitates further functionalization, making it a key intermediate in constructing more complex compounds. This compound is part of the pyrimidine derivative family, which has drawn significant attention in agrochemical and medicinal research due to a wide spectrum of biological activities, including fungicidal and herbicidal properties . The molecular structure features a pyrimidine ring and can be used to create compounds where this ring makes a specific dihedral angle with other aromatic systems, such as a benzene ring, which can influence the compound's overall bioactivity and physical properties . As a specialty chemical, it is a subject of market analysis, particularly in regions with advanced chemical industries like Japan, highlighting its ongoing relevance in industrial R&D . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClN2O2 B058521 2-Chloromethyl-4,6-dimethoxypyrimidine CAS No. 114108-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-4,6-dimethoxypyrimidine
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InChI

InChI=1S/C7H9ClN2O2/c1-11-6-3-7(12-2)10-5(4-8)9-6/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCCPOQIMGGGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450037
Record name 2-Chloromethyl-4,6-dimethoxypyrimidine
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Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114108-86-0
Record name 2-(Chloromethyl)-4,6-dimethoxypyrimidine
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Record name 2-Chloromethyl-4,6-dimethoxypyrimidine
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Record name 2-Chloromethyl-4,6-dimethoxy-pyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4,6-dimethoxypyrimidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Chloro-4,6-dimethoxypyrimidine. This versatile heterocyclic compound is a key intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[1][2] This document includes detailed tables of its physical and chemical properties, spectroscopic data, and a representative experimental protocol for its synthesis. Additionally, a workflow for its application in the synthesis of pyrimidine salicylic acid herbicides is visualized.

Chemical Structure and Identifiers

2-Chloro-4,6-dimethoxypyrimidine is a substituted pyrimidine with a chlorine atom at the 2-position and two methoxy groups at the 4- and 6-positions.

IdentifierValue
IUPAC Name 2-chloro-4,6-dimethoxypyrimidine[3]
CAS Number 13223-25-1[1][3]
Molecular Formula C₆H₇ClN₂O₂[1][3]
SMILES COC1=CC(=NC(=N1)Cl)OC[3]
InChI InChI=1S/C6H7ClN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3[3]
InChIKey PBEKEFWBLFBSGQ-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-4,6-dimethoxypyrimidine is presented below.

PropertyValueReference
Molecular Weight 174.58 g/mol [1][3]
Appearance White to light yellow crystalline powder[1]
Melting Point 100-105 °C[1]
Boiling Point 317.1 ± 22.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Flash Point 145.6 ± 22.3 °C[1]
Solubility Soluble in chloroform.
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C[1]

Spectroscopic Data

The structural characterization of 2-Chloro-4,6-dimethoxypyrimidine is typically confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR ¹³C NMR
Chemical Shift (ppm) Chemical Shift (ppm)
3.9 (s, 6H, -OCH₃)54.5 (-OCH₃)
5.9 (s, 1H, Ar-H)87.4 (Ar-CH)
161.2 (Ar-C-Cl)
171.9 (Ar-C-O)

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~2950C-H stretch (aromatic)
~2850C-H stretch (methyl)
~1580C=N stretch (pyrimidine ring)
~1470C=C stretch (pyrimidine ring)
~1250C-O-C stretch (asymmetric)
~1050C-O-C stretch (symmetric)
~800C-Cl stretch
Mass Spectrometry
Ionm/z
[M]⁺174.02

Synthesis

2-Chloro-4,6-dimethoxypyrimidine can be synthesized through various routes. A common laboratory-scale preparation involves the diazotization of 2-amino-4,6-dimethoxypyrimidine followed by a Sandmeyer-type reaction. An alternative industrial method starts from malononitrile.

Experimental Protocol: Synthesis from 2-Amino-4,6-dimethoxypyrimidine

This protocol is adapted from established literature procedures.

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 30% Sodium Hydroxide (NaOH) solution

  • Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a low-temperature thermometer, add 500 mL of concentrated hydrochloric acid and cool to 0°C in an ice-salt bath.

  • Slowly add 1.5 moles of 2-amino-4,6-dimethoxypyrimidine to the cooled acid with continuous stirring until a homogenous solution is formed.

  • Cool the solution to -15°C.

  • Prepare a cold solution of 3.0 moles of sodium nitrite in 375 mL of water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over approximately one hour, maintaining the temperature between -15°C and -10°C.

  • After the addition is complete, continue stirring for an additional hour, allowing the temperature to rise to -5°C.

  • Carefully neutralize the mixture to a pH of approximately 7 with a 30% sodium hydroxide solution, ensuring the temperature does not exceed 0°C.

  • A solid precipitate will form. Collect the solid by filtration.

  • Extract the 2-chloro-4,6-dimethoxypyrimidine from the solid using four 75 mL portions of ether.

  • Combine the ether extracts and dry over anhydrous sodium sulfate.

  • Remove the ether by rotary evaporation to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent like isopentane to afford white crystals of 2-chloro-4,6-dimethoxypyrimidine.

Applications in Synthesis

2-Chloro-4,6-dimethoxypyrimidine is a crucial building block in the synthesis of various agrochemicals, particularly pyrimidine salicylic acid herbicides such as Bispyribac-sodium and Pyrithiobac-sodium.[4] It is also utilized in the pharmaceutical industry as an intermediate for the development of antiviral and anticancer agents.[2]

Workflow: Synthesis of Pyrimidine Salicylic Acid Herbicides

The following diagram illustrates the general synthetic workflow for the production of pyrimidine salicylic acid herbicides, highlighting the central role of 2-Chloro-4,6-dimethoxypyrimidine.

G A 2-Chloro-4,6-dimethoxypyrimidine C Nucleophilic Aromatic Substitution A->C B Salicylic Acid Derivative B->C D Pyrimidine Salicylic Acid Intermediate C->D E Further Modification / Saponification D->E F Final Herbicide Product (e.g., Bispyribac-sodium) E->F

Caption: Synthetic workflow for pyrimidine salicylic acid herbicides.

Safety and Handling

2-Chloro-4,6-dimethoxypyrimidine is harmful if swallowed and causes serious eye irritation.[3] It is essential to handle this chemical in a well-ventilated area, preferably in a chemical fume hood.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[5] Avoid breathing dust.[5] Store in a tightly closed container in a dry and cool place.[5]

Conclusion

2-Chloro-4,6-dimethoxypyrimidine is a valuable and versatile chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. Its well-defined chemical properties and reactivity make it a reliable starting material for the synthesis of complex, high-value molecules. This guide provides essential technical information to support researchers and professionals in its safe and effective use.

References

2-Chloro-4,6-dimethoxypyrimidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxypyrimidine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive chlorine atom and two electron-donating methoxy groups, make it an invaluable building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors for cancer therapy.

Chemical and Physical Properties

2-Chloro-4,6-dimethoxypyrimidine is a white to light yellow crystalline powder. Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 13223-25-1[1][2][3]
Molecular Formula C₆H₇ClN₂O₂[1][2][3]
Molecular Weight 174.58 g/mol [1][2][3]
Appearance White to light yellow powder/crystal[2]
Melting Point 101-105 °C[2]
Purity ≥ 98% (GC)[2]
IUPAC Name 2-chloro-4,6-dimethoxypyrimidine[1]

Spectroscopic Data

Spectroscopy Assignments
¹H NMR (Predicted) δ (ppm): ~6.1 (s, 1H, Ar-H), ~4.0 (s, 6H, 2 x -OCH₃)
¹³C NMR (Predicted) δ (ppm): ~172 (C-O), ~162 (C-Cl), ~88 (Ar-C-H) , ~55 (-OCH₃)
IR (KBr Pellet) ν (cm⁻¹): ~3000 (C-H stretch), ~1600 (C=N stretch), ~1480 (C=C stretch), ~1200 (C-O stretch), ~800 (C-Cl stretch)

Solubility Profile

Quantitative solubility data for 2-Chloro-4,6-dimethoxypyrimidine in various organic solvents is not extensively published. However, based on its chemical structure and qualitative information for similar pyrimidine derivatives, it is expected to be soluble in a range of common organic solvents.

Solvent Qualitative Solubility
ChloroformSoluble
Dichloromethane (DCM)Soluble
Ethyl AcetateSoluble
Tetrahydrofuran (THF)Soluble
AcetoneSoluble
MethanolSoluble
EthanolSoluble
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble

A detailed experimental protocol for the quantitative determination of solubility is provided in the "Experimental Protocols" section.

Synthesis and Reactivity

2-Chloro-4,6-dimethoxypyrimidine is typically synthesized from 2-amino-4,6-dimethoxypyrimidine via a diazotization reaction.[4] The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, making it an excellent electrophilic partner in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of C-C bonds.

Applications in Drug Discovery: A Precursor to Kinase Inhibitors

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors. 2-Chloro-4,6-dimethoxypyrimidine is a key starting material for the synthesis of various substituted aminopyrimidines, a class of compounds known to exhibit potent inhibitory activity against a range of kinases, including BCR-ABL, a key target in chronic myeloid leukemia (CML).[5][6]

The BCR-ABL Signaling Pathway

The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a complex network of downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[6][7][8] Key pathways activated by BCR-ABL include the Ras/MAPK pathway and the PI3K/Akt pathway.[5][6]

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

BCR-ABL Signaling Pathway

Experimental Protocols

Protocol for Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

This protocol is based on the diazotization of 2-amino-4,6-dimethoxypyrimidine.[4]

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a four-necked flask, add concentrated HCl and cool to 0 °C.

  • Add 2-amino-4,6-dimethoxypyrimidine in portions while maintaining the temperature at 0 °C and stir for 1 hour.

  • Cool the reaction mixture to -15 °C.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, keeping the temperature between -15 °C and -10 °C.

  • After the addition is complete, continue stirring at this temperature for another hour.

  • Slowly neutralize the reaction mixture to pH 7 by the dropwise addition of a 30% aqueous NaOH solution, maintaining the temperature below -5 °C.

  • Collect the resulting precipitate by vacuum filtration.

  • Extract the crude product from the solid with ethyl acetate.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure 2-chloro-4,6-dimethoxypyrimidine as white crystals.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-chloro-4,6-dimethoxypyrimidine with an arylboronic acid.

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a microwave reactor vial, add 2-chloro-4,6-dimethoxypyrimidine (1.0 equiv.), the arylboronic acid (1.1 equiv.), K₂CO₃ (3.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 2:1) via syringe.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Determination of Solubility

This protocol outlines a method to determine the quantitative solubility of 2-Chloro-4,6-dimethoxypyrimidine in an organic solvent.

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Selected organic solvent (e.g., THF, ethanol)

  • Thermostatically controlled shaker

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter)

Procedure:

  • Add an excess amount of 2-chloro-4,6-dimethoxypyrimidine to a known volume of the selected solvent in a sealed vial.

  • Place the vial in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any suspended solids.

  • Accurately weigh an empty, dry container.

  • Transfer the filtered solution to the pre-weighed container.

  • Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

  • Weigh the container with the dried solute.

  • Calculate the solubility in g/L or mg/mL.

Workflow for Kinase Inhibitor Screening

The development of novel kinase inhibitors from a pyrimidine scaffold typically follows a multi-step workflow, from initial screening to lead optimization.

Kinase_Inhibitor_Screening start Start: 2-Chloro-4,6-dimethoxypyrimidine synthesis Synthesis of Aminopyrimidine Library start->synthesis hts High-Throughput Screening (HTS) (e.g., against BCR-ABL kinase) synthesis->hts hit_id Hit Identification (Compounds with >50% inhibition) hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response selectivity Kinase Selectivity Profiling dose_response->selectivity cell_based Cell-Based Assays (e.g., CML cell lines) selectivity->cell_based sar Structure-Activity Relationship (SAR) & Lead Optimization cell_based->sar admet In vitro ADMET Profiling sar->admet in_vivo In Vivo Efficacy Studies (Animal Models) admet->in_vivo lead_candidate Lead Candidate in_vivo->lead_candidate

Workflow for Kinase Inhibitor Screening

This workflow begins with the synthesis of a library of diverse aminopyrimidine compounds from 2-chloro-4,6-dimethoxypyrimidine.[9][10][11] These compounds are then subjected to high-throughput screening against the target kinase. Hits are further characterized for their potency (IC₅₀), selectivity against other kinases, and activity in cell-based models. Promising compounds undergo structure-activity relationship (SAR) studies to optimize their properties, followed by ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling and in vivo efficacy studies to identify a lead candidate for further development.[9][12]

References

Spectroscopic Profile of 2-Chloro-4,6-dimethoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4,6-dimethoxypyrimidine (CAS No. 13223-25-1), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2-Chloro-4,6-dimethoxypyrimidine.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.15s1HH-5 (pyrimidine ring)
3.95s6H-OCH₃

Note: Solvent for the above data is typically CDCl₃, but should always be confirmed from the original spectrum.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
171.5C4/C6
162.0C2
88.0C5
55.0-OCH₃

Note: Solvent for the above data is typically CDCl₃, but should always be confirmed from the original spectrum.

Table 3: Infrared (IR) Spectroscopy Peak Assignments
Wavenumber (cm⁻¹)IntensityAssignment
1580StrongRing Stretching (ν₁₉ mode)
1567StrongRing Stretching (ν₈ mode)
1480MediumRing Stretching (ν₁₉ mode)
1400MediumRing Stretching (ν₁₉ mode)
833StrongRing Breathing (ν₁ mode)
633MediumRing Bending (ν₆ mode)
600MediumRing Bending (ν₆ mode)

Data obtained from studies on 6-chloro-2,4-dimethoxypyrimidine, which is structurally identical to 2-chloro-4,6-dimethoxypyrimidine.[1]

Table 4: Mass Spectrometry Data
m/zInterpretation
174/176[M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)

Note: Detailed fragmentation pattern is based on typical behavior of similar heterocyclic compounds and requires experimental verification.

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2-Chloro-4,6-dimethoxypyrimidine (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Complete dissolution is ensured through vortexing or sonication.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker, Jeol) operating at a specific frequency (e.g., 400 MHz for ¹H, 100 MHz for ¹³C). The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, the solvent peak may also be used as a secondary reference.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like 2-Chloro-4,6-dimethoxypyrimidine, the KBr pellet technique is commonly employed. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[1]

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum represents the absorption of infrared radiation as a function of wavenumber (typically in the range of 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common method for generating ions from volatile compounds. In this process, the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

Data Acquisition: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion intensity versus m/z, which provides information about the molecular weight of the compound and its fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Chloro-4,6-dimethoxypyrimidine.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound (2-Chloro-4,6-dimethoxypyrimidine) NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep KBr Pellet or Nujol Mull Sample->IR_Prep MS_Prep Dilution and Introduction Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data

Caption: General workflow for the spectroscopic analysis of 2-Chloro-4,6-dimethoxypyrimidine.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Chloro-4,6-dimethoxypyrimidine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding these properties is critical for its effective use in research and development, particularly in process chemistry, formulation development, and quality control. While specific quantitative solubility and stability data for 2-Chloro-4,6-dimethoxypyrimidine is limited in publicly available literature, this guide consolidates available qualitative information, presents data for analogous compounds, and provides detailed experimental protocols for determining these properties.

Solubility Profile

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation possibilities. 2-Chloro-4,6-dimethoxypyrimidine is a white to light yellow crystalline powder.[2] Its solubility is dictated by its molecular structure, which includes a moderately polar pyrimidine core, two electron-donating methoxy groups, and a chloro substituent.

Qualitative Solubility

Qualitative data indicates that 2-Chloro-4,6-dimethoxypyrimidine exhibits good solubility in a range of common organic solvents. Information for the structurally similar compound, 2-chloro-4,6-dimethylpyrimidine, suggests it is soluble in organic solvents like ethanol and acetone but is sparingly soluble in water.[3] The methoxy groups in 2-Chloro-4,6-dimethoxypyrimidine are expected to enhance its polarity and potential for hydrogen bonding compared to the dimethyl analog, which may influence its solubility profile.

Table 1: Qualitative Solubility of 2-Chloro-4,6-dimethoxypyrimidine and a Structural Analog

Solvent2-Chloro-4,6-dimethoxypyrimidine2-Chloro-4,6-dimethylpyrimidine (Analog)
ChloroformSolubleNot Reported
Ethyl AcetateSolubleNot Reported
MethanolSolubleSoluble
EthanolNot ReportedSoluble
AcetoneNot ReportedSoluble
WaterSparingly Soluble (inferred)Sparingly Soluble[3]

Note: "Soluble" indicates that the compound is likely to dissolve to a practical extent for many synthetic applications. "Sparingly Soluble" suggests low solubility in aqueous media.

Quantitative Solubility Data (Analog)

Table 2: Quantitative Solubility of a Structurally Related Pyrimidine Derivative

CompoundSolventTemperature (°C)Solubility
4-Amino-2,6-dichloropyrimidineDMSONot Specified100 mg/mL

Disclaimer: This data is for a structurally related compound and should be used as an estimation. Experimental determination of the solubility of 2-Chloro-4,6-dimethoxypyrimidine is highly recommended.

Stability Profile

The stability of 2-Chloro-4,6-dimethoxypyrimidine is a crucial factor for its storage, handling, and use in chemical reactions. Like many pyrimidine derivatives, it is susceptible to degradation under certain conditions.

General Stability Considerations

Pyrimidine derivatives can undergo degradation through several pathways:

  • Hydrolysis: The chloro group at the 2-position is susceptible to nucleophilic substitution, particularly by water, under acidic or basic conditions. This can lead to the formation of 2-hydroxy-4,6-dimethoxypyrimidine.

  • Oxidation: The pyrimidine ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the formation of various degradation products.

Stability Data of an Analogous Compound

A study on 2-chloro-2'-deoxyadenosine, another 2-chlorinated purine derivative, provides insights into the potential pH-dependent stability of 2-Chloro-4,6-dimethoxypyrimidine. The study found that the compound was stable at basic and neutral pH but degraded at acidic pH.

Table 3: pH Stability of 2-Chloro-2'-deoxyadenosine at 37°C

pHHalf-life (t½)
10.37 hours
21.6 hours
Neutral/BasicStable

Disclaimer: This data is for an analogous compound and serves as a general indicator. The stability of 2-Chloro-4,6-dimethoxypyrimidine should be experimentally verified.

Experimental Protocols

To obtain precise quantitative data for 2-Chloro-4,6-dimethoxypyrimidine, the following experimental protocols are recommended.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 2-Chloro-4,6-dimethoxypyrimidine in water at a specific temperature.

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Distilled or deionized water

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of 2-Chloro-4,6-dimethoxypyrimidine to a known volume of water in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of 2-Chloro-4,6-dimethoxypyrimidine.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Stability Study: Hydrolysis at Different pH

Objective: To evaluate the hydrolytic stability of 2-Chloro-4,6-dimethoxypyrimidine at various pH values.

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Buffer solutions of different pH values (e.g., pH 2, 4, 7, 9, 12)

  • Constant temperature incubator or water bath

  • HPLC system with a stability-indicating method

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Test Solutions: Prepare solutions of 2-Chloro-4,6-dimethoxypyrimidine in each of the buffer solutions at a known concentration.

  • Incubation: Store the solutions in sealed containers at a constant temperature (e.g., 40°C or 50°C) and protect them from light.

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of 2-Chloro-4,6-dimethoxypyrimidine and to detect the formation of any degradation products.

  • Data Analysis: Plot the natural logarithm of the concentration of 2-Chloro-4,6-dimethoxypyrimidine versus time for each pH. Determine the observed degradation rate constant (k_obs) from the slope of the linear regression. The half-life (t½) can be calculated using the equation: t½ = 0.693 / k_obs.

Visualizations

Logical Workflow for Synthesis

The synthesis of 2-Chloro-4,6-dimethoxypyrimidine often involves a multi-step process. A common route starts from malononitrile.

G A Malononitrile B Salt Formation with HCl in Methanol A->B C Dimethyl malonimidate dihydrochloride B->C D Cyanamidation C->D E 3-Amino-3-methoxy-N-cyano-2-propenimidate D->E F Condensation / Cyclization E->F G 2-Chloro-4,6-dimethoxypyrimidine F->G

Caption: A logical workflow for the synthesis of 2-Chloro-4,6-dimethoxypyrimidine.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the aqueous solubility of 2-Chloro-4,6-dimethoxypyrimidine.

G A Add excess 2-Chloro-4,6-dimethoxypyrimidine to water B Equilibrate at constant temperature with shaking A->B C Centrifuge to separate solid and supernatant B->C D Dilute a known volume of the supernatant C->D E Analyze by validated HPLC-UV method D->E F Calculate solubility E->F

Caption: Experimental workflow for aqueous solubility determination.

Potential Degradation Pathways

This diagram illustrates the potential degradation pathways for 2-Chloro-4,6-dimethoxypyrimidine under hydrolytic conditions.

G cluster_0 Degradation Conditions Acid Acidic Conditions (H+) A 2-Chloro-4,6-dimethoxypyrimidine Acid->A Hydrolysis Base Basic Conditions (OH-) Base->A Hydrolysis B 2-Hydroxy-4,6-dimethoxypyrimidine A->B Nucleophilic Substitution

References

In-Depth Technical Guide to the Safety and Handling of 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-4,6-dimethoxypyrimidine (CAS No. 13223-25-1). The information presented is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely, minimizing exposure risks and ensuring appropriate emergency response.

Hazard Identification and Classification

2-Chloro-4,6-dimethoxypyrimidine is classified as a hazardous substance. The primary hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are acute oral toxicity and serious eye irritation.

Based on notifications to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, the following hazard statements apply:

  • H302: Harmful if swallowed. (Reported in 95.5% of notifications)[1]

  • H319: Causes serious eye irritation. (Reported in 100% of notifications)[1]

Signal Word: Warning[1]

Pictograms:

  • alt text

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Chloro-4,6-dimethoxypyrimidine is provided in the table below.

PropertyValue
Molecular Formula C6H7ClN2O2
Molecular Weight 174.58 g/mol [1]
Appearance White to light yellow powder or crystals
Melting Point 101 - 105 °C
Purity ≥ 98%

Experimental Protocols for Hazard Assessment

The hazard classifications for chemical substances like 2-Chloro-4,6-dimethoxypyrimidine are determined through standardized experimental protocols. The following sections detail the methodologies for assessing acute oral toxicity, skin irritation, and eye irritation, based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity Testing

The assessment of acute oral toxicity is typically conducted using one of the following OECD test guidelines: 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[2] These methods provide information on the hazardous properties of a substance and allow for its classification according to the GHS.[2]

General Procedure (Adapted from OECD Guidelines 420, 423, and 425): [2][3][4]

  • Animal Selection: Healthy, young adult rodents are typically used.[5] Usually, testing is initiated in a single sex (commonly females).

  • Housing and Fasting: Animals are acclimatized to laboratory conditions. Prior to dosing, feed is withheld overnight.

  • Dose Administration: The test substance is administered orally in a single dose via gavage.[5] The substance may be dissolved or suspended in a suitable vehicle, such as water.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made shortly after dosing and then periodically.

  • Endpoint: The primary endpoint is mortality. The number of animals that die at a particular dose level is used to determine the GHS category. For example, the Acute Toxic Class Method (OECD 423) uses the mortality of a small group of animals at one of a series of fixed dose levels to classify the substance.

Skin Irritation Testing

In vitro methods are now predominantly used to assess skin irritation, reducing the need for animal testing. OECD Test Guideline 439, "In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method," is a widely accepted protocol.[6][7][8][9][10]

General Procedure (Adapted from OECD Guideline 439): [6][7][8][9][10]

  • Test System: The test utilizes a reconstructed human epidermis model, which mimics the properties of the upper layers of human skin.[6][7]

  • Application of Substance: The test chemical is applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a defined period.

  • Viability Assessment: After incubation, the viability of the tissue is determined using a cell viability assay, commonly the MTT assay. In this assay, the vital dye MTT is converted by mitochondrial enzymes of viable cells into a blue formazan salt, which is then extracted and quantified.

  • Classification: The substance is classified as a skin irritant (GHS Category 2) if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control.[7][10]

Eye Irritation Testing

Similar to skin irritation, in vitro and ex vivo methods are prioritized for assessing eye irritation to avoid animal testing. OECD Test Guideline 405, "Acute Eye Irritation/Corrosion," outlines the in vivo procedure, but emphasizes a weight-of-the-evidence analysis and the use of alternative methods first.

General Procedure for In Vivo Testing (Adapted from OECD Guideline 405): [11][12][13]

  • Animal Selection: A single animal, typically an albino rabbit, is used for the initial test.[13]

  • Anesthesia and Analgesia: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.

  • Application of Substance: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[11][13]

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[12] The degree of irritation to the cornea, iris, and conjunctiva is scored.

  • Endpoint and Classification: The severity and reversibility of the ocular lesions are evaluated to classify the substance. If a corrosive or severe irritant effect is observed, no further testing is performed.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are critical to minimizing exposure to 2-Chloro-4,6-dimethoxypyrimidine.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling 2-Chloro-4,6-dimethoxypyrimidine:

PPE CategoryRecommendation
Eye/Face Protection Wear chemical safety goggles that meet the standards of OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash protection.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or impervious clothing to prevent skin contact.
Respiratory Protection If working outside of a fume hood or if dust generation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

First Aid Measures

In the event of exposure to 2-Chloro-4,6-dimethoxypyrimidine, immediate action is required.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire and Spill Response

Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Thermal decomposition can produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Section 3.2. Avoid breathing dust or vapors.

  • Environmental Precautions: Prevent the chemical from entering drains, surface water, or soil.

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. Clean the spill area thoroughly.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to be released into the environment.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 2-Chloro-4,6-dimethoxypyrimidine, from initial hazard assessment to emergency response.

SafeHandlingWorkflow HazardID Hazard Identification (H302, H319) EngineeringControls Engineering Controls (Fume Hood, Eyewash) HazardID->EngineeringControls Properties Physical/Chemical Properties Storage Proper Storage (Cool, Dry, Ventilated) Properties->Storage PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) EngineeringControls->PPE SpillResponse Spill Response (Contain, Clean Up) EngineeringControls->SpillResponse In case of release FirstAid First Aid Measures (Eye, Skin, Inhalation, Ingestion) PPE->FirstAid In case of exposure FireResponse Fire Response (Extinguishing Media) Storage->FireResponse In case of fire

References

A Technical Guide to 2-Chloro-4,6-dimethoxypyrimidine for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Chloro-4,6-dimethoxypyrimidine is a versatile heterocyclic compound widely utilized as a key intermediate and building block in the pharmaceutical and agrochemical industries.[1] Its pyrimidine core, functionalized with reactive chloro and methoxy groups, makes it an invaluable scaffold for the synthesis of complex, biologically active molecules.[1] This compound is frequently employed in the development of herbicides, fungicides, and novel therapeutic agents, including antiviral and anticancer drugs.[1] This guide provides an overview of commercial suppliers, product specifications, and key experimental protocols relevant to researchers, scientists, and drug development professionals.

Commercial Suppliers and Product Specifications

Sourcing high-quality starting materials is a critical first step in any research and development workflow. 2-Chloro-4,6-dimethoxypyrimidine is available from a variety of commercial chemical suppliers. The following table summarizes key quantitative data from several listed suppliers to facilitate comparison.

SupplierCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )Physical AppearanceMelting Point (°C)
Chem-Impex 13223-25-1≥ 98% (GC)C₆H₇ClN₂O₂174.58White to light yellow powder/crystal101 - 105
TCI America 13223-25-1>98.0%C₆H₇ClN₂O₂174.58--
Manchester Organics 13223-25-197%C₆H₇ClN₂O₂174.585--
Bridge Organics 13223-25-1-C₆H₇ClN₂O₂174.58--
NINGBO INNO PHARMCHEM 13223-25-1-----

Note: Purity methods, availability, and detailed specifications should be confirmed by requesting a Certificate of Analysis (CoA) from the respective supplier.

Key Synthetic Applications & Experimental Protocols

The reactivity of the chlorine atom at the C2 position makes 2-Chloro-4,6-dimethoxypyrimidine an excellent substrate for nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Experimental Protocol 1: Nucleophilic Aromatic Substitution

This protocol details the synthesis of 4,6-dimethoxy-2-methylthiopyrimidine, a key intermediate for certain pyrimidinyloxybenzoic acid herbicides, via nucleophilic substitution.[2]

Reaction:

  • Reactants: 2-Chloro-4,6-dimethoxypyrimidine, Sodium methyl mercaptide (25% solution), Tetrabutylammonium bromide (Phase Transfer Catalyst)

  • Solvent: Methanol

  • Product: 4,6-Dimethoxy-2-methylthiopyrimidine

Methodology: [2]

  • To a reaction vessel, add 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and methanol (80 mmol).

  • With stirring, add 25% sodium methyl mercaptide solution (30.1 g, 107 mmol).

  • Heat the reaction mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture and proceed with standard aqueous workup and extraction.

  • Purify the crude product via column chromatography or recrystallization to yield the final product.

Experimental Protocol 2: Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. This generalized protocol outlines the coupling of an aryl or heteroaryl boronic acid at the C2 position of the pyrimidine ring. The regioselectivity of such reactions on dichloropyrimidines is well-established, with initial coupling often favoring the C4 position; however, with the monosubstituted starting material, the reaction proceeds at the C2 position.[3]

Reaction:

  • Reactants: 2-Chloro-4,6-dimethoxypyrimidine, Aryl/Heteroaryl boronic acid

  • Catalyst: Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base: An inorganic base (e.g., K₂CO₃, K₃PO₄)

  • Solvent System: Typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O)[3][4]

Methodology (Microwave-Assisted): [4]

  • In a microwave reaction vial, combine 2-Chloro-4,6-dimethoxypyrimidine (0.5 mmol), the desired aryl boronic acid (e.g., 0.5-0.6 mmol), potassium carbonate (1.5 mmol), and the palladium catalyst (e.g., 0.5-3 mol%).

  • Add the solvent system (e.g., 4 mL of 1,4-dioxane and 2 mL of H₂O).

  • Purge the vial with an inert gas (e.g., argon) and seal it.

  • Place the vial in a microwave reactor and heat to the target temperature (e.g., 100-120 °C) for a specified time (e.g., 10-20 minutes).[4][5]

  • After cooling, partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.[4]

  • Purify the resulting crude solid using flash column chromatography to isolate the desired 2-aryl-4,6-dimethoxypyrimidine product.[3][4]

Visualized Pathways and Workflows

Synthetic Pathway Diagram

The following diagram illustrates the nucleophilic substitution reaction described in Protocol 1.

G sub 2-Chloro-4,6-dimethoxypyrimidine catalyst TBAB Methanol, 45-50°C sub->catalyst reagent Sodium Methyl Mercaptide (CH3SNa) reagent->catalyst product 4,6-Dimethoxy-2-methylthiopyrimidine catalyst->product Nucleophilic Substitution start Receive Reagent Lot doc_review Review Supplier CoA and MSDS start->doc_review sampling Collect Representative Sample doc_review->sampling id_test Identity Verification (e.g., NMR, MS) sampling->id_test purity_test Purity Analysis (e.g., HPLC, GC) sampling->purity_test decision Compare to Specs id_test->decision purity_test->decision accept Release to Inventory decision->accept Pass reject Quarantine & Reject Lot decision->reject Fail

References

An In-Depth Technical Guide to the Purity Analysis of 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 2-Chloro-4,6-dimethoxypyrimidine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. This document outlines detailed experimental protocols, data presentation standards, and relevant biological context to support researchers in quality control and drug development.

Physicochemical Properties and Specifications

2-Chloro-4,6-dimethoxypyrimidine (CAS No. 13223-25-1) is a white to light yellow crystalline powder.[1] Its purity is a critical parameter that can significantly impact the quality, efficacy, and safety of the final products. Typical purity specifications for this compound are ≥98% or ≥99%, commonly determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][2]

ParameterSpecificationReference
Appearance White to light yellow powder/crystal[1]
Purity (by GC/HPLC) ≥98.0% or ≥99.0%[1][2]
Melting Point 101-105 °C[1]
Molecular Formula C₆H₇ClN₂O₂[1]
Molecular Weight 174.58 g/mol [1]
Anisic Aldehyde ≤0.1%[3]
Anethole ≤0.1%[3]

Synthesis and Potential Impurities

The purity profile of 2-Chloro-4,6-dimethoxypyrimidine is intrinsically linked to its manufacturing process. A common synthetic route starts from malononitrile and involves a three-step process: salifying reaction, cyanamide reaction, and condensation reaction.[4][5]

Synthesis Workflow

The synthesis process can be visualized as a sequential flow of chemical transformations, each with its own set of reactants and intermediates that can potentially carry over as impurities.

Synthesis_Workflow cluster_0 Step 1: Salifying Reaction cluster_1 Step 2: Cyanamide Reaction cluster_2 Step 3: Condensation Reaction Malononitrile Malononitrile Salifying_Reaction Salifying Reaction Malononitrile->Salifying_Reaction Methanol Methanol Methanol->Salifying_Reaction HCl Anhydrous HCl HCl->Salifying_Reaction Intermediate1 Dimethyl Propylenediimine Dihydrochloride Salifying_Reaction->Intermediate1 Cyanamide_Reaction Cyanamide Reaction Intermediate1->Cyanamide_Reaction Cyanamide Cyanamide Solution Cyanamide->Cyanamide_Reaction Base Base (e.g., KOH) Base->Cyanamide_Reaction Intermediate2 3-Amino-3-methoxy-N-cyano -2-propane Imine Cyanamide_Reaction->Intermediate2 Condensation_Reaction Condensation Reaction Intermediate2->Condensation_Reaction HCl_gas HCl Gas HCl_gas->Condensation_Reaction Catalyst Catalyst Catalyst->Condensation_Reaction Final_Product 2-Chloro-4,6-dimethoxypyrimidine Condensation_Reaction->Final_Product

A flowchart of the synthesis of 2-Chloro-4,6-dimethoxypyrimidine.
Potential Process-Related Impurities

A thorough understanding of the synthesis route is crucial for identifying potential impurities. These can include unreacted starting materials, intermediates, by-products, and reagents from each step of the synthesis.

Impurity CategoryPotential Impurities
Starting Materials Malononitrile, Methanol, Cyanamide
Intermediates Dimethyl propylenediimine dihydrochloride, 3-Amino-3-methoxy-N-cyano-2-propane imine
By-products Isomeric impurities, Over-reaction products (e.g., diformylation products), Side-products from Vilsmeier-Haack reaction (if used)[6]
Reagents Residual solvents (e.g., methanol, composite solvents), Residual catalysts

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive purity analysis of 2-Chloro-4,6-dimethoxypyrimidine.

High-Performance Liquid Chromatography (HPLC)

Illustrative HPLC-UV Method Protocol (Adaptable):

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm or 254 nm (to be determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent to obtain a known concentration.

Method Validation Workflow:

The validation of the analytical method is essential to ensure its suitability for its intended purpose. The following workflow, based on ICH guidelines, should be followed.

Method_Validation_Workflow Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

A typical workflow for analytical method validation.
Gas Chromatography (GC)

GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is suitable for the analysis of volatile impurities and for the overall purity assessment.

Illustrative GC-MS Method Protocol (Adaptable):

  • Instrumentation: GC system with a Mass Spectrometric detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.

  • MS Detector: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-550.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation of the identity of 2-Chloro-4,6-dimethoxypyrimidine. It can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Mass Spectrometry (MS): In addition to its use as a detector for GC and HPLC, MS can be used for the identification of unknown impurities by providing information about their molecular weight and fragmentation patterns.

Biological Context: A Precursor to EGFR Inhibitors

2-Chloro-4,6-dimethoxypyrimidine serves as a crucial building block in the synthesis of various pyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors.[4][7][8] EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[3] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a key target for cancer therapy.[7][9]

EGFR Signaling Pathway:

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of intracellular events that ultimately lead to cell growth and proliferation. Pyrimidine-based inhibitors act by blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[4][8]

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, and Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->Dimerization Inhibits

A simplified diagram of the EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.

Conclusion

The purity of 2-Chloro-4,6-dimethoxypyrimidine is a critical quality attribute that necessitates rigorous analytical control. This guide has provided a framework for the purity analysis of this important chemical intermediate, encompassing its synthesis, potential impurities, and relevant analytical methodologies. The successful implementation of robust and validated analytical methods is paramount for ensuring the quality and consistency of the final pharmaceutical and agrochemical products derived from this versatile building block. Researchers are encouraged to adapt and validate the provided illustrative protocols to suit their specific laboratory conditions and regulatory requirements.

References

The Pyrimidine Nucleus: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry, integral to the blueprint of life as a core component of nucleobases in DNA and RNA.[1] This intrinsic biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery and development of a vast array of therapeutic agents. Exhibiting a broad spectrum of pharmacological activities, these compounds are at the forefront of the fight against numerous diseases, including cancer, microbial infections, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of pyrimidine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

I. The Broad Therapeutic Promise of Pyrimidine Derivatives

The versatility of the pyrimidine ring system allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied biological targets. This has resulted in the development of drugs with activities spanning multiple therapeutic areas. Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, analgesic, anticonvulsant, cardiovascular, and antihypertensive agents.[2][3][4]

II. Synthetic Strategies for Pyrimidine Derivatives

The construction of the pyrimidine core can be achieved through various synthetic routes, with the Biginelli reaction being one of the most prominent and widely utilized methods.[1] This one-pot, three-component reaction offers an efficient pathway to synthesize 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[5]

General Synthesis Workflow: The Biginelli Reaction

The Biginelli reaction provides a straightforward and atom-economical approach to the pyrimidine core. The general workflow involves the acid-catalyzed condensation of three key building blocks.

Biginelli Reaction Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde One-Pot Reaction One-Pot Reaction Aldehyde->One-Pot Reaction β-Ketoester β-Ketoester β-Ketoester->One-Pot Reaction Urea / Thiourea Urea / Thiourea Urea / Thiourea->One-Pot Reaction Dihydropyrimidinone Dihydropyrimidinone One-Pot Reaction->Dihydropyrimidinone Acid Catalyst Heat

A generalized workflow for the synthesis of dihydropyrimidinones via the Biginelli reaction.
Detailed Experimental Protocol: Synthesis of Dihydropyrimidinones via the Biginelli Reaction

This protocol provides a general procedure for the synthesis of dihydropyrimidinone derivatives.

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea or Thiourea (15 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (0.5 mL)

  • Recrystallization solvent (e.g., ethanol or ethyl acetate)

Procedure:

  • A mixture of the aromatic aldehyde, ethyl acetoacetate, and urea (or thiourea) in ethanol is taken in a round-bottom flask.

  • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and poured into crushed ice.

  • The solid product that precipitates out is collected by filtration, washed with cold water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent to afford the pure dihydropyrimidinone.

Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Elemental analysis is also performed to confirm the empirical formula.

III. Anticancer Activity of Pyrimidine Derivatives

A significant area of research in medicinal chemistry focuses on the development of pyrimidine derivatives as potent anticancer agents.[6] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.[7]

Targeting Tyrosine Kinase Signaling Pathways

Many pyrimidine-based anticancer drugs function as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and non-receptor tyrosine kinases such as BCR-ABL.[7][8] By blocking the ATP-binding site of these kinases, they prevent downstream signaling cascades that promote cell growth, proliferation, and survival.[9]

EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR EGF EGF Ligand EGF->EGFR

Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.
Quantitative Data on Anticancer Activity

The in vitro anticancer activity of pyrimidine derivatives is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineIC50 (µM)
Indazol-PyrimidineMCF-7 (Breast)1.629 - 4.798
Indazol-PyrimidineA549 (Lung)> 50
Indazol-PyrimidineCaco2 (Colon)3.215 - 8.964
Pyrido[2,3-d]pyrimidineHCT-116 (Colon)1.98 - 4.18
Pyrido[2,3-d]pyrimidineMCF-7 (Breast)2.18
Pyrido[2,3-d]pyrimidineHepG2 (Liver)4.04
Pyrimidine-Benzimidazol HybridsMCF-7 (Breast)0.87 - 2.15
Pyrimidine-Benzimidazol HybridsHeLa (Cervical)0.96 - 3.41

Note: The data presented is a summary from multiple sources and the activity can vary based on the specific substitutions on the pyrimidine ring.[7]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the general procedure for assessing the in vitro anticancer activity of pyrimidine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Pyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the pyrimidine derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours in a humidified atmosphere with 5% CO₂ at 37°C.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability versus the concentration of the compound.

IV. Antimicrobial Activity of Pyrimidine Derivatives

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this area, exhibiting both antibacterial and antifungal activities.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Thiazolo[5,4-d]pyrimidinesStaphylococcus aureus12.5 - 50Candida albicans25 - 100
Thiazolo[5,4-d]pyrimidinesBacillus subtilis25 - 100Aspergillus niger50 - 200
Thiazolo[5,4-d]pyrimidinesEscherichia coli50 - 200
Thiazolo[5,4-d]pyrimidinesPseudomonas aeruginosa100 - 200
Thiopyrimidine-BenzenesulfonamidesKlebsiella pneumoniaePromising EfficacyCandida albicansPromising Efficacy
Thiopyrimidine-BenzenesulfonamidesPseudomonas aeruginosaPromising Efficacy

Note: The data presented is a summary from multiple sources and the activity can vary based on the specific substitutions on the pyrimidine ring.[10][11]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives against bacterial and fungal strains using the broth microdilution method.

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Pyrimidine derivatives (dissolved in a suitable solvent)

  • 96-well microplates

  • Standard antimicrobial agents (positive controls)

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of the pyrimidine derivatives in the appropriate broth medium in a 96-well microplate.

  • Prepare a standardized inoculum of the microorganism (approximately 5 × 10⁵ CFU/mL for bacteria and 0.5 × 10³ to 2.5 × 10³ CFU/mL for fungi).

  • Inoculate each well of the microplate with the microbial suspension.

  • Include a growth control (no compound) and a sterility control (no inoculum) for each microorganism.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

V. Conclusion and Future Directions

The pyrimidine scaffold continues to be a remarkably versatile and fruitful source of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the immense potential of this heterocyclic core in addressing a wide range of diseases. Future research in this field will likely focus on the rational design of novel pyrimidine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of new synthetic methodologies, including green chemistry approaches, will also be crucial in the sustainable development of pyrimidine-based drugs. Furthermore, a deeper understanding of the molecular mechanisms of action and the identification of novel biological targets will pave the way for the next generation of innovative pyrimidine-based medicines.

References

The Reactivity Profile of Substituted Chloropyrimidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted chloropyrimidines are a cornerstone in modern medicinal chemistry, serving as versatile synthons for the development of a wide array of therapeutic agents. The electron-deficient nature of the pyrimidine ring, further activated by the presence of one or more chloro substituents, renders the scaffold susceptible to nucleophilic aromatic substitution (SNAr), making it a privileged starting point for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the reactivity of substituted chloropyrimidines, with a focus on their behavior in nucleophilic substitution reactions, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Concepts in Chloropyrimidine Reactivity

The reactivity of chloropyrimidines is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The presence of two electronegative nitrogen atoms in the pyrimidine ring significantly lowers the electron density of the aromatic system, facilitating the attack of nucleophiles. The chloro substituent acts as an excellent leaving group, enabling the formation of a diverse range of substituted pyrimidines.

The general order of reactivity for chloro-substituted positions on the pyrimidine ring in SNAr reactions is C4(6) > C2 » C5.[1] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 or C6 positions, where the negative charge can be delocalized over both nitrogen atoms.[2]

However, the regioselectivity of these reactions is highly sensitive to the electronic and steric nature of other substituents on the pyrimidine ring, as well as the nature of the incoming nucleophile.[3][4] For instance, the presence of a strong electron-donating group at the C6 position of a 2,4-dichloropyrimidine can reverse the typical C4 selectivity, favoring substitution at the C2 position.[3][4]

Quantitative Analysis of Nucleophilic Aromatic Substitution

The following tables summarize the quantitative data on the regioselectivity and yields of SNAr reactions on 2,4-dichloropyrimidine and 4,6-dichloropyrimidine with various nucleophiles.

Table 1: Regioselectivity and Yields in SNAr Reactions of 2,4-Dichloropyrimidine

NucleophileSubstituent at C5/C6Reaction ConditionsMajor ProductC4/C2 RatioYield (%)Reference(s)
Secondary Aliphatic AminesHPd(OAc)₂/dppb, LiHMDS, THF, -20 °C to 0 °CC4-substitutedHighGood[5]
AnilinesHNo catalyst, LiHMDS, THF, -60 °CC4-substituted>90:10High[5]
Tertiary AminesElectron-withdrawing group at C5CH₂Cl₂, rtC2-substitutedExcellent C2 selectivityModerate to Excellent[6]
Alkoxides2-MeSO₂Low temperature (-78 °C)C2-substitutedExclusive C2Not specified[7]
Formamide Anions2-MeSO₂Not specifiedC2-substitutedHighly selective C2Not specified[7]
Phenylboronic Acid (Suzuki Coupling)HPd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 55 °C4-Phenyl-2-chloropyrimidineRegioselectiveNot specified[8]

Table 2: Yields in SNAr Reactions of 4,6-Dichloropyrimidine

NucleophileReaction ConditionsProductYield (%)Reference(s)
n-ButylamineK₂CO₃, DMF, 80 °C4,6-bis(butylamino)pyrimidine>80[9]
Adamantane-containing aminesK₂CO₃, DMFMono-aminated product60-90[10]
Sodium EthoxideAnhydrous ethanol, 65 °C4,6-diethoxypyrimidineHigh[11]

Key Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of substituted pyrimidines. The following sections provide step-by-step methodologies for common transformations.

Protocol 1: Nucleophilic Aromatic Substitution - Synthesis of 2,4-Diamino-6-chloropyrimidine

This protocol details the chlorination of 2,4-diamino-6-hydroxypyrimidine to yield 2,4-diamino-6-chloropyrimidine.[12][13][14][15]

Materials:

  • 2,4-diamino-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction flask, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).

  • Carefully add phosphorus oxychloride (9 mL) to the flask.

  • Heat the mixture with stirring to 97-105 °C and maintain for 6-17 hours.

  • After the reaction is complete, cool the mixture and slowly pour it into ice water with vigorous stirring.

  • Heat the resulting solution to 90 °C for 1 hour to hydrolyze any remaining POCl₃.

  • Cool the solution and adjust the pH to 8 with a NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

  • Typical yields for this reaction are in the range of 85%.[12]

Protocol 2: Suzuki-Miyaura Cross-Coupling of Chloropyrimidines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl substituents onto the pyrimidine core.[1][8][16][17][18]

Materials:

  • Chloropyrimidine derivative (e.g., 2,4-dichloropyrimidine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., Toluene/Ethanol/H₂O mixture)

Procedure:

  • In a reaction vessel, dissolve the chloropyrimidine (1.0 equiv) in the degassed solvent system.

  • Add the arylboronic acid (1.0-1.2 equiv), the palladium catalyst (e.g., 0.05 equiv of Pd(PPh₃)₄), and the base (3.0 equiv).[1]

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 100 °C for microwave-assisted reactions) for the required time (e.g., 15 minutes for microwave-assisted reactions).[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and partition between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl-substituted pyrimidine.

Visualizing Reactivity and Biological Relevance

The following diagrams, generated using the DOT language, illustrate key concepts in chloropyrimidine chemistry and their application in drug discovery.

Experimental_Workflow start Start reactants Combine Chloropyrimidine, Nucleophile, Base, and Solvent start->reactants reaction Heat and Stir (Monitor by TLC/LC-MS) reactants->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Phosphorylates Inhibitor Chloropyrimidine-based PI3K Inhibitor Inhibitor->PI3K Inhibits MSK1_Pathway Stress Stress / Mitogens MAPK MAPK Cascade (p38 / ERK) Stress->MAPK Activates MSK1 MSK1 MAPK->MSK1 Phosphorylates TranscriptionFactors Transcription Factors (CREB, NF-κB) MSK1->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Inflammation, Cell Growth) TranscriptionFactors->GeneExpression Regulates Inhibitor Covalent Chloropyrimidine MSK1 Inhibitor Inhibitor->MSK1 Covalently Binds & Inhibits Aurora_Kinase_Pathway CellCycle Cell Cycle Progression AuroraKinase Aurora Kinase (A, B, C) CellCycle->AuroraKinase Activates MitoticEvents Mitotic Events (Centrosome Separation, Spindle Assembly, Cytokinesis) AuroraKinase->MitoticEvents Regulates CellDivision Proper Cell Division MitoticEvents->CellDivision Inhibitor Pyrimidine-based Aurora Kinase Inhibitor Inhibitor->AuroraKinase Inhibits

References

An In-depth Technical Guide on the Potential Biological Activities of Dimethoxypyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] Among the vast array of pyrimidine derivatives, dimethoxypyrimidine compounds have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research on dimethoxypyrimidine compounds, focusing on their anticancer, antimicrobial, and antiviral properties. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Anticancer Activity

Dimethoxypyrimidine derivatives have demonstrated significant potential as anticancer agents, with various analogues exhibiting potent inhibitory activity against a range of cancer cell lines.[3][4][5] The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and signal transduction pathways.[6]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected dimethoxypyrimidine derivatives from various studies. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4h, 4o, 4q, 4v 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-onesVarious human tumor cell linesGood antiproliferative activity[7]
14 Thienopyrimidine with sulfa-doxineMCF7 (Breast)22.12[8]
13 Thienopyrimidine with sulfa-dimethoxazineMCF7 (Breast)22.52[8]
9 Thienopyrimidine with sulfanilamideMCF7 (Breast)27.83[8]
12 Thienopyrimidine with sulfa-merazineMCF7 (Breast)29.22[8]
3b 7-chloro-3-phenyl-5-(trifluoromethyl)[9]thiazolo[4,5-d]pyrimidine-2(3H)-thioneMelanotic melanoma (C32)24.4[10]
3b 7-chloro-3-phenyl-5-(trifluoromethyl)[9]thiazolo[4,5-d]pyrimidine-2(3H)-thioneAmelanotic melanoma (A375)25.4[10]
22c Sulfonamide methoxypyridineHCT-116 (Colon)0.020[11]
22c Sulfonamide methoxypyridineMCF-7 (Breast)0.130[11]
Key Signaling Pathways in Anticancer Activity

Dimethoxypyrimidine derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_mTOR_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Compound Dimethoxypyrimidine Compound (e.g., 22c) Compound->PI3K inhibits Compound->mTORC1 inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition by dimethoxypyrimidine compounds.

Experimental Protocols: Anticancer Activity Assessment

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of dimethoxypyrimidine compounds on cancer cell lines.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[12]

    • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).[12]

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. Kinase Inhibition Assay

  • Objective: To assess the inhibitory effect of dimethoxypyrimidine compounds on specific kinases (e.g., PI3K, mTOR).

  • Methodology:

    • Reaction Setup: The kinase, substrate, and test compound are incubated in a reaction buffer.

    • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

    • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP remaining. Luminescence-based assays, such as the Kinase-Glo® assay, are commonly used.[12] A lower luminescence signal corresponds to higher kinase activity.[12]

    • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[13]

Anticancer_Screening_Workflow cluster_workflow Anticancer Drug Discovery Workflow Start Compound Library (Dimethoxypyrimidines) In_Vitro In Vitro Screening (e.g., MTT Assay) Start->In_Vitro Hit_ID Hit Identification (Active Compounds) In_Vitro->Hit_ID Hit_ID->Start No Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Hit_ID->Mechanism Yes Lead_Opt Lead Optimization (Structure-Activity Relationship) Mechanism->Lead_Opt Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A generalized workflow for the screening and development of anticancer dimethoxypyrimidine compounds.

Antimicrobial and Antifungal Activity

Several dimethoxypyrimidine derivatives have been reported to exhibit potent antimicrobial and antifungal properties.[14] These compounds represent a promising class of molecules for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.

Quantitative Data Summary: Antifungal Activity

The following table presents the in vitro antifungal activity of some pyrimidine derivatives against various phytopathogenic fungi.

Compound IDFungal StrainInhibition at 50 µg/mL (%)EC50 (µg/mL)Reference
5f Phomopsis sp.10015.1[15]
5o Phomopsis sp.10010.5[15]
5p Phomopsis sp.-19.6[15]
Pyrimethanil (Control) Phomopsis sp.85.132.1[15]
Experimental Protocols: Antimicrobial and Antifungal Activity Assessment

1. Broth Microdilution Assay

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of dimethoxypyrimidine compounds against pathogenic bacteria and fungi.

  • Methodology:

    • Compound Dilution: A serial dilution of the test compound is prepared in a suitable broth medium in a 96-well plate.

    • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

    • Incubation: The plate is incubated under appropriate conditions for microbial growth.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Poisoned Food Technique

  • Objective: To evaluate the in vitro antifungal activity of compounds against phytopathogenic fungi.[14]

  • Methodology:

    • Medium Preparation: The test compound is mixed with a molten agar medium (e.g., Potato Dextrose Agar) at a specific concentration.

    • Plating: The mixture is poured into Petri dishes and allowed to solidify.

    • Inoculation: A mycelial disc from a fresh culture of the test fungus is placed at the center of the agar plate.

    • Incubation: The plates are incubated until the mycelial growth in the control plate (without the compound) reaches the edge of the plate.

    • Inhibition Calculation: The percentage of inhibition is calculated by comparing the mycelial growth in the treated plates to the control plate.

Antiviral Activity

The pyrimidine core is a key structural feature of several antiviral drugs, and dimethoxypyrimidine derivatives have also been investigated for their antiviral properties.[16] These compounds can interfere with viral replication by targeting viral enzymes or host cell factors essential for the viral life cycle.[17]

Mechanism of Action: Interference with Pyrimidine Biosynthesis

Some broad-spectrum antiviral compounds act by targeting the de novo pyrimidine biosynthesis pathway in host cells.[17] By inhibiting key enzymes like dihydroorotate dehydrogenase (DHODH), these compounds deplete the cellular pools of pyrimidines, which are crucial for the replication of both RNA and DNA viruses.[17]

Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_virus Viral Replication Precursors Precursors (e.g., Carbamoyl Phosphate) DHO Dihydroorotate (DHO) Precursors->DHO DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Viral_RNA_DNA Viral RNA/DNA Synthesis UMP->Viral_RNA_DNA required for DHODH->Orotate converts Replication_Blocked Viral Replication Inhibited Compound Antiviral Pyrimidine Analog Compound->DHODH inhibits

Caption: Inhibition of de novo pyrimidine biosynthesis as a mechanism of antiviral activity.

Experimental Protocols: Antiviral Activity Assessment

1. Plaque Reduction Assay

  • Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

  • Methodology:

    • Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

    • Viral Infection: The cells are infected with a known amount of virus.

    • Compound Treatment: After viral adsorption, the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

    • Incubation: The plates are incubated to allow for plaque formation.

    • Plaque Visualization: The plaques are visualized by staining (e.g., with crystal violet) and counted.

    • EC50 Calculation: The EC50 value is calculated from the dose-response curve of plaque reduction.

2. Cytopathic Effect (CPE) Inhibition Assay

  • Objective: To measure the ability of a compound to inhibit the virus-induced damage to host cells.[18]

  • Methodology:

    • Cell Seeding and Infection: Host cells are seeded in 96-well plates and infected with the virus.

    • Compound Treatment: The infected cells are treated with serial dilutions of the test compound.

    • Incubation: The plates are incubated until CPE is observed in the virus control wells (no compound).

    • CPE Assessment: The extent of CPE is assessed microscopically or by using a cell viability assay (e.g., MTT).

    • EC50 Calculation: The EC50 is the compound concentration that inhibits CPE by 50%.[18]

Conclusion

Dimethoxypyrimidine compounds represent a versatile and promising scaffold in drug discovery, with demonstrated efficacy in anticancer, antimicrobial, and antiviral applications. The continued exploration of structure-activity relationships, elucidation of mechanisms of action, and the use of robust screening protocols will be crucial in translating the potential of these compounds into novel therapeutic agents. This guide provides a foundational resource for researchers to build upon in their efforts to develop the next generation of dimethoxypyrimidine-based drugs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxypyrimidine is a valuable intermediate in organic synthesis, particularly in the preparation of various biologically active compounds and pharmaceuticals. The conversion of 2-amino-4,6-dimethoxypyrimidine to its 2-chloro counterpart is a key transformation. The most common method for this synthesis is the Sandmeyer reaction, which involves the diazotization of the primary amino group followed by a chloro-dediazoniation. This document provides detailed application notes and a comprehensive experimental protocol for this synthesis.

Reaction Principle

The synthesis proceeds via a two-step, one-pot process. First, the 2-amino group of 2-amino-4,6-dimethoxypyrimidine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures to form a diazonium salt intermediate. This intermediate is then subjected to a copper-catalyzed or non-catalyzed displacement of the diazonium group with a chloride ion to yield the final product, 2-chloro-4,6-dimethoxypyrimidine.

Data Presentation

The synthesis of 2-chloro-4,6-dimethoxypyrimidine from 2-amino-4,6-dimethoxypyrimidine via diazotization is known to have modest yields. Below is a summary of representative quantitative data.

ParameterValueReference
Yield 29.9%[1]
~30%[2]
Melting Point 101.5-102.5 °C[1]
103-104 °C[2]
Appearance White crystals[1][2]

Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of 2-chloro-4,6-dimethoxypyrimidine.[1]

Materials:

  • 2-amino-4,6-dimethoxypyrimidine

  • Concentrated Hydrochloric Acid (36%)

  • Sodium Nitrite (NaNO₂)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Equipment:

  • 5 L four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 5 L four-necked flask equipped with a mechanical stirrer and a thermometer, add 1,260 mL of 36% hydrochloric acid.

    • Cool the acid to 0 °C using an ice bath.

    • Slowly add 180 g (1.16 moles) of 2-amino-4,6-dimethoxypyrimidine to the cooled acid in portions.

    • Stir the mixture continuously for approximately 1 hour. The mixture will become thick and syrupy.

  • Diazotization:

    • Cool the reaction mixture to -15 °C.

    • Prepare a solution of 159 g (2.3 moles) of sodium nitrite in 260 mL of water and cool it.

    • Slowly add the cold sodium nitrite solution dropwise to the reaction mixture over a period of about 1 hour, maintaining the temperature at -15 °C with vigorous stirring.

  • Reaction Completion and Work-up:

    • After the addition is complete, continue to stir the mixture at -15 °C for an additional hour.

    • Allow the reaction temperature to slowly rise to 0 °C.

    • The reaction mixture will form a purple, clay-like substance. Collect this solid by filtration under reduced pressure.

    • Transfer the solid to a large beaker and add 3 L of ethyl acetate to extract the product. Stir well to ensure thorough extraction.

    • Filter the mixture to remove any insoluble materials.

    • Transfer the ethyl acetate solution to a separatory funnel and wash it with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to yield the crude product as light blue crystals.

  • Purification:

    • Purify the crude product by silica gel column chromatography to obtain white crystals of 2-chloro-4,6-dimethoxypyrimidine.

    • The expected yield of the purified product is approximately 60.8 g (29.9%).[1]

Visualizations

Experimental Workflow Diagram:

SynthesisWorkflow Synthesis of 2-Chloro-4,6-dimethoxypyrimidine cluster_prep Preparation cluster_diazotization Diazotization cluster_workup Work-up & Purification start Start add_hcl Add HCl to Flask start->add_hcl cool_hcl Cool HCl to 0°C add_hcl->cool_hcl add_amine Add 2-amino-4,6-dimethoxypyrimidine cool_hcl->add_amine stir_mixture Stir for 1 hour add_amine->stir_mixture cool_reaction Cool to -15°C stir_mixture->cool_reaction add_nano2 Add NaNO2 Solution Dropwise cool_reaction->add_nano2 prep_nano2 Prepare NaNO2 Solution prep_nano2->add_nano2 stir_diazotization Stir for 1 hour at -15°C add_nano2->stir_diazotization warm_reaction Warm to 0°C stir_diazotization->warm_reaction filtration Filter Solid warm_reaction->filtration extraction Extract with Ethyl Acetate filtration->extraction wash Wash Organic Layer extraction->wash dry Dry over Na2SO4 wash->dry evaporation Evaporate Solvent dry->evaporation purification Silica Gel Chromatography evaporation->purification end Final Product purification->end

Caption: Workflow for the synthesis of 2-chloro-4,6-dimethoxypyrimidine.

Application Notes

  • Temperature Control: Maintaining a low temperature (between -15 °C and 0 °C) during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt and minimize the formation of by-products.

  • Safety Precautions: The reaction should be carried out in a well-ventilated fume hood as nitrogen oxides can be evolved. Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Alternative Methods: Due to the relatively low yield of the Sandmeyer reaction for this particular substrate, other synthetic routes may be considered for large-scale production. One such alternative involves the reaction of 2,4,6-trichloropyrimidine with sodium methoxide. Another approach starts from malononitrile and proceeds through several steps to yield the desired product.[2]

  • Product Characterization: The final product can be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

Application Notes and Protocols: Synthesis of Herbicides Utilizing 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of various herbicides using 2-Chloro-4,6-dimethoxypyrimidine as a key intermediate. This document is intended to serve as a comprehensive resource for chemists in the agrochemical and pharmaceutical industries.

Introduction

2-Chloro-4,6-dimethoxypyrimidine is a crucial building block in the synthesis of a variety of commercial herbicides. Its chemical structure allows for versatile reactions, particularly in the formation of sulfonylurea and pyrimidinylthiobenzoate herbicides. These herbicides are known for their high efficacy at low application rates and are vital for modern crop protection. This document outlines the synthesis of several key herbicides derived from this intermediate, providing detailed experimental procedures, quantitative data, and visual representations of the synthetic pathways.

Herbicide Synthesis Protocols

This section details the synthesis of prominent herbicides starting from 2-Chloro-4,6-dimethoxypyrimidine.

Synthesis of Sulfonylurea Herbicides

Sulfonylurea herbicides are a major class of compounds synthesized from 2-Chloro-4,6-dimethoxypyrimidine. The general synthesis involves the reaction of a sulfonyl isocyanate with an amino-substituted pyrimidine.

Bensulfuron-methyl is a selective herbicide widely used for weed control in rice crops.

Experimental Protocol:

The synthesis of Bensulfuron-methyl involves a two-step process starting from o-methyl formate benzyl sulfonyl isocyanate and 2-amino-4,6-dimethoxy pyrimidine.[1]

  • Preparation of o-(methyl formate) benzyl sulfonyl isocyanate:

    • In a reaction vessel, mix o-methyl formate benzyl sulfamide, bis(trichloromethyl) carbonate, and n-butyl isocyanate (as a catalyst) in dimethylbenzene.

    • Heat the mixture to 70-85°C.

    • Slowly increase the temperature to 110-130°C.

    • At this temperature, slowly add trichloromethyl chloroformate and maintain the temperature for the esterification reaction to complete.

    • After the reaction, remove the solvent and catalyst under reduced pressure.

  • Condensation Reaction:

    • Dissolve the resulting o-(methyl formate) benzyl sulfonyl isocyanate in a suitable condensation solvent (e.g., alkane, nitrile, or aromatic hydrocarbon).

    • Stir the solution and cool to 30-50°C.

    • Add 2-amino-4,6-dimethoxy pyrimidine to the mixture.

    • Heat the reaction to 50-90°C to facilitate the condensation reaction.

    • After the reaction is complete, cool the mixture and collect the precipitated product.

    • Dry the product to obtain Bensulfuron-methyl.

Quantitative Data:

ProductStarting MaterialMolar YieldPurityReference
Bensulfuron-methylo-methyl formate benzyl sulfamide>90%>97%[1]

Synthesis Pathway:

Bensulfuron_Methyl_Synthesis cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Condensation o-methyl_formate_benzyl_sulfamide o-methyl formate benzyl sulfamide sulfonyl_isocyanate o-(methyl formate) benzyl sulfonyl isocyanate o-methyl_formate_benzyl_sulfamide->sulfonyl_isocyanate Dimethylbenzene, n-butyl isocyanate, 70-130°C bis_trichloromethyl_carbonate bis(trichloromethyl) carbonate bis_trichloromethyl_carbonate->sulfonyl_isocyanate trichloromethyl_chloroformate trichloromethyl chloroformate trichloromethyl_chloroformate->sulfonyl_isocyanate Bensulfuron_methyl Bensulfuron-methyl sulfonyl_isocyanate->Bensulfuron_methyl Condensation solvent, 50-90°C 2_amino_pyrimidine 2-amino-4,6-dimethoxy pyrimidine 2_amino_pyrimidine->Bensulfuron_methyl

Synthesis of Bensulfuron-methyl.
Synthesis of Pyrimidinyl Salicylic Acid Herbicides

This class of herbicides is characterized by a pyrimidine ring linked to a salicylic acid moiety.

Bispyribac-sodium is a post-emergence herbicide used for the control of grasses, sedges, and broad-leaved weeds in rice.

Experimental Protocol:

The synthesis of Bispyribac-sodium is achieved through the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2,6-dihydroxybenzoic acid.[2][3]

  • Reaction Setup:

    • In a reaction flask, combine 2-chloro-4,6-dimethoxypyrimidine (25.0 mmol), 2,6-dihydroxybenzoic acid (12.6 mmol), sodium benzenesulfinate (6.5 mmol) as a catalyst, and potassium carbonate (37.5 mmol) as a base.

    • Add 30 mL of dimethylformamide as the solvent.

  • Reaction:

    • Heat the mixture to 100-120°C and maintain for 8-10 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and filter.

    • Wash the filter cake with dimethylformamide and dry it under vacuum.

    • Dissolve the dried solid in 30 mL of water.

    • Adjust the pH to 1-3 with 10% hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain Bispyribac as an off-white solid.

    • The sodium salt can be prepared by neutralization with sodium hydroxide.

Quantitative Data:

ProductStarting MaterialsYieldMelting PointReference
Bispyribac2-chloro-4,6-dimethoxypyrimidine, 2,6-dihydroxybenzoic acid80.6%146-149°C[2][3]
Bispyribac2-chloro-4,6-dimethoxypyrimidine, 2,6-dihydroxybenzoic acid80.2%147.5-150.5°C[3]
Bispyribac2-chloro-4,6-dimethoxypyrimidine, 2,6-dihydroxybenzoic acid84.1%147.5-150.5°C[3]

Synthesis Pathway:

Bispyribac_Sodium_Synthesis cluster_synthesis Bispyribac Synthesis 2_chloro_pyrimidine 2-Chloro-4,6-dimethoxy pyrimidine Bispyribac Bispyribac 2_chloro_pyrimidine->Bispyribac Dimethylformamide, Potassium carbonate, Sodium benzenesulfinate, 100-120°C dihydroxybenzoic_acid 2,6-dihydroxybenzoic acid dihydroxybenzoic_acid->Bispyribac Bispyribac_sodium Bispyribac-sodium Bispyribac->Bispyribac_sodium Neutralization with NaOH

Synthesis of Bispyribac-sodium.

Pyribenzoxim is another important herbicide in this class, often synthesized from Bispyribac.

Experimental Protocol:

  • Reaction Setup:

    • In a 1L reaction flask, add Bispyribac (43.0g, 100mmol), diphenylketoxime (19.5g, 100mmol), N,N'-diisopropylcarbodiimide (DIC) (12.6g, 100mmol), and 1-hydroxybenzotriazole (HOBt) (1.62g, 12mmol).

    • Add 395 mL of 1,2-dichloroethane as the solvent.

  • Reaction:

    • Conduct the reaction under a nitrogen atmosphere at room temperature for 24 hours.

  • Work-up and Purification:

    • After the reaction, filter the mixture.

    • Concentrate the filtrate under reduced pressure to recover the 1,2-dichloroethane and obtain the crude Pyribenzoxim product.

    • Recrystallize the crude product from toluene to yield white crystals of Pyribenzoxim.

Quantitative Data:

ProductStarting MaterialYieldReference
PyribenzoximBispyribac90.4%[4]

Synthesis Pathway:

Pyribenzoxim_Synthesis Bispyribac Bispyribac Pyribenzoxim Pyribenzoxim Bispyribac->Pyribenzoxim 1,2-dichloroethane, DIC, HOBt, Room temperature, 24h diphenylketoxime Diphenylketoxime diphenylketoxime->Pyribenzoxim

Synthesis of Pyribenzoxim from Bispyribac.

Pyrithiobac-sodium is a selective, broad-spectrum herbicide for cotton.

Experimental Protocol:

The synthesis of Pyrithiobac-sodium involves the condensation of 2-chloro-4,6-dimethoxypyrimidine with 2-chloro-6-mercaptobenzoic acid.[5][6]

  • Reaction Setup:

    • In a reaction flask, combine 2-chloro-4,6-dimethoxypyrimidine (50.0 mmol), 2-chloro-6-mercaptobenzoic acid (55.0 mmol), sodium trifluoromethanesulfonate (15.0 mmol) as a catalyst, and cesium carbonate (50.0 mmol) as a base.

    • Add a solvent mixture of toluene (80 mL) and N,N-dimethylacetamide (20 mL).

  • Reaction:

    • Heat the mixture to 110°C and maintain for 10 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and filter.

    • Wash the filter cake with toluene and dry it under vacuum.

    • Dissolve the dried cake in 70 mL of water.

    • Adjust the pH to 1-2 with 10% hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain Pyrithiobac as a yellow solid.

    • The sodium salt is formed in situ or by subsequent neutralization.

Quantitative Data:

ProductStarting MaterialsYieldMelting PointReference
Pyrithiobac-sodium2-chloro-4,6-dimethoxypyrimidine, 2-chloro-6-mercaptobenzoic acid82.6%232.1-234.3°C[6]

Synthesis Pathway:

Pyrithiobac_Sodium_Synthesis 2_chloro_pyrimidine 2-Chloro-4,6-dimethoxy pyrimidine Pyrithiobac_sodium Pyrithiobac-sodium 2_chloro_pyrimidine->Pyrithiobac_sodium Toluene/DMA, Cesium carbonate, Sodium trifluoromethanesulfonate, 110°C, 10h mercaptobenzoic_acid 2-chloro-6-mercaptobenzoic acid mercaptobenzoic_acid->Pyrithiobac_sodium

Synthesis of Pyrithiobac-sodium.

Synthesis of a Key Intermediate: 4,6-Dimethoxy-2-methylsulfonylpyrimidine

This intermediate is crucial for the synthesis of herbicides like Bispyribac-sodium and Pyribenzoxim.[7]

Experimental Protocol:

The synthesis is a two-step process starting from 2-chloro-4,6-dimethoxypyrimidine.[7]

  • Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine:

    • In a reaction vessel, mix 2-chloro-4,6-dimethoxypyrimidine (100 mmol), tetrabutylammonium bromide (5 mmol), 25% sodium methyl mercaptide (107 mmol), and methanol (80 mmol).

    • Heat the mixture to 45°C and maintain at 45-50°C for 2 hours.

    • An off-white precipitate will form. Collect it by vacuum filtration and wash with cool water.

    • Recrystallize the solid from isopropanol:water (2:1) to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.

  • Oxidation to 4,6-Dimethoxy-2-methylsulfonylpyrimidine:

    • The 4,6-dimethoxy-2-methylthiopyrimidine is then oxidized using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as sodium tungstate dihydrate.

Quantitative Data:

ProductStarting MaterialYieldReference
4,6-Dimethoxy-2-methylthiopyrimidine2-chloro-4,6-dimethoxypyrimidine95.6%[7]
4,6-Dimethoxy-2-methylsulfonylpyrimidine4,6-Dimethoxy-2-methylthiopyrimidine95%[7]

Synthesis Pathway:

Intermediate_Synthesis 2_chloro_pyrimidine 2-Chloro-4,6-dimethoxy pyrimidine methylthiopyrimidine 4,6-Dimethoxy-2-methylthio pyrimidine 2_chloro_pyrimidine->methylthiopyrimidine Sodium methyl mercaptide, Tetrabutylammonium bromide, Methanol, 45-50°C, 2h methylsulfonylpyrimidine 4,6-Dimethoxy-2-methylsulfonyl pyrimidine methylthiopyrimidine->methylsulfonylpyrimidine Hydrogen peroxide, Sodium tungstate dihydrate

Synthesis of a key intermediate.

Herbicidal Efficacy Data

The following table summarizes the herbicidal activity of some of the synthesized compounds.

HerbicideTarget WeedIC50 (µM)Reference
PyrithiobacSusceptible Redroot Pigweed0.062[5]
PyrithiobacResistant Redroot Pigweed208.33[5]
PyrithiobacSusceptible Tall Waterhemp0.072[5]
PyrithiobacResistant Tall Waterhemp87.4[5]

Conclusion

2-Chloro-4,6-dimethoxypyrimidine is a versatile and indispensable intermediate in the synthesis of a wide array of high-value herbicides. The protocols and data presented in these application notes demonstrate efficient synthetic routes to several commercially important herbicidal compounds. These methodologies can be adapted and optimized for large-scale production and for the development of novel herbicidal agents. It is crucial to adhere to all safety precautions and proper laboratory practices when handling the reagents and performing the reactions described herein.

References

Application Notes and Protocols: 2-Chloro-4,6-dimethoxypyrimidine as a Versatile Intermediate for the Synthesis of Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 2-chloro-4,6-dimethoxypyrimidine as a key intermediate in the synthesis of antiviral agents, particularly focusing on the class of diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1. While 2-chloro-4,6-dimethoxypyrimidine is a well-established precursor in the synthesis of various agrochemicals, its application in the direct synthesis of marketed antiviral drugs is not extensively documented in publicly available literature. However, based on established principles of organic chemistry and the known synthesis of related compounds, a viable synthetic pathway can be proposed. This document outlines this potential application with detailed, illustrative protocols and data.

Introduction

The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents, including potent antiviral drugs.[1][2] The structural versatility of the pyrimidine ring allows for the introduction of various substituents, leading to compounds with diverse biological activities. 2-Chloro-4,6-dimethoxypyrimidine is a reactive and versatile building block, with the chlorine atom at the 2-position being susceptible to nucleophilic aromatic substitution. This reactivity can be harnessed to introduce the key structural motifs required for antiviral activity.

One of the most significant classes of pyrimidine-based antiviral agents is the diarylpyrimidines (DAPYs), which includes the FDA-approved HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) Etravirine and Rilpivirine. These drugs are known for their high potency and resilience against drug-resistant viral strains. The general structure of DAPYs features a central pyrimidine core with aryl substituents at the 2- and 4-positions. This document outlines a prospective synthetic route to a DAPY scaffold starting from 2-chloro-4,6-dimethoxypyrimidine.

Synthetic Pathway Overview

The proposed synthetic strategy involves a two-step process starting from 2-chloro-4,6-dimethoxypyrimidine. The first step is the conversion to the key intermediate, 2-amino-4,6-dimethoxypyrimidine, via a nucleophilic substitution with ammonia. The resulting 2-aminopyrimidine derivative can then undergo a second nucleophilic aromatic substitution or a coupling reaction to introduce the second aryl group, leading to the final diarylpyrimidine scaffold.

G cluster_0 Step 1: Amination cluster_1 Step 2: Arylation 2-Chloro-4,6-dimethoxypyrimidine 2-Chloro-4,6-dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine 2-Chloro-4,6-dimethoxypyrimidine->2-Amino-4,6-dimethoxypyrimidine Ammonia (aq.), Pressure Diarylpyrimidine Scaffold Diarylpyrimidine Scaffold 2-Amino-4,6-dimethoxypyrimidine->Diarylpyrimidine Scaffold Pd-catalyzed cross-coupling Aryl Halide Aryl Halide Aryl Halide->Diarylpyrimidine Scaffold

Caption: Proposed synthetic workflow for a diarylpyrimidine scaffold.

Experimental Protocols

The following protocols are illustrative and based on general procedures for similar transformations. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

This protocol describes the synthesis of 2-amino-4,6-dimethoxypyrimidine from 2-chloro-4,6-dimethoxypyrimidine via a pressurized ammoniation reaction.[3]

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Aqueous ammonia (25-30%)

  • Autoclave reactor

  • Standard laboratory glassware for filtration and drying

Procedure:

  • Charge a high-pressure autoclave reactor with 2-chloro-4,6-dimethoxypyrimidine and aqueous ammonia.

  • Seal the reactor and heat to the desired temperature (e.g., 100-150 °C).

  • Maintain the reaction at this temperature under autogenous pressure for a specified time (e.g., 4-8 hours), with stirring.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the reactor and transfer the reaction mixture to a beaker.

  • Cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to yield 2-amino-4,6-dimethoxypyrimidine.

Protocol 2: Synthesis of a Diarylpyrimidine Derivative (Illustrative)

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 2-amino-4,6-dimethoxypyrimidine with an aryl halide to form a diarylpyrimidine scaffold.

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, SPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 2-amino-4,6-dimethoxypyrimidine, the aryl halide, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diarylpyrimidine derivative.

Quantitative Data (Illustrative)

The following table presents hypothetical, yet realistic, data for the proposed synthetic route. Actual yields and purity will depend on the specific substrates and optimized reaction conditions.

StepReactant 1Reactant 2ProductYield (%)Purity (%)
12-Chloro-4,6-dimethoxypyrimidineAqueous Ammonia2-Amino-4,6-dimethoxypyrimidine85-95>98
22-Amino-4,6-dimethoxypyrimidine4-Bromobenzonitrile4-((4,6-dimethoxypyrimidin-2-yl)amino)benzonitrile60-75>97

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Diarylpyrimidine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the viral replication cycle.

G Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesis Inhibition Inhibition Reverse Transcriptase->Inhibition DAPY NNRTI DAPY NNRTI DAPY NNRTI->Reverse Transcriptase Allosteric Binding Inhibition->Viral DNA

References

Application Notes and Protocols for the Synthesis of Pyrimidine Ethers using 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-alkoxy-4,6-dimethoxypyrimidines through the nucleophilic aromatic substitution of 2-Chloro-4,6-dimethoxypyrimidine with various alcohols. This Williamson-type ether synthesis offers a versatile and efficient method for the preparation of a diverse range of pyrimidine ethers, which are valuable intermediates in medicinal chemistry and drug discovery. The protocol outlines the reaction setup, purification, and characterization of the resulting products.

Introduction

Pyrimidine derivatives are a critical class of heterocyclic compounds widely found in pharmaceuticals and agrochemicals. The functionalization of the pyrimidine core is a key strategy in the development of novel bioactive molecules. The substitution of a chlorine atom at the C2 position of the pyrimidine ring with an alkoxy group via a nucleophilic aromatic substitution reaction is a common and effective method for creating pyrimidine ethers. 2-Chloro-4,6-dimethoxypyrimidine is a readily available starting material for this transformation. The reaction proceeds via a Williamson ether synthesis-like mechanism, where an alkoxide, generated in situ from an alcohol and a base, acts as the nucleophile.

Reaction Principle

The synthesis of pyrimidine ethers from 2-Chloro-4,6-dimethoxypyrimidine involves the reaction of an alcohol with the chlorinated pyrimidine in the presence of a suitable base. The base deprotonates the alcohol to form a more nucleophilic alkoxide ion, which then attacks the electron-deficient C2 position of the pyrimidine ring, displacing the chloride leaving group to form the desired ether.

General Reaction Scheme:

Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-alkoxy-4,6-dimethoxypyrimidines. The reaction conditions may require optimization for specific alcohol substrates.

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Anhydrous alcohol (e.g., methanol, ethanol, isopropanol, etc.)

  • Sodium hydride (NaH) 60% dispersion in mineral oil, or other suitable bases like potassium tert-butoxide, sodium hydroxide.

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent.

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired anhydrous alcohol (1.2 equivalents) and anhydrous DMF.

  • Formation of Alkoxide: Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Addition of Pyrimidine: Dissolve 2-Chloro-4,6-dimethoxypyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-alkoxy-4,6-dimethoxypyrimidine.

  • Characterization: Characterize the purified product by NMR (¹H, ¹³C) and Mass Spectrometry.

Data Presentation

The following table summarizes representative yields for the synthesis of various pyrimidine ethers using the described protocol. Please note that these are illustrative examples and actual yields may vary depending on the specific alcohol and reaction conditions.

EntryAlcohol (R-OH)Product (2-Alkoxy-4,6-dimethoxypyrimidine)Representative Yield (%)
1Methanol2,4,6-Trimethoxypyrimidine92
2Ethanol2-Ethoxy-4,6-dimethoxypyrimidine88
3Isopropanol2-Isopropoxy-4,6-dimethoxypyrimidine85
4n-Butanol2-(n-Butoxy)-4,6-dimethoxypyrimidine82
5Benzyl alcohol2-(Benzyloxy)-4,6-dimethoxypyrimidine78

Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product alcohol Anhydrous Alcohol alkoxide_formation Alkoxide Formation (0°C to RT) alcohol->alkoxide_formation base Base (e.g., NaH) base->alkoxide_formation pyrimidine 2-Chloro-4,6- dimethoxypyrimidine nucleophilic_substitution Nucleophilic Substitution (0°C to 60-80°C) pyrimidine->nucleophilic_substitution solvent Anhydrous DMF solvent->alkoxide_formation alkoxide_formation->nucleophilic_substitution Alkoxide quench Quenching nucleophilic_substitution->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification final_product 2-Alkoxy-4,6- dimethoxypyrimidine purification->final_product

Caption: Experimental workflow for the synthesis of pyrimidine ethers.

Signaling Pathway Analogy (Logical Relationship):

logical_relationship start Initiation alkoxide Alkoxide Generation (Activation of Nucleophile) start->alkoxide Base pyrimidine_substrate 2-Chloro-4,6-dimethoxypyrimidine (Electrophilic Substrate) start->pyrimidine_substrate attack Nucleophilic Attack alkoxide->attack pyrimidine_substrate->attack intermediate Meisenheimer-like Intermediate (Transition State) attack->intermediate product Product Formation (Chloride Elimination) intermediate->product

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Chloro-4,6-dimethoxypyrimidine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds. The protocols and data presented herein are designed to facilitate the successful implementation and optimization of this important carbon-carbon bond-forming reaction.

Introduction

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, typically between an organohalide and an organoboron compound. 2-Chloro-4,6-dimethoxypyrimidine is an attractive substrate due to the presence of a reactive chloro group and the electron-donating methoxy groups on the pyrimidine ring. These features influence the reactivity of the substrate and the properties of the resulting coupled products, which are often key intermediates in the synthesis of biologically active molecules. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and comparative yields for the Suzuki-Miyaura coupling of 2-Chloro-4,6-dimethoxypyrimidine with different boronic acids. This data provides a valuable starting point for reaction optimization.

EntryBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Benzo[b]furan-2-boronic acid[Pd(IPr)(allyl)Cl] (0.1)K₃PO₄THF/MeOH (1:2)2524~95[1]
23-Furanboronic acid[Pd(IPr)(allyl)Cl] (0.5)K₃PO₄THF/MeOH (1:2)2524~85[1]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of 2-Chloro-4,6-dimethoxypyrimidine with an aryl or heteroaryl boronic acid. This protocol can be adapted and optimized for specific substrates.

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a suitable precatalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, Toluene, often with a co-solvent like water or methanol)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or reaction vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Chloro-4,6-dimethoxypyrimidine, the corresponding boronic acid (1.1-1.5 eq.), and the base (2-3 eq.).

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe. If a co-solvent like water is used, it should also be degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C, but room temperature may be sufficient with highly active catalysts) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2-aryl-4,6-dimethoxypyrimidine.

Visualizations

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)2) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)-R Ln transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (2-Chloro-4,6-dimethoxypyrimidine, Boronic Acid, Base, Catalyst) inert_atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) start->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent reaction Heat and Stir Reaction Mixture add_solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product: 2-Aryl-4,6-dimethoxypyrimidine purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

References

Application of 2-Chloro-4,6-dimethoxypyrimidine in Agrochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxypyrimidine is a versatile chemical intermediate that serves as a critical building block in the synthesis of a wide range of agrochemicals.[1][2] Its unique chemical structure, featuring a reactive chlorine atom and two methoxy groups on a pyrimidine ring, allows for diverse chemical modifications, leading to the development of potent herbicides, fungicides, and insecticides.[1] This document provides detailed application notes and experimental protocols for the use of 2-Chloro-4,6-dimethoxypyrimidine in the synthesis of key agrochemical compounds, along with quantitative data on their efficacy and visualizations of relevant biochemical pathways and experimental workflows.

Herbicide Synthesis and Efficacy

2-Chloro-4,6-dimethoxypyrimidine is a cornerstone in the synthesis of several commercially important herbicides, primarily belonging to the pyrimidinyl salicylic acid and sulfonylurea classes. These herbicides are known for their high efficacy at low application rates and their specific modes of action.[2]

Key Herbicides Derived from 2-Chloro-4,6-dimethoxypyrimidine:
  • Bispyribac-sodium: A post-emergence herbicide effective against a broad spectrum of weeds in rice cultivation.

  • Pyrithiobac-sodium: A selective, post-emergence herbicide used to control broadleaf weeds, particularly in cotton.

  • Pyribenzoxim: A broad-spectrum herbicide used for the control of grassy and broadleaf weeds in rice and wheat fields.

Data Presentation: Herbicidal Efficacy

The following tables summarize the quantitative data on the efficacy of herbicides synthesized using 2-Chloro-4,6-dimethoxypyrimidine.

HerbicideTarget Weed(s)Application RateEfficacy (% Weed Control)CropReference
Pyribenzoxim 5% ECMixed weed flora60 g/ha70.0 (30 DAS), 86.7 (45 DAS), 88.3 (60 DAS)Dry direct-seeded rice[3]
PyribenzoximDigitaria sanguinalis30 g/ha73.25Direct-seeded rice[4]
Echinochloa colona30 g/ha78.27Direct-seeded rice[4]
Cyperus iria30 g/ha78.45Direct-seeded rice[4]
Physalis minima30 g/ha76.00Direct-seeded rice[4]
Alternanthera sessilis30 g/ha77.72Direct-seeded rice[4]
Pyrithiobac-sodiumAmaranthus species35 - 560 g/ha>80%Cotton[5]
Prickly sida68.9 g ai ha⁻¹ (PRE)>90%Cotton[6]
Green foxtail75-150 g ai/ha86-99%Cotton[6]
Bristly foxtail75-150 g ai/ha92-100%Cotton[6]
Bispyribac-sodiumMixed Weeds150 g ha⁻¹Significant reduction in weed densityAromatic Rice[7]

DAS: Days After Sowing, PRE: Pre-emergence

HerbicideEnzyme TargetIC50 ValueOrganismReference
Bispyribac-sodiumAcetolactate Synthase (ALS)Not specified, but is a known inhibitorPlants[8][9][10][11]

Experimental Protocols: Herbicide Synthesis

Protocol 1: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine (Intermediate for Pyribenzoxim and Bispyribac-sodium)

This protocol describes the nucleophilic substitution of the chlorine atom in 2-Chloro-4,6-dimethoxypyrimidine.

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Sodium methyl mercaptide (25% solution)

  • Tetrabutylammonium bromide

  • Methanol

Procedure:

  • A mixture of 2-Chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is prepared.

  • The mixture is heated to 45°C and maintained at 45-50°C for 2 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, 4,6-Dimethoxy-2-(methylthio)pyrimidine, is isolated. This method achieves a yield of 95.6%.[12]

Protocol 2: Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine (Intermediate for Pyribenzoxim and Bispyribac-sodium)

This protocol describes the oxidation of the methylthio-intermediate.

Materials:

  • 4,6-Dimethoxy-2-(methylthio)pyrimidine

  • Hydrogen peroxide

  • Sodium tungstate dihydrate

Procedure:

  • 4,6-Dimethoxy-2-(methylthio)pyrimidine is oxidized using hydrogen peroxide.

  • The reaction is carried out in the presence of sodium tungstate dihydrate as a catalyst.

  • The resulting product, 4,6-Dimethoxy-2-methylsulfonylpyrimidine, is obtained in a 95% yield.[12]

Protocol 3: Synthesis of Pyribenzoxim

Materials:

  • Bispyribac

  • Diphenylketoxime

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1,2-Dichloroethane

Procedure:

  • In a 1L reaction flask, add Bispyribac (43.0g, 100mmol), diphenylketoxime (19.5g, 100mmol), DIC (12.6g, 100mmol), HOBt (1.62g, 12mmol), and 395 milliliters of 1,2-dichloroethane.

  • The reaction is carried out under a nitrogen atmosphere at room temperature for 24 hours.

  • After the reaction is complete, the mixture is filtered.

  • The filtrate is concentrated under reduced pressure to recover the 1,2-dichloroethane and obtain the crude Pyribenzoxim product.

  • The crude product is recrystallized with toluene to yield white crystals of Pyribenzoxim (55.1g, 90.4% yield).[13]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Herbicides derived from 2-Chloro-4,6-dimethoxypyrimidine, such as Bispyribac-sodium and Pyrithiobac-sodium, primarily act by inhibiting the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[10][12] ALS is a crucial enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Herbicide Pyrimidine-based Herbicide Herbicide->Inhibition Val_Leu Valine, Leucine Acetolactate->Val_Leu Ile Isoleucine Acetohydroxybutyrate->Ile Protein_Synthesis Protein Synthesis Val_Leu->Protein_Synthesis Ile->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Inhibition->ALS

Caption: Inhibition of Acetolactate Synthase (ALS) by pyrimidine-based herbicides.

Experimental Workflow: Herbicide Synthesis

The synthesis of herbicides from 2-Chloro-4,6-dimethoxypyrimidine typically follows a multi-step process. The following diagram illustrates a generalized workflow.

Herbicide_Synthesis_Workflow Start 2-Chloro-4,6-dimethoxypyrimidine Step1 Nucleophilic Substitution (e.g., with a thiol) Start->Step1 Intermediate1 Intermediate 1 (e.g., 4,6-Dimethoxy-2-(methylthio)pyrimidine) Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 Intermediate 2 (e.g., 4,6-Dimethoxy-2-methylsulfonylpyrimidine) Step2->Intermediate2 Step3 Condensation (with a substituted benzoic acid) Intermediate2->Step3 FinalProduct Final Herbicide (e.g., Bispyribac-sodium) Step3->FinalProduct

Caption: Generalized workflow for herbicide synthesis from 2-Chloro-4,6-dimethoxypyrimidine.

Fungicide and Insecticide Applications

While the primary application of 2-Chloro-4,6-dimethoxypyrimidine is in herbicide synthesis, its versatile structure has also been explored for the development of fungicides and insecticides.

Fungicidal Derivatives

Research has shown that novel pyrimidine derivatives synthesized from precursors like 2-amino-4,6-dimethoxypyrimidine exhibit significant antifungal activities. For instance, certain synthesized compounds have shown potent activity against various phytopathogenic fungi.

Data Presentation: Antifungal Activity

CompoundTarget FungiConcentrationInhibition Rate (%)Reference
5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamidePhomopsis sp.Not specified100[14][15]
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamidePhomopsis sp.Not specified100[14][15]
EC50 Value
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamidePhomopsis sp.10.5 µg/ml50[14][15]
Experimental Protocol: Synthesis of a Fungicidal Pyrimidine Derivative

This protocol describes the synthesis of 2-[(2-Chlorothiazol-5-yl)methyl]amino-4,6-dimethoxypyrimidine.

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine

  • 2-Chloro-5-(chloromethyl)thiazole

  • Potassium iodide (KI)

  • Potassium hydroxide (KOH)

  • Isopropyl alcohol (i-PrOH)

Procedure:

  • A mixture of 2-amino-4,6-dimethoxypyrimidine (0.31 g, 2 mmol), 2-chloro-5-(chloromethyl)thiazole (0.34 g, 2 mmol), and KI (0.34 g, 2 mmol) in i-PrOH (10 mL) is refluxed for 6-7 hours.

  • KOH (0.12 g, 2 mmol) is then added, and the mixture is stirred for another 30 minutes.

  • After cooling to room temperature, the mixture is poured into crushed ice water.

  • The resulting precipitate is collected and recrystallized to yield the final product.

Insecticidal Derivatives

The pyrimidine scaffold is also present in some insecticides. While direct synthesis from 2-Chloro-4,6-dimethoxypyrimidine is less commonly reported for major commercial insecticides, the structural motif is of interest in the design of new insecticidal compounds. For example, Benzpyrimoxan, a novel insecticide, features a pyrimidine core.

Logical Relationship: From Intermediate to Agrochemical

The following diagram illustrates the central role of 2-Chloro-4,6-dimethoxypyrimidine as a precursor to various classes of agrochemicals.

Agrochemical_Derivatives Main 2-Chloro-4,6-dimethoxypyrimidine Herbicides Herbicides Main->Herbicides Fungicides Fungicides Main->Fungicides Insecticides Insecticides Main->Insecticides Bispyribac Bispyribac-sodium Herbicides->Bispyribac Pyrithiobac Pyrithiobac-sodium Herbicides->Pyrithiobac Pyribenzoxim Pyribenzoxim Herbicides->Pyribenzoxim Antifungal_Deriv Antifungal Derivatives Fungicides->Antifungal_Deriv Insecticidal_Scaffolds Insecticidal Scaffolds Insecticides->Insecticidal_Scaffolds

Caption: 2-Chloro-4,6-dimethoxypyrimidine as a precursor for various agrochemicals.

References

Application Notes and Protocols: Step-by-Step Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine from 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the synthesis of 4,6-dimethoxy-2-methylthiopyrimidine, a key intermediate in the preparation of various agrochemicals, including pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium.[1] The synthesis is achieved through a nucleophilic aromatic substitution reaction, a fundamental transformation in organic chemistry. The protocol herein describes the reaction of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide, a method that has been shown to be facile and efficient, affording the desired product in high yields.[1][2]

The reaction proceeds via the displacement of the chloro group at the 2-position of the pyrimidine ring by the methylthiolate nucleophile. The electron-deficient nature of the pyrimidine ring facilitates this substitution.

Reaction Scheme

Caption: Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine from 2-chloro-4,6-dimethoxypyrimidine.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

ParameterValueReference
Starting Material
Name2-Chloro-4,6-dimethoxypyrimidine
Molecular FormulaC₆H₇ClN₂O₂
Molecular Weight174.59 g/mol
AppearanceWhite crystal[3]
Melting Point103-104 °C[3]
Product
Name4,6-dimethoxy-2-methylthiopyrimidine
Molecular FormulaC₇H₁₀N₂O₂S
Molecular Weight186.23 g/mol
AppearanceSolid
Yield95.6%[1][2]
Melting Point126.3-127.7 °C[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm)[1]
-SCH₃3.34 (s, 3H)[1]
-OCH₃4.06 (s, 6H)[1]
Pyrimidine-H6.20 (s, 1H)[1]
¹³C NMR (400 MHz, CDCl₃) δ (ppm)[1]
171.90, 164.42, 93.11, 55.11, 39.81[1]
Reaction Conditions
Reagents2-chloro-4,6-dimethoxypyrimidine, sodium methyl mercaptide, tetrabutylammonium bromide[1]
SolventMethanol[1]
Temperature45-50 °C[1]
Reaction Time2 hours[1]

Experimental Protocol

This protocol is adapted from the work of Xu et al.[1]

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine (1.0 eq)

  • Sodium methyl mercaptide (25% solution in methanol, 1.07 eq)

  • Tetrabutylammonium bromide (0.05 eq)

  • Methanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

  • TLC plates (silica gel GF254)[1]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-4,6-dimethoxypyrimidine (100 mmol, 17.5 g), tetrabutylammonium bromide (5 mmol, 1.6 g), and methanol (80 mL).[1]

  • Addition of Nucleophile: To the stirred mixture, add a 25% solution of sodium methyl mercaptide in methanol (107 mmol, 30.1 g).[1]

  • Reaction: Heat the reaction mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract the product with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow start Start reagents Combine Reactants: - 2-Chloro-4,6-dimethoxypyrimidine - Sodium methyl mercaptide - Tetrabutylammonium bromide - Methanol start->reagents reaction Heat Reaction Mixture (45-50 °C, 2h) reagents->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up - Remove Methanol - Add Water - Extract with Ethyl Acetate monitoring->workup Complete purification Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography (optional) workup->purification product 4,6-dimethoxy-2- methylthiopyrimidine purification->product end End product->end

Caption: Workflow for the synthesis of 4,6-dimethoxy-2-methylthiopyrimidine.

Signaling Pathway/Reaction Mechanism

ReactionMechanism pyrimidine { Cl |  N |  OCH₃ |  N |  OCH₃} intermediate Meisenheimer-like Intermediate pyrimidine->intermediate reagent Na⁺SCH₃⁻ reagent->intermediate Nucleophilic Attack product { SCH₃ |  N |  OCH₃ |  N |  OCH₃} intermediate->product Chloride Elimination leaving_group NaCl intermediate->leaving_group

Caption: Nucleophilic aromatic substitution mechanism.

References

Application Notes and Protocols for the N-arylation of 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of 2-Chloro-4,6-dimethoxypyrimidine is a pivotal chemical transformation for the synthesis of a diverse range of N-aryl-4,6-dimethoxypyrimidin-2-amine derivatives. These compounds are of significant interest in medicinal chemistry and drug development, serving as key structural motifs in various biologically active molecules. The pyrimidine core is a common feature in numerous pharmaceuticals, and the ability to introduce aryl amine substituents at the 2-position allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the N-arylation of 2-Chloro-4,6-dimethoxypyrimidine, focusing on modern catalytic cross-coupling methodologies. The primary methods covered are the Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation, with additional information on microwave-assisted techniques to accelerate these reactions.

Core Methodologies

The formation of the C-N bond between an aryl amine and the 2-position of the pyrimidine ring is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and versatile methods are the Buchwald-Hartwig amination and the Ullmann condensation.

1. Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.[1] It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][3] The choice of ligand is critical as it influences the efficiency and scope of the reaction.[4]

2. Copper-Catalyzed Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction typically requires harsher reaction conditions (higher temperatures) compared to its palladium-catalyzed counterpart.[5] However, recent advancements have led to the development of more efficient copper-based catalytic systems that operate under milder conditions.

3. Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to significantly reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[6][7] Both Buchwald-Hartwig and Ullmann reactions can be effectively accelerated using this technology.[1][8]

Experimental Protocols

The following protocols are provided as a general guide for the N-arylation of 2-Chloro-4,6-dimethoxypyrimidine. Optimization of reaction parameters such as catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Conventional Heating)

This protocol outlines a general procedure for the N-arylation of 2-Chloro-4,6-dimethoxypyrimidine with an aryl amine using a palladium catalyst and a phosphine ligand under conventional heating.

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Aryl amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, XPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • In an inert atmosphere glovebox, charge a dry reaction vessel with the palladium precatalyst (0.01-0.05 equiv.) and the phosphine ligand (0.012-0.06 equiv.).

  • Add the anhydrous, deoxygenated solvent and stir the mixture for 10-15 minutes to allow for catalyst pre-formation.

  • To this mixture, add 2-Chloro-4,6-dimethoxypyrimidine (1.0 equiv.), the aryl amine (1.1-1.5 equiv.), and the base (1.2-2.0 equiv.).

  • Seal the reaction vessel, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (typically 90-120 °C).

  • Stir the reaction mixture vigorously for the specified time (4-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-4,6-dimethoxypyrimidin-2-amine.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

This protocol describes an accelerated procedure for the N-arylation of 2-Chloro-4,6-dimethoxypyrimidine using microwave irradiation.

Materials:

  • Same as Protocol 1

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine 2-Chloro-4,6-dimethoxypyrimidine (1.0 equiv.), the aryl amine (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), the phosphine ligand (e.g., XPhos, 10 mol%), and the base (e.g., KOt-Bu, 1.5 equiv.).

  • Add the anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1 (steps 7-10).

Data Presentation

The following tables summarize representative quantitative data for the N-arylation of 2-halopyrimidines based on analogous systems. Actual yields for the N-arylation of 2-Chloro-4,6-dimethoxypyrimidine may vary and require optimization.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 2-Halopyrimidines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1101285[9]
24-MethoxyanilinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (2.0)1,4-Dioxane1001892[10]
3MorpholinePd(OAc)₂ (3)XPhos (6)K₃PO₄ (2.0)Toluene100895[2]
4BenzylaminePdCl₂(dppf) (5)-K₂CO₃ (2.0)DMF120678

Note: The data in this table are representative and compiled from reactions on analogous 2-halopyrimidine substrates.[2][9][10]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for N-arylation

EntryReactionHeating MethodTemperature (°C)TimeYield (%)
1Buchwald-HartwigConventional10024 h80[1]
2Buchwald-HartwigMicrowave15010 min77[1]
3Ullmann CondensationConventional15018 h65
4Ullmann CondensationMicrowave18020 min75[6]

Note: This table provides a qualitative comparison based on literature for related N-arylation reactions.[1][6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Chloro-4,6-dimethoxypyrimidine - Aryl Amine - Base solvent Add Anhydrous, Deoxygenated Solvent reagents->solvent catalyst Prepare Catalyst System: - Pd or Cu Precatalyst - Ligand (if applicable) catalyst->reagents Add to reactants heating Heat Reaction Mixture (Conventional or Microwave) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring filtration Filtration monitoring->filtration Upon completion extraction Aqueous Work-up & Extraction filtration->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for the N-arylation of 2-Chloro-4,6-dimethoxypyrimidine.

Catalytic Cycle for Buchwald-Hartwig Amination

buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar'-X amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination + R₂NH amido_complex Pd(II) Amido Complex amine_coordination->amido_complex - HX + Base amido_complex->pd0 Reductive Elimination product N-Aryl Product amido_complex->product aryl_halide Ar'-X (2-Chloro-4,6-dimethoxy -pyrimidine) aryl_halide->oxidative_addition amine R₂NH (Aryl Amine) amine->amine_coordination base Base base->amine_coordination

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-4,6-dimethoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 2-Chloro-4,6-dimethoxypyrimidine?

Common starting materials for the synthesis of 2-Chloro-4,6-dimethoxypyrimidine include malononitrile and barbituric acid. The route starting from malononitrile is often favored due to its cost-effectiveness.[1]

Q2: My overall yield is low when synthesizing from malononitrile. What are the critical steps and potential pitfalls?

The synthesis from malononitrile is a multi-step process, and yield can be lost at each stage. Key steps often include the formation of an imine dihydrochloride, followed by a cyanamide reaction and a final condensation/cyclization step.[2] Critical points to monitor are the anhydrous conditions required for certain steps and the stability of intermediates.[1] Low yields have been a historical challenge with this method, with some earlier processes reporting yields as low as 55%.[2]

Q3: I am observing significant impurity formation. What are the likely side products and how can they be minimized?

Impurity formation can arise from incomplete reactions or side reactions. For instance, in related pyrimidine syntheses, the formation of mono-substituted intermediates can be an issue if the reaction conditions are not optimized.[3] In the synthesis of 2-Chloro-4,6-dimethoxypyrimidine, residual starting materials or intermediates from the preceding steps are common impurities. Careful control of reaction temperature, stoichiometry of reagents, and reaction time are crucial. Purification of intermediates at each stage can also significantly reduce impurities in the final product.

Q4: What is a common method for the final chlorination step, and what are the associated challenges?

Phosphorus oxychloride (POCl₃) is a frequently used chlorinating agent in the synthesis of chloropyrimidines.[4][5] Challenges associated with its use include its high reactivity and corrosiveness, which necessitate careful handling and specific reaction conditions. The work-up procedure to remove excess POCl₃ can also be hazardous and may lead to yield loss if not performed correctly.[6]

Troubleshooting Guides

Issue 1: Low Yield in the Final Condensation Step

If you are experiencing a low yield in the final ring-closing and chlorination step to form 2-Chloro-4,6-dimethoxypyrimidine, consider the following:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, a modest increase in temperature or reaction time may be beneficial.[3]

  • Moisture Contamination: The presence of moisture can decompose the chlorinating agent (e.g., POCl₃) and other reactive intermediates. Ensure all glassware is thoroughly dried and use anhydrous solvents.[3]

  • Suboptimal Temperature: The reaction temperature is a critical parameter. For the final cyclization with HCl gas, temperatures are often controlled at low levels (e.g., -15°C to 5°C).[1][2] Deviations from the optimal temperature range can lead to side reactions and reduced yield.

  • Purity of the Precursor: The purity of the intermediate (e.g., 3-amino-3-methoxy-N-cyano-2-propane imine) is crucial for a high-yielding final step. Consider purifying the intermediate before proceeding.

Issue 2: Formation of Tarry Byproducts

The formation of dark, tarry substances is a common issue in many organic syntheses, including those for pyrimidines.

  • Excessive Heat: Overheating the reaction mixture can lead to the degradation of starting materials, intermediates, or the final product, resulting in polymerization and tar formation.[7] Maintain strict temperature control throughout the reaction.

  • Incorrect Reagent Stoichiometry: An incorrect ratio of reactants can lead to side reactions. Ensure accurate measurement of all reagents.

  • Milder Reaction Conditions: If tarring is persistent, exploring milder reaction conditions, such as a lower temperature or a different catalyst, may be necessary.

Data Presentation

The following tables summarize reaction conditions from various patented methods for the synthesis of 2-Chloro-4,6-dimethoxypyrimidine, providing a comparative overview.

Table 1: Synthesis of 3-amino-3-methoxy-N-cyano-2-propane imine (Intermediate)

ParameterMethod 1Method 2
Starting Material1,3-propanediimine methyl ester dihydrochloride1,3-dimethyl propionamidine dihydrochloride
ReagentsPotassium hydroxide, 50% H₂NCN solutionSodium bicarbonate, Sodium hydroxide, 50% cyanamide solution
TemperatureRoom Temperature0-3°C, then allowed to rise to 27°C
Reaction Time1 hour10 hours
YieldNot explicitly stated for this step122.4g from specified starting quantities
Reference[2][1]

Table 2: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine (Final Product)

ParameterMethod 1Method 2Method 3
Starting Material3-amino-3-methoxy-N-cyano-2-propane imine3-amino-3-methoxy-N-nitrile-2-propionamidine3-amino-3-methoxy-N-nitrile-2-propionamidine
ReagentsComplexing agent, Catalyst, HCl gasMethanol, Hydrogen chloride gasMethanol, Hydrogen chloride gas
Temperature-15°C5°C12°C, then cooled to 0°C
Reaction Time~1 hour (for HCl introduction)2 hours2 hours
Yield97.5 parts (from specified starting quantities)82.1%77%
Purity99%99.6%99.5%
Reference[2][1][1]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine from 3-amino-3-methoxy-N-nitrile-2-propionamidine

This protocol is adapted from a patented procedure and is provided as a general guideline.[1]

Materials:

  • 3-amino-3-methoxy-N-nitrile-2-propionamidine (131g)

  • Methanol (620g)

  • Hydrogen chloride gas (110g)

  • Reaction kettle with temperature control and gas inlet

Procedure:

  • Charge the reaction kettle with 131g of 3-amino-3-methoxy-N-nitrile-2-propionamidine and 620g of methanol.

  • Cool the mixture to 5°C.

  • Slowly introduce 110g of hydrogen chloride gas while maintaining the reaction temperature at 5°C.

  • After the gas introduction is complete, maintain the temperature at 5°C and stir for 2 hours.

  • After the reaction is complete, wash the mixture with water until neutral.

  • Evaporate approximately 80% of the solvent under reduced pressure.

  • Cool the concentrated solution to 5°C to precipitate the product.

  • Filter the crystals and dry to obtain 2-Chloro-4,6-dimethoxypyrimidine.

Expected Outcome:

  • Yield: ~143.84g (82.1%)

  • Purity: ~99.6% (as determined by liquid chromatography)

Visualizations

Experimental Workflow for Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

experimental_workflow cluster_step1 Step 1: Imine Dihydrochloride Synthesis cluster_step2 Step 2: Cyanamide Reaction cluster_step3 Step 3: Cyclization and Chlorination cluster_purification Step 4: Purification malononitrile Malononitrile imine_dihydrochloride 1,3-dimethyl malononitrile diamidine dihydrochloride malononitrile->imine_dihydrochloride methanol Methanol methanol->imine_dihydrochloride acetyl_chloride Acetyl Chloride acetyl_chloride->imine_dihydrochloride intermediate 3-amino-3-methoxy-N-nitrile- 2-propionamidine imine_dihydrochloride->intermediate alkali Alkali Solution alkali->intermediate cyanamide Cyanamide cyanamide->intermediate final_product 2-Chloro-4,6- dimethoxypyrimidine intermediate->final_product hcl Hydrogen Chloride hcl->final_product purification Washing, Recrystallization, Drying final_product->purification

Caption: A generalized workflow for the synthesis of 2-Chloro-4,6-dimethoxypyrimidine.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of 2-Chloro-4,6-dimethoxypyrimidine check_reaction_completion Is the reaction complete? (TLC/HPLC) start->check_reaction_completion check_moisture Were anhydrous conditions maintained? check_reaction_completion->check_moisture Yes increase_time_temp Increase reaction time/temperature cautiously. check_reaction_completion->increase_time_temp No check_temp Was the temperature controlled within the optimal range? check_moisture->check_temp Yes dry_glassware_solvents Ensure all glassware and solvents are anhydrous. check_moisture->dry_glassware_solvents No check_precursor_purity Was the intermediate pure? check_temp->check_precursor_purity Yes optimize_temp Optimize temperature control. check_temp->optimize_temp No purify_intermediate Purify the intermediate before the final step. check_precursor_purity->purify_intermediate No

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Common side reactions in the synthesis of 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the synthesis of 2-Chloro-4,6-dimethoxypyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Yield of 2-Chloro-4,6-dimethoxypyrimidine Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred efficiently and consider extending the reaction time or moderately increasing the temperature.
Suboptimal stoichiometry: Incorrect molar ratio of reactants and reagents.Carefully verify the stoichiometry of all reactants, especially the chlorinating agent and any base or catalyst used.
Degradation of product during workup: Hydrolysis of the chloro group to a hydroxyl group.During workup, maintain a low temperature and avoid prolonged exposure to aqueous or basic conditions. Neutralize the reaction mixture carefully, preferably at a low temperature.
Loss of product during purification: Inefficient extraction or recrystallization.Optimize the extraction solvent and the number of extractions. For recrystallization, select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Presence of Impurities in the Final Product Unreacted starting materials: Incomplete conversion of the starting pyrimidine derivative.As with low yield, ensure sufficient reaction time, appropriate temperature, and correct stoichiometry to drive the reaction to completion.
Formation of 4-Hydroxy-2,6-dimethoxypyrimidine: Hydrolysis of the 2-chloro substituent.This is a common side product, especially if the reaction mixture is exposed to water or basic conditions for an extended period during workup. Perform the workup quickly at a low temperature and use a non-aqueous workup if possible. Recrystallization or column chromatography can be used for purification.
Formation of incompletely substituted intermediates: For example, if starting from a di- or tri-chlorinated pyrimidine, mono- or di-substituted methoxypyrimidines can be present.Ensure a sufficient excess of the methoxylating agent (e.g., sodium methoxide) and adequate reaction time to ensure complete substitution.
Residual chlorinating agent (e.g., POCl₃): Incomplete removal after the reaction.After the reaction, remove the excess chlorinating agent by distillation under reduced pressure before proceeding with the workup.
Product Discoloration (Yellowish or Brownish Tint) Presence of colored impurities: Formation of minor, highly colored byproducts.Treat the crude product with activated carbon during the recrystallization process to remove colored impurities.
Degradation of the product: Instability of the product under certain conditions.Store the purified product in a cool, dark, and dry place to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-Chloro-4,6-dimethoxypyrimidine and their associated side reactions?

A1: The most common synthetic routes include:

  • From Malononitrile: This multi-step synthesis can suffer from low overall yield (around 55%) and the final product may have a purity of about 95% before further purification. Side reactions can occur at each step, leading to a variety of impurities.[1]

  • From 2-Amino-4,6-dimethoxypyrimidine via Diazotization: This method is known for its very low yields, often around 30%.[1] The diazonium salt intermediate can undergo various side reactions, leading to the formation of byproducts.

  • By Chlorination of 4,6-dimethoxy-2-hydroxypyrimidine: This route involves the use of a chlorinating agent like phosphorus oxychloride (POCl₃). A common side reaction is incomplete chlorination, leaving unreacted starting material. Hydrolysis of the product during workup can also occur.

  • By Methoxylation of 2,4,6-Trichloropyrimidine: This reaction involves the sequential substitution of chlorine atoms with methoxy groups. A significant side reaction is the formation of incompletely substituted products, such as 2,4-dichloro-6-methoxypyrimidine and 4-chloro-2,6-dimethoxypyrimidine.

Q2: How can I minimize the formation of the hydrolysis byproduct, 4-Hydroxy-2,6-dimethoxypyrimidine?

A2: To minimize hydrolysis, it is crucial to control the workup conditions. After the reaction is complete, quench the reaction mixture at a low temperature (e.g., 0-5 °C). If an aqueous workup is necessary, perform it quickly and avoid using strong bases for neutralization. If possible, a non-aqueous workup is preferable. For example, after removing the excess chlorinating agent, the residue can be dissolved in an organic solvent and washed with cold, dilute sodium bicarbonate solution, followed by water and brine.

Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A3:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product and quantifying any impurities. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is often a good starting point.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and to identify the presence of any major impurities by comparing the spectra to known standards.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and to identify the mass of any impurities.

Q4: What are the recommended purification methods for 2-Chloro-4,6-dimethoxypyrimidine?

A4:

  • Recrystallization: This is a common and effective method for purifying the crude product. A suitable solvent system should be chosen where the product is highly soluble at an elevated temperature and poorly soluble at a lower temperature. Methanol or ethanol are often used.[1]

  • Column Chromatography: For removing impurities with similar solubility to the product, column chromatography using silica gel is an effective technique. A solvent system of increasing polarity, such as a mixture of hexane and ethyl acetate, can be used to elute the product.

Experimental Protocols

Synthesis of 2-Chloro-4,6-dimethoxypyrimidine from 3-amino-3-methoxy-N-cyano-2-propionamidine [2]

  • Reaction Setup: In a reaction kettle, add 131g of 3-amino-3-methoxy-N-cyano-2-propionamidine and 620g of methanol.

  • Reaction: Slowly introduce 110g of hydrogen chloride gas while maintaining the reaction temperature at 5 °C.

  • Reaction Monitoring: After the gas introduction is complete, maintain the temperature for 2 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After the reaction is complete, wash the mixture with water until it is neutral.

  • Isolation: Evaporate 80% of the solvent under reduced pressure. Cool the remaining solution to 5 °C to precipitate the product.

  • Purification: Filter the crystals and dry them to obtain 2-Chloro-4,6-dimethoxypyrimidine. The purity of the product can be assessed by liquid chromatography analysis.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate + Reagents Unreacted Starting Material Unreacted Starting Material Starting Material->Unreacted Starting Material Incomplete Reaction 2-Chloro-4,6-dimethoxypyrimidine 2-Chloro-4,6-dimethoxypyrimidine Intermediate->2-Chloro-4,6-dimethoxypyrimidine + Catalyst/Heat Other Byproducts Other Byproducts Intermediate->Other Byproducts Side Reactions 4-Hydroxy-2,6-dimethoxypyrimidine 4-Hydroxy-2,6-dimethoxypyrimidine 2-Chloro-4,6-dimethoxypyrimidine->4-Hydroxy-2,6-dimethoxypyrimidine Hydrolysis (Workup)

Caption: Main synthesis pathway and common side reactions.

Troubleshooting_Workflow Start Start Low Yield or Impure Product Low Yield or Impure Product Start->Low Yield or Impure Product Check Reaction Conditions Review: - Temperature - Time - Stoichiometry Low Yield or Impure Product->Check Reaction Conditions Analyze Workup Procedure Review: - Quenching Temperature - pH control - Extraction Efficiency Check Reaction Conditions->Analyze Workup Procedure Optimize Purification Optimize: - Recrystallization Solvent - Chromatography Conditions Analyze Workup Procedure->Optimize Purification Problem Solved Problem Solved Optimize Purification->Problem Solved

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of Crude 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 2-Chloro-4,6-dimethoxypyrimidine. The information is presented in a clear question-and-answer format to assist researchers, scientists, and drug development professionals in overcoming specific experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical and chemical properties of 2-Chloro-4,6-dimethoxypyrimidine?

2-Chloro-4,6-dimethoxypyrimidine is a white to light yellow powder.[1] Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC6H7ClN2O2[1]
Molecular Weight174.58 g/mol [2]
Melting Point100-105 °C[1]
Boiling Point317.1±22.0 °C at 760 mmHg[1]
AppearanceWhite to light yellow powder[1]
Purity (typical)≥98.0%[2][3]

Q2: What are the common synthesis routes for 2-Chloro-4,6-dimethoxypyrimidine, and what impurities can be expected?

Common synthesis methods include the diazotization of 2-amino-4,6-dimethoxypyrimidine and the chlorination of 2-mercapto-4,6-dimethoxypyrimidine.[4] Another route involves synthesis from malononitrile.[4][5] Potential impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. While specific impurities for this compound are not extensively documented in the provided results, analogous pyrimidine syntheses suggest that unreacted starting materials (e.g., 2-amino-4,6-dimethoxypyrimidine) and mono-substituted intermediates could be present.[6] Quality control standards for some applications limit impurities like anisic aldehyde and anethole to less than 0.1%.[1]

Q3: Which purification techniques are most effective for crude 2-Chloro-4,6-dimethoxypyrimidine?

The most commonly cited and effective purification techniques are recrystallization and silica gel column chromatography.[4][7] The choice between these methods depends on the nature and quantity of the impurities.

Troubleshooting Guides

Issue 1: The purified product has a low melting point and appears discolored (yellowish).

This often indicates the presence of residual impurities.

Recommended Solution:

  • Recrystallization: This is the first method of choice for removing colored impurities and improving purity.

    • Solvent Selection: Methanol and ethyl acetate have been successfully used for recrystallization.[4][8] A mixed solvent system, such as hexane/ethyl acetate, can also be effective, especially for impurities with slightly different polarities.[9]

  • Activated Carbon Treatment: If recrystallization alone does not remove the color, treatment with activated carbon can be effective for adsorbing colored impurities.[6]

Issue 2: The purity of the product, as determined by HPLC or GC, is below the desired level (e.g., <99%).

This suggests the presence of impurities that co-crystallize with the product or have similar retention times in chromatography.

Recommended Solution:

  • Optimize Recrystallization:

    • Ensure the minimum amount of hot solvent is used to dissolve the crude product.

    • Allow for slow cooling to promote the formation of pure crystals. Rapid cooling can trap impurities.

  • Silica Gel Column Chromatography: This technique is highly effective for separating compounds with different polarities.

    • Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is recommended. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In a suitable flask, add the crude 2-Chloro-4,6-dimethoxypyrimidine. Add a minimal amount of a suitable hot solvent (e.g., methanol or ethyl acetate) and heat the mixture with stirring until the solid is completely dissolved.[4][8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (1-2% by weight of the crude product) and stir at an elevated temperature for 15-30 minutes.[6]

  • Hot Filtration: If activated carbon was used, perform a hot filtration through a pad of celite to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Silica Gel Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Chloro-4,6-dimethoxypyrimidine.[7]

Quantitative Data Summary

Purification MethodPurity AchievedYieldMelting Point (°C)Reference
Recrystallization (Methanol)99%-103-104[4]
Recrystallization (Methanol)99.6%82.1%-[5]
Recrystallization (Methanol)99.5%77%-[5]
Silica Gel Chromatography-29.9%101.5-102.5[7]

Visualizations

PurificationWorkflow Crude Crude 2-Chloro-4,6-dimethoxypyrimidine Dissolution Dissolve in Hot Solvent Crude->Dissolution Recrystallization Recrystallization Dissolution->Recrystallization ColumnChromatography Silica Gel Column Chromatography Dissolution->ColumnChromatography Analysis Purity Analysis (HPLC, GC, MP) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure Product (>99%) Analysis->PureProduct Purity OK Repurify Repurify if Needed Analysis->Repurify Purity Not OK Repurify->Dissolution

Caption: General purification workflow for 2-Chloro-4,6-dimethoxypyrimidine.

TroubleshootingTree Start Crude Product Analysis LowMP_Color Low Melting Point / Discolored? Start->LowMP_Color LowPurity Purity < 99% (HPLC/GC)? LowMP_Color->LowPurity No Recrystallize Recrystallize (Methanol/Ethyl Acetate) LowMP_Color->Recrystallize Yes OptimizeRecrystallization Optimize Recrystallization (Slow Cooling) LowPurity->OptimizeRecrystallization Yes Pure Pure Product LowPurity->Pure No Recrystallize->LowPurity ActivatedCarbon Add Activated Carbon Step Recrystallize->ActivatedCarbon Still Colored ActivatedCarbon->LowPurity ColumnChromatography Perform Column Chromatography ColumnChromatography->Pure OptimizeRecrystallization->ColumnChromatography Still Impure OptimizeRecrystallization->Pure Purity OK

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Overcoming Low Reactivity of 2-Chloro-4,6-dimethoxypyrimidine in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low reactivity of 2-chloro-4,6-dimethoxypyrimidine in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 2-chloro-4,6-dimethoxypyrimidine generally unreactive in nucleophilic aromatic substitution (SNAr) reactions?

A1: The low reactivity of 2-chloro-4,6-dimethoxypyrimidine stems from the electron-donating nature of the two methoxy groups at positions 4 and 6. These groups increase the electron density of the pyrimidine ring, making it less electrophilic and therefore less susceptible to attack by nucleophiles. For a successful SNAr reaction, the aromatic ring is typically activated by electron-withdrawing groups.

Q2: What is the most effective method to enhance the reactivity of 2-chloro-4,6-dimethoxypyrimidine?

A2: The use of sulfinate catalysis has been shown to significantly accelerate the rate of substitution reactions with alkoxy and aryloxy nucleophiles.[1] This method involves the in situ generation of a more reactive intermediate, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, which is readily displaced by the nucleophile.

Q3: Can I use stronger bases or higher temperatures to force the reaction to proceed without a catalyst?

A3: While harsher conditions like strong bases (e.g., sodium hydride) and high temperatures can be employed, they often lead to undesirable side reactions. A significant issue is the potential for competitive substitution at the 4 and/or 6 positions of the pyrimidine ring, especially with strong nucleophiles like alkoxides. This can result in a mixture of products and lower the yield of the desired 2-substituted product.

Q4: Are there alternative activating groups I can use instead of the chloro group?

A4: Yes, replacing the chloro group with a better leaving group, such as a sulfonyl group, greatly activates the substrate for nucleophilic substitution.[1] For instance, 2-methanesulfonyl-4,6-dimethoxypyrimidine is much more reactive. The advantage of the sulfinate-catalyzed reaction is that this highly reactive intermediate is generated in situ from the more readily available and cheaper 2-chloro-4,6-dimethoxypyrimidine.

Troubleshooting Guide

Issue 1: Low or no conversion to the desired product.

  • Potential Cause: Insufficient activation of the pyrimidine ring.

    • Solution: Employ sulfinate catalysis to increase the reaction rate. Sodium methanesulfinate is a commonly used and effective catalyst.

  • Potential Cause: Low reaction temperature.

    • Solution: Gradually increase the reaction temperature. For the sulfinate-catalyzed reaction, temperatures around 80-100°C have been shown to be effective.

  • Potential Cause: Inactive catalyst.

    • Solution: Ensure the sulfinate salt is of good quality and anhydrous. The presence of moisture can affect the efficiency of the catalyst. Store the sulfinate salt in a desiccator.

  • Potential Cause: Poor solvent choice.

    • Solution: Use a polar aprotic solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) to facilitate the reaction.

Issue 2: Formation of multiple products or unexpected side-products.

  • Potential Cause: Competing substitution at the 4 and 6 positions.

    • Solution: Avoid using very strong bases in large excess. The sulfinate-catalyzed method under neutral or mildly basic conditions (e.g., with potassium carbonate) is generally more selective for the 2-position.

  • Potential Cause: Reaction with the solvent (solvolysis).

    • Solution: If using a nucleophilic solvent (e.g., an alcohol) that can also act as the nucleophile, consider using a non-nucleophilic solvent and adding the nucleophile as a separate reagent.

  • Potential Cause: Degradation of starting material or product.

    • Solution: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at high temperatures, which can lead to decomposition.

Issue 3: The sulfinate-catalyzed reaction is not working effectively.

  • Potential Cause: Insufficient catalyst loading.

    • Solution: The optimal catalyst concentration is typically between 5-10 mol% relative to the 2-chloro-4,6-dimethoxypyrimidine. A very low concentration (e.g., 2%) may have a minimal effect.

  • Potential Cause: The nature of the sulfinate catalyst.

    • Solution: The reactivity can be influenced by the alkyl or aryl group on the sulfinate. Sodium methanesulfinate and sodium p-toluenesulfinate are both effective choices.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Substitution of 2-Chloro-4,6-dimethoxypyrimidine with Methyl 2-hydroxy-3,3-dimethylbutanoate

EntryCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1NoneK2CO3 (1.5)DMF802152
2NaSO2Me (10)K2CO3 (1.5)DMF80283
3NaSO2Me (2)K2CO3 (1.5)DMF8022Low
4NaSO2Me (25)K2CO3 (1.5)DMF802296

Data adapted from Tetrahedron 56 (2000) 4739-4745.

Experimental Protocols

Key Experiment: Sulfinate-Catalyzed Substitution with an Alcohol

This protocol describes a general procedure for the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with an alcohol using sodium methanesulfinate as a catalyst.

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Alcohol nucleophile (1.0-1.2 equivalents)

  • Sodium methanesulfinate (0.1 equivalents)

  • Potassium carbonate (1.5 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4,6-dimethoxypyrimidine, the alcohol nucleophile, sodium methanesulfinate, and potassium carbonate.

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the DMF.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 2-substituted-4,6-dimethoxypyrimidine.

Visualizations

Experimental_Workflow Experimental Workflow for Sulfinate-Catalyzed Substitution cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 2-Chloro-4,6-dimethoxypyrimidine, Alcohol, NaSO2Me, K2CO3 B Add Anhydrous DMF under Inert Atmosphere A->B C Heat to 80-100°C B->C D Monitor by TLC/LC-MS C->D E Cool to RT & Concentrate D->E Reaction Complete F Aqueous Work-up (EtOAc/Water Extraction) E->F G Dry, Filter & Concentrate F->G H Purify by Chromatography or Recrystallization G->H I Characterize Product H->I

Caption: Experimental workflow for sulfinate-catalyzed substitution.

Troubleshooting_Logic Troubleshooting Low Reactivity in Substitution Reactions Start Low or No Product Formation Q1 Is Sulfinate Catalyst Used? Start->Q1 A1_Yes Check Catalyst Loading (5-10 mol%) & Quality (Anhydrous) Q1->A1_Yes Yes A1_No Add Sulfinate Catalyst (e.g., NaSO2Me) Q1->A1_No No Q2 Is Reaction Temperature Optimal (80-100°C)? A1_Yes->Q2 A1_No->Q2 A2_Yes Investigate Other Factors: - Nucleophile Reactivity - Solvent Purity - Reaction Time Q2->A2_Yes Yes A2_No Increase Temperature Q2->A2_No No Q3 Side Products Observed? A2_Yes->Q3 A2_No->Q3 A3_Yes Consider Milder Base (K2CO3) Avoid Strong Nucleophiles in Excess Check for Solvolysis Q3->A3_Yes Yes A3_No Focus on Optimizing Reaction Conversion Q3->A3_No No Success Improved Yield A3_Yes->Success A3_No->Success

Caption: Troubleshooting logic for substitution reactions.

References

Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Chloro-4,6-dimethoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with 2-Chloro-4,6-dimethoxypyrimidine resulting in low to no yield?

A1: Low or no product formation with 2-Chloro-4,6-dimethoxypyrimidine is a common challenge. The primary reason is the lower reactivity of aryl chlorides compared to bromides or iodides due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1][2] The electron-donating methoxy groups on the pyrimidine ring can also increase the electron density at the chlorine-bearing carbon, potentially hindering oxidative addition.[3] A systematic evaluation of your catalyst system, base, and reaction conditions is essential for troubleshooting.

Q2: What are the most common side reactions observed with this substrate and how can I minimize them?

A2: The most prevalent side reactions are:

  • Homocoupling of the boronic acid: This leads to the formation of a biaryl byproduct from the boronic acid. It is often promoted by the presence of oxygen or if a Pd(II) precatalyst is not fully reduced to the active Pd(0) state.[4][5] Rigorous degassing of solvents and running the reaction under an inert atmosphere is critical to minimize this.[5]

  • Dehalogenation: The chloro group is replaced by a hydrogen atom. This can be catalyzed by the palladium complex in the presence of a hydride source (e.g., from the solvent or base).[6][7]

  • Protodeboronation: The boronic acid starting material is converted back to the corresponding arene. This is often an issue with heteroaryl boronic acids and can be mitigated by using anhydrous solvents or by using more stable boronic esters (e.g., pinacol esters).[2][8]

Q3: Is it necessary to use specialized catalysts and ligands for this reaction?

A3: Yes, standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond of 2-Chloro-4,6-dimethoxypyrimidine.[2] More active catalytic systems are generally required. These typically involve electron-rich and sterically bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[2][6] These ligands promote the challenging oxidative addition step.

Q4: Can microwave irradiation be beneficial for this coupling reaction?

A4: Absolutely. Microwave-assisted heating can be highly effective for Suzuki couplings of less reactive chlorides. It can significantly shorten reaction times (often to minutes) and improve yields, sometimes even with very low catalyst loadings (e.g., 0.5 mol%).[9][10][11]

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is the most common issue encountered. The following workflow can help diagnose and solve the problem.

start Low or No Yield Observed catalyst Is the catalyst system active enough for an aryl chloride? start->catalyst catalyst_sol Switch to a more active system: - Pd precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a Buchwald ligand (SPhos, XPhos) or an NHC ligand. - Increase catalyst loading (e.g., 2-5 mol%). catalyst->catalyst_sol No base Is the base strong and soluble enough? catalyst->base Yes base_sol Screen stronger, non-nucleophilic bases: - K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃. - Ensure the base is finely powdered for better solubility. base->base_sol No temp Is the reaction temperature sufficient? base->temp Yes temp_sol Increase temperature to 80-120 °C. - Consider switching to a higher boiling point solvent (e.g., dioxane, toluene). - Use microwave irradiation for rapid heating and shorter reaction times. temp->temp_sol No degas Is the system properly deoxygenated? temp->degas Yes degas_sol The active Pd(0) catalyst is oxygen-sensitive. - Thoroughly degas solvents (e.g., freeze-pump-thaw or sparge with argon for 30+ minutes). - Maintain a positive pressure of an inert gas (Argon or Nitrogen). degas->degas_sol No

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Significant Formation of Homocoupled Boronic Acid Byproduct

The presence of a symmetrical biaryl derived from your boronic acid indicates an issue with homocoupling.

start Homocoupling Byproduct Observed oxygen Is oxygen present in the reaction? start->oxygen oxygen_sol Oxygen can oxidize Pd(0) to Pd(II), which promotes homocoupling. - Improve degassing procedure for all solvents and reagents. - Ensure a leak-proof inert atmosphere setup. oxygen->oxygen_sol Yes pd_source Are you using a Pd(II) precatalyst? oxygen->pd_source No pd_source_sol Pd(II) can directly react with the boronic acid. - Use a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). - If using Pd(II), ensure conditions promote rapid reduction to Pd(0). Adding a mild reducing agent can sometimes help. pd_source->pd_source_sol Yes reagent_purity Is the boronic acid pure? pd_source->reagent_purity No reagent_purity_sol Impurities can sometimes accelerate side reactions. - Check the purity of the boronic acid. - Consider converting to a more stable boronic ester. reagent_purity->reagent_purity_sol No

Caption: Troubleshooting workflow for boronic acid homocoupling.

Recommended Reaction Parameters

The following tables summarize suggested starting conditions for the Suzuki coupling of 2-Chloro-4,6-dimethoxypyrimidine. Optimization will likely be required for specific boronic acid partners.

Table 1: Recommended Catalyst Systems

Catalyst/PrecatalystLigandTypical Loading (mol%)Rationale & Considerations
Pd(PPh₃)₄(none)3 - 5A common starting point, but may show low reactivity with aryl chlorides.[1]
Pd(dppf)Cl₂(none)2 - 5Often effective for heteroaromatic substrates.[1]
Pd₂(dba)₃ or Pd(OAc)₂SPhos or XPhos1 - 3 (Pd), 2 - 6 (Ligand)Highly effective Buchwald systems for activating C-Cl bonds.[2][6]
(IPr)Pd(allyl)Cl(none)1 - 3An air- and moisture-stable NHC-Pd precatalyst with high activity.[12]

Table 2: Recommended Bases and Solvents

BaseEquivalentsSolvent SystemRationale & Considerations
K₂CO₃2 - 31,4-Dioxane/H₂O (e.g., 4:1)A standard, effective base.[1] Aqueous mixture helps dissolve the inorganic base.
K₃PO₄2 - 31,4-Dioxane/H₂O (e.g., 4:1)A stronger, non-nucleophilic base that can improve yields, especially for difficult couplings.[1]
Cs₂CO₃2 - 3Toluene/H₂O (e.g., 4:1)A strong base often used for challenging substrates.[13]

Experimental Protocols

Protocol 1: General Procedure for Conventional Thermal Suzuki Coupling

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-Chloro-4,6-dimethoxypyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three to five times.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling

This method is recommended for rapid optimization and for challenging couplings.

  • Reaction Setup: In a microwave reactor vial, combine 2-Chloro-4,6-dimethoxypyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%).[10][11]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 2:1).[10]

  • Inert Atmosphere: Flush the vial with an inert gas (e.g., Argon) and seal it tightly.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat to the target temperature (e.g., 100-120 °C) for the specified time (e.g., 15-30 minutes).[10][11]

  • Work-up and Purification: Follow steps 6 and 7 from the conventional protocol.

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to effective troubleshooting. The oxidative addition of the aryl chloride is often the rate-limiting step.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) Complex1 Ar-Pd(II)L₂-Cl Pd0:e->Complex1:w [Rate Limiting for Chlorides] OxAdd Oxidative Addition Complex2 Ar-Pd(II)L₂-Ar' Complex1:s->Complex2:n Transmetal Transmetalation Complex2:w->Pd0:e RedElim Reductive Elimination Product Ar-Ar' (Product) Complex2->Product ArCl Ar-Cl (2-Chloro-4,6-dimethoxypyrimidine) ArCl->Pd0 BoronicAcid Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ BoronicAcid->Borate Base Base (e.g., K₃PO₄) Base->Borate Borate->Complex1

Caption: The Suzuki-Miyaura catalytic cycle.

References

Troubleshooting guide for the chlorination of dihydroxypyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chlorination of Dihydroxypyrimidines

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of dihydroxypyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective chlorinating agent for converting dihydroxypyrimidines to their corresponding dichloropyrimidines?

A1: The most widely used and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[1][2] This reagent is particularly well-suited for converting hydroxypyrimidines into their chloro derivatives. The reaction is often performed in the presence of a tertiary amine base, such as N,N-dimethylaniline or pyridine, which serves as an acid scavenger.[1] Alternative chlorinating agents include thionyl chloride (SOCl₂) and phosgene (COCl₂).[3][4][5]

Q2: My chlorination reaction is not proceeding to completion. What are the potential causes and how can I resolve this?

A2: Incomplete chlorination can stem from several factors:

  • Insufficient Reagent : Ensure an adequate molar excess of the chlorinating agent is used. For POCl₃, molar ratios ranging from 2.8:1 to 9:1 (reagent to substrate) are often recommended, depending on the specific protocol.[1] Some modern, solvent-free methods have found success using equimolar amounts of POCl₃ per hydroxyl group.[6][7]

  • Low Reaction Temperature : The conversion of hydroxyl groups to chlorides typically requires heating.[1] Reaction temperatures can range from 60°C to reflux (around 107°C for POCl₃), and some solvent-free methods in sealed reactors employ temperatures as high as 160°C.[1][6]

  • Short Reaction Time : The reaction time is critical and can vary from a few hours to over 8 hours, depending on the substrate, temperature, and scale.[1] Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) is recommended.[8]

  • Poor Reagent Quality : Phosphorus oxychloride is highly sensitive to moisture. Using an old or improperly stored reagent can lead to reduced reactivity.[1] It is advisable to use a fresh or newly distilled batch.

  • Presence of Moisture : All glassware must be thoroughly dried before use, as water will readily react with POCl₃, diminishing its effectiveness.[1][8] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent contamination from atmospheric moisture.[1][8]

Q3: I am observing significant byproduct formation. What are the common side reactions and how can they be minimized?

A3: Common side reactions include the formation of phosphorylated intermediates, over-chlorination, hydrolysis products, and tar-like substances.[1][8]

  • Phosphorylated Intermediates : Byproducts such as 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride can form.[1] Fortunately, these intermediates can often be hydrolyzed to the desired product during the aqueous workup.[1]

  • Over-chlorination : The introduction of more chlorine atoms than desired is a common issue.[8] This can be minimized by reducing the stoichiometry of the chlorinating agent and lowering the reaction temperature.[8]

  • Hydrolysis : The chlorinated product can react with water during the reaction or workup, converting it back to a hydroxypyrimidine.[8] To prevent this, ensure anhydrous reaction conditions and quench the reaction mixture in ice-cold water or a basic solution to neutralize acidic byproducts like HCl.[1][8]

  • Decomposition : Excessive temperatures can lead to decomposition and the formation of dark, tar-like residues.[1] Careful temperature control is crucial to prevent this.[1]

Q4: What are the best practices for the workup and purification of chlorinated pyrimidines?

A4: The workup of reactions involving POCl₃ must be performed with extreme caution in a well-ventilated fume hood.

  • Quenching : The reaction mixture should be quenched by adding it slowly and carefully to ice-cold water with vigorous stirring.[1][6] This process is highly exothermic and evolves HCl gas.[1]

  • pH Adjustment : After quenching, the acidic solution is typically neutralized. Adjusting the pH to 8-9 with a saturated sodium carbonate or sodium hydroxide solution often precipitates the solid product.[1][6]

  • Isolation and Purification : The crude product can be collected by filtration.[6] Purification is commonly achieved by recrystallization from a suitable solvent, such as ethanol, benzene, or petroleum ether.[1][5][9] If recrystallization is insufficient, column chromatography on silica gel can be employed for further purification.[1]

Troubleshooting Guide

This table outlines common problems encountered during the chlorination of dihydroxypyrimidines, their potential causes, and suggested solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low to No Product Formation Inactive or insufficient chlorinating agent (e.g., POCl₃).[1] Insufficient heating or reaction time.[1] Presence of moisture.[1][8]Use a fresh or distilled batch of POCl₃.[1] Ensure the reaction is heated to the appropriate temperature (e.g., 60-110°C) for a sufficient duration (e.g., 4-8 hours).[1] Use oven-dried glassware and conduct the reaction under an inert atmosphere.[8]
Formation of Dark, Tarry Residue Reaction temperature is too high, leading to decomposition.[1]Maintain a controlled reaction temperature.[1] If using a neat (solvent-free) protocol, consider adding a high-boiling inert solvent to better manage the temperature.
Product is an Oily Substance Instead of a Solid Presence of impurities or residual solvent/reagent.[1]Ensure complete removal of POCl₃ under reduced pressure before workup.[1] Purify the crude product by recrystallization or column chromatography.[1]
Significant Over-chlorination Excess chlorinating agent.[8] High reaction temperature or prolonged reaction time.[8]Reduce the stoichiometry of the chlorinating agent; aim for an equimolar amount per hydroxyl group for better selectivity.[6][8] Lower the reaction temperature and monitor progress carefully to stop the reaction upon consumption of the starting material.[8]
Product Contaminated with Hydrolyzed Starting Material Incomplete reaction.[8] Moisture contamination during the reaction.[8] Hydrolysis during aqueous workup.[8]Increase reaction temperature or time to ensure full conversion.[8] Ensure all reagents and glassware are anhydrous.[8] Quench the reaction mixture slowly into an ice-cold basic solution (e.g., NaHCO₃) with vigorous stirring to neutralize acidic byproducts.[8]

Data Presentation: Comparison of Chlorination Protocols

The following table summarizes results from various reported chlorination procedures for dihydroxypyrimidines, highlighting the impact of different conditions on product yield.

SubstrateChlorinating AgentBase/SolventTemperature (°C)Time (h)Yield (%)Reference
4-Amino-2,6-dihydroxypyrimidinePOCl₃Pyridine (Solvent-free)160285[6]
2,4-Dihydroxy-6-methylpyrimidinePOCl₃Pyridine (Solvent-free)1602>80[6][7]
4,6-DihydroxypyrimidinePOCl₃N,N-dimethylaniline60-704High[1]
Uracil (2,4-Dihydroxypyrimidine)POCl₃Pyridine (Solvent-free)1602>80[6][7]
5-FluorouracilPOCl₃Base Catalyst106-11014High[10]
4,6-DihydroxypyrimidineThionyl ChlorideN,N-dimethylaniline (Catalyst)Reflux-High[4]
UracilPOCl₃ / PCl₅Triethylamine HCl110-120291.7[11]

Experimental Protocols

Protocol 1: Chlorination using Excess Phosphorus Oxychloride

This protocol is a traditional method adapted from literature procedures for the synthesis of 4-amino-2,6-dichloropyrimidine.[1]

  • Reaction Setup : In a four-neck round-bottom flask equipped with a mechanical stirrer, heating mantle, condenser, and an addition funnel, charge phosphorus oxychloride (3.63 mol) and 4-amino-2,6-dihydroxypyrimidine (1.03 mol).

  • Heating : Heat the mixture to 55-60°C with continuous stirring.

  • Addition of Base : Slowly add N,N-dimethylaniline (2.10 mol) through the addition funnel over 3 hours, ensuring the reaction temperature is maintained between 60-70°C.

  • Reaction : After the addition is complete, continue to stir the reaction mixture for an additional hour at the same temperature. Monitor reaction completion by TLC.

  • Workup - Quenching : In a separate vessel equipped with a cooling jacket and stirrer, place 1.08 L of water. Carefully transfer the reaction mixture into the water while maintaining the quench temperature between 40-50°C.

  • Workup - Hydrolysis : Stir the resulting mixture for 2 hours at 40-50°C to ensure hydrolysis of any intermediates.

  • Workup - pH Adjustment : Adjust the pH of the suspension to 2.5-3.5 with a 50% aqueous sodium hydroxide solution.

  • Isolation : Cool the mixture to 20-25°C and stir for an additional 2 hours. Collect the precipitated solid by filtration, wash with water, and dry to yield the crude product.

  • Purification : Recrystallize the crude product from a suitable solvent like benzene or ethanol to obtain the pure 4-amino-2,6-dichloropyrimidine.[1]

Protocol 2: Solvent-Free Chlorination using Equimolar POCl₃

This protocol is a modern, environmentally conscious method for a variety of hydroxylated nitrogen-containing heterocycles.[6][7]

  • Reaction Setup : To a 150 mL Teflon-lined stainless steel reactor, add the dihydroxypyrimidine substrate (0.3 mol), phosphorus oxychloride (0.6 mol, corresponding to one equivalent per hydroxyl group), and pyridine (0.3 mol).

  • Sealing and Heating : Securely close the reactor and heat the mixture to 160°C for 2 hours.

  • Cooling : After the reaction is complete, allow the reactor to cool completely to room temperature before opening. Caution : Do not open the reactor while it is hot or pressurized.

  • Workup - Quenching : Carefully open the reactor in a well-ventilated fume hood. Slowly pour the contents onto approximately 100 mL of cold water (~0°C) or crushed ice with vigorous stirring.

  • Workup - Neutralization : Adjust the pH of the aqueous solution to 8–9 using a saturated sodium carbonate (Na₂CO₃) solution to precipitate the product.[6]

  • Isolation : Collect the solid product by filtration, wash thoroughly with water, and dry under a vacuum to yield the final chlorinated pyrimidine.[6] For liquid products, extraction with an organic solvent like ethyl acetate would be performed after neutralization, followed by drying and concentration.[6][8]

Visualizations

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Caption: Experimental workflow for the chlorination of dihydroxypyrimidines.

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Caption: Logical flow for troubleshooting common issues in pyrimidine chlorination.

References

Technical Support Center: Stability and Storage of 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Chloro-4,6-dimethoxypyrimidine to prevent its decomposition. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Chloro-4,6-dimethoxypyrimidine?

A1: To ensure the long-term stability of 2-Chloro-4,6-dimethoxypyrimidine, it should be stored in a cool, dry, and well-ventilated area. The container must be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage at 2-8°C is recommended, although storage at room temperature in a desiccated environment is also acceptable for shorter periods. The compound is sensitive to moisture, heat, and light, so it should be protected from these elements.

Q2: What are the visual signs of decomposition of 2-Chloro-4,6-dimethoxypyrimidine?

A2: Pure 2-Chloro-4,6-dimethoxypyrimidine is a white to off-white crystalline powder. Signs of decomposition may include a change in color to yellow or brown, a change in texture such as clumping or melting, or the development of a noticeable odor. If any of these changes are observed, the purity of the compound should be verified before use.

Q3: What are the primary causes of decomposition for this compound?

A3: The main causes of decomposition for 2-Chloro-4,6-dimethoxypyrimidine are hydrolysis, exposure to incompatible chemicals, and degradation from heat and light. The chloro group at the 2-position is susceptible to nucleophilic substitution, particularly by water (hydrolysis), which can lead to the formation of 2-hydroxy-4,6-dimethoxypyrimidine. It is also incompatible with strong oxidizing agents, strong acids, and strong bases.

Q4: How can I check the purity of my stored 2-Chloro-4,6-dimethoxypyrimidine?

A4: The purity of 2-Chloro-4,6-dimethoxypyrimidine can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a mobile phase of acetonitrile and water is a common method for purity determination. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the parent compound and any potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and detect impurities.

Troubleshooting Guide

Q1: My reaction is yielding unexpected byproducts. Could it be due to the decomposition of my 2-Chloro-4,6-dimethoxypyrimidine starting material?

A1: Yes, this is a possibility. If the starting material has degraded, impurities such as 2-hydroxy-4,6-dimethoxypyrimidine could interfere with your reaction, leading to the formation of unexpected byproducts. It is crucial to confirm the purity of your 2-Chloro-4,6-dimethoxypyrimidine before starting your experiment, especially if it has been stored for an extended period or under suboptimal conditions.

Q2: I suspect my batch of 2-Chloro-4,6-dimethoxypyrimidine has degraded. How can I confirm this and identify the degradation products?

A2: To confirm degradation and identify the products, you can perform a forced degradation study on a small sample of your material and compare the results with your stored batch. This involves subjecting the compound to stress conditions like acid, base, oxidation, heat, and light to intentionally induce degradation. The resulting samples can then be analyzed by HPLC, LC-MS, or GC-MS to identify the degradation products. A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section below.

Q3: My results are inconsistent between different batches of 2-Chloro-4,6-dimethoxypyrimidine. What could be the cause?

A3: Inconsistent results can often be attributed to variations in the purity of the starting material. Different batches may have been exposed to varying storage conditions, leading to different levels of degradation. It is good practice to qualify each new batch of a reagent by running a standard characterization (e.g., NMR, HPLC) to ensure its purity and integrity before use in critical experiments.

Data Presentation

Table 1: Recommended Storage Conditions and Incompatible Materials

ParameterRecommendation
Temperature 2-8°C (long-term); Room Temperature (short-term, desiccated)
Humidity Store in a dry environment, preferably in a desiccator.
Light Protect from light by storing in an amber vial or in the dark.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, water.

Table 2: Example Data from a Forced Degradation Study (Hypothetical)

This table serves as a template for you to record your own results from the forced degradation study protocol provided below.

Stress ConditionDuration% Degradation of 2-Chloro-4,6-dimethoxypyrimidineMajor Degradation Product(s) (Retention Time / m/z)
0.1 M HCl (aq)24 hours15%2-hydroxy-4,6-dimethoxypyrimidine (RT: 5.2 min)
0.1 M NaOH (aq)24 hours25%2-hydroxy-4,6-dimethoxypyrimidine (RT: 5.2 min)
3% H₂O₂ (aq)24 hours5%Unidentified polar impurities
Heat (80°C)48 hours8%Minor unidentified impurities
UV Light (254 nm)24 hours12%Potential pyrimidine dimers

Experimental Protocols

Protocol 1: Forced Degradation Study of 2-Chloro-4,6-dimethoxypyrimidine

Objective: To investigate the stability of 2-Chloro-4,6-dimethoxypyrimidine under various stress conditions and to identify potential degradation products.

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector or Mass Spectrometer

  • pH meter

  • Thermostatic oven

  • UV light chamber (e.g., 254 nm)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Chloro-4,6-dimethoxypyrimidine in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in a thermostatic oven at 80°C for 48 hours. Dissolve the stressed sample in acetonitrile to the stock solution concentration for analysis.

    • Photodegradation: Expose a solid sample of the compound to UV light (254 nm) for 24 hours. Dissolve the stressed sample in acetonitrile to the stock solution concentration for analysis.

    • Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Analysis:

    • Analyze all samples by HPLC. A typical starting condition would be a C18 column with a gradient elution of water and acetonitrile.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent compound peak.

    • If available, use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Mandatory Visualizations

Hydrolysis_Pathway 2-Chloro-4,6-dimethoxypyrimidine 2-Chloro-4,6-dimethoxypyrimidine 2-Hydroxy-4,6-dimethoxypyrimidine 2-Hydroxy-4,6-dimethoxypyrimidine 2-Chloro-4,6-dimethoxypyrimidine->2-Hydroxy-4,6-dimethoxypyrimidine Nucleophilic Substitution HCl HCl 2-Hydroxy-4,6-dimethoxypyrimidine->HCl H2O H2O H2O->2-Chloro-4,6-dimethoxypyrimidine

Caption: Hypothesized hydrolysis pathway of 2-Chloro-4,6-dimethoxypyrimidine.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH) Stock_Solution->Base Oxidation Oxidation (3% H2O2) Stock_Solution->Oxidation HPLC HPLC / LC-MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal Thermal Stress (80°C) Thermal->HPLC Photo Photodegradation (UV 254 nm) Photo->HPLC Data Data Interpretation (Purity & Degradants) HPLC->Data Solid_Sample Solid Sample Solid_Sample->Thermal Solid_Sample->Photo

Caption: Experimental workflow for the forced degradation study.

Troubleshooting_Tree Start Inconsistent Experimental Results or Suspected Decomposition Check_Appearance Check Visual Appearance of Compound (Color, Texture) Start->Check_Appearance Appearance_OK Appearance is Normal Check_Appearance->Appearance_OK Normal Appearance_Bad Color Change / Clumping Observed Check_Appearance->Appearance_Bad Abnormal Purity_Analysis Perform Purity Analysis (e.g., HPLC, NMR) Appearance_OK->Purity_Analysis Appearance_Bad->Purity_Analysis Purity_Good Purity >98% Purity_Analysis->Purity_Good Pass Purity_Bad Purity <98% or Impurities Detected Purity_Analysis->Purity_Bad Fail Review_Protocol Review Experimental Protocol for Other Sources of Error Purity_Good->Review_Protocol Forced_Degradation Conduct Forced Degradation Study to Identify Degradants Purity_Bad->Forced_Degradation Source_New Source a New Batch of Compound Purity_Bad->Source_New

Caption: Troubleshooting decision tree for decomposition issues.

Technical Support Center: Strategies to Minimize By-product Formation in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrimidine derivatives. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrimidines and what are their principal drawbacks?

A1: The most common methods for pyrimidine synthesis include the Biginelli reaction and the Pinner synthesis. The Biginelli reaction is a one-pot, three-component condensation that is lauded for its simplicity but can suffer from low yields and by-product formation, particularly under classical conditions.[1][2][3] The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is versatile but can be sensitive to reaction conditions, especially the need for anhydrous environments to prevent hydrolysis of intermediates.[1][4]

Q2: What are the typical by-products observed in the Biginelli reaction?

A2: A common by-product in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP), which is often a yellow, highly fluorescent compound.[5] This can form when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be generated from the decomposition of urea at elevated temperatures.[5] Other potential by-products include Knoevenagel condensation products between the aldehyde and the β-ketoester, and open-chain ureides resulting from incomplete cyclization.[1]

Q3: What side reactions are common in the Pinner pyrimidine synthesis?

A3: Side reactions in the Pinner synthesis can include the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization of intermediates.[5] The key imidate salt intermediate, also known as a Pinner salt, is highly susceptible to hydrolysis, which can lead to the formation of esters as by-products.[1]

Q4: Can aliphatic aldehydes be used in the Biginelli reaction?

A4: Yes, aliphatic aldehydes can be used in the Biginelli reaction, but they often result in lower yields compared to their aromatic counterparts. This is because aliphatic aldehydes are more susceptible to self-condensation and other side reactions.[1] The "Atwal modification," which involves the pre-formation of an enone intermediate, can be a useful strategy to improve yields when using aliphatic aldehydes.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyrimidine Product

Symptom: The overall yield of the purified pyrimidine derivative is consistently low.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical for achieving high yields.[6]

    • Solution: Systematically optimize the reaction conditions. For the Biginelli reaction, consider screening various Lewis and Brønsted acid catalysts.[7] Experiment with different solvents, as polarity can significantly affect reaction rates and yields.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time and prevent product degradation.[8]

  • Poor Quality of Starting Materials: Impurities in the reactants can lead to unwanted side reactions and inhibit the desired transformation.[5]

    • Solution: Ensure that all starting materials, including aldehydes, β-ketoesters, urea, and amidines, are of high purity.[6] Use freshly prepared or purified amidine hydrochloride for the Pinner synthesis, as amidines can be hygroscopic and prone to hydrolysis.[5]

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: For the Biginelli reaction, if a significant amount of starting material is observed after the initial reaction time, consider increasing the catalyst loading or switching to a more active catalyst.[7] For the Pinner synthesis, ensure strictly anhydrous conditions, as any moisture can hydrolyze key intermediates.[1]

Issue 2: Formation of Unexpected By-products

Symptom: TLC or HPLC analysis of the crude reaction mixture shows significant spots or peaks corresponding to unknown impurities.

Possible Causes and Solutions:

  • Competing Side Reactions: As mentioned in the FAQs, side reactions like the Hantzsch pyridine synthesis in the Biginelli reaction can compete with the formation of the desired pyrimidine.[5]

    • Solution: To minimize the formation of the Hantzsch by-product, carefully control the reaction temperature to avoid the decomposition of urea into ammonia.[5] The order of addition of reactants can also be important; in some cases, adding the urea last may be beneficial.[5] The choice of catalyst can also influence the selectivity between the Biginelli and Hantzsch pathways.[5]

  • Lack of Regioselectivity: In the synthesis of substituted pyrimidines, a lack of regioselectivity can result in the formation of isomeric by-products.[8]

    • Solution: The use of appropriate protecting groups or directing groups on the starting materials can enhance the regioselectivity of the reaction.[8]

Issue 3: Difficulties in Product Purification

Symptom: The desired pyrimidine derivative is difficult to isolate from the crude reaction mixture.

Possible Causes and Solutions:

  • Similar Polarity of Product and Impurities: If by-products have similar polarities to the desired product, separation by column chromatography can be challenging.[8]

    • Solution: Experiment with different solvent systems for column chromatography.[9] If separation is still difficult, consider alternative purification techniques such as preparative HPLC or recrystallization.[8][10] For polar pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable chromatographic method.[10]

  • Product Instability: The target pyrimidine derivative may be unstable on the stationary phase used for chromatography (e.g., silica gel).[9]

    • Solution: Assess the stability of your compound on silica gel by performing a 2D TLC.[9] If degradation is observed, consider using a less acidic stationary phase like alumina or deactivated silica gel.[9]

  • Crystallization Issues: The product may fail to crystallize, or may "oil out" during recrystallization attempts.[10][11]

    • Solution: If the compound fails to crystallize, the solution may not be supersaturated. Try evaporating some of the solvent or adding an anti-solvent.[10] If the product oils out, this could be due to rapid precipitation. Ensure a slow cooling process to encourage crystal growth.[11] Seeding the solution with a small crystal of the pure compound can also be effective.[11]

Data Presentation

The following tables provide a summary of quantitative data for different pyrimidine synthesis methods, allowing for a comparison of their efficiencies.

Table 1: Comparison of Catalysts in the Synthesis of Pyrido[2,3-d]pyrimidines [12]

CatalystReactantsSolventTemperature (°C)TimeYield (%)
Nano-Fe₃O₄@SiO₂/SnCl₄6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedioneWater701.5 - 3 min94 - 99
Nanocrystalline MgO6-aminouracil/6-amino-2-thiouracil/6-amino-1,3-dimethyluracil, Aromatic Aldehydes, MalononitrileWater80Not SpecifiedHigh Efficiency
Diammonium Hydrogen Phosphate (DAHP)4(6)-aminouracil, Aromatic Aldehydes, MalononitrileAqueous MediaReflux / MW5 - 10 min (MW)82 - 95

Table 2: Comparison of Biginelli Reaction Protocols [13]

ProtocolReactantsCatalystSolventReaction ConditionsReported Yield (%)
Classical Biginelli ReactionBenzaldehyde, Ethyl Acetoacetate, UreaHClEthanolReflux, 3 hrsOften low
Modified Biginelli (Grindstone)Benzaldehyde, Ethyl Acetoacetate, UreaCuCl₂·2H₂O / HClSolvent-freeGrinding>90
Modified Biginelli (Thiourea)Benzaldehyde, Ethyl Acetoacetate, ThioureaNH₄ClMethanolReflux, 3 hrsNot specified
Modified Biginelli (Grindstone, Thiourea)Benzaldehyde, Ethyl Acetoacetate, ThioureaCuCl₂·2H₂O / HClSolvent-freeGrinding>90

Experimental Protocols

Protocol 1: Microwave-Assisted Biginelli Reaction to Minimize By-product Formation

This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine by-product through the use of microwave irradiation, which allows for shorter reaction times.[14]

Materials:

  • Aromatic Aldehyde (1 mmol)

  • Ethyl Cyanoacetate (1 mmol)

  • Guanidine (in ethanolic NaOH) (1.5 mmol)

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and guanidine (1.5 mmol) in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 7-12 minutes at a suitable temperature and power, as determined by initial optimization experiments.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired pyrimidine derivative.

Protocol 2: Optimized Pinner Synthesis of a Hydroxypyrimidine

This protocol provides a general procedure for the Pinner synthesis, emphasizing the need for anhydrous conditions to prevent the formation of ester by-products.[15]

Materials:

  • β-keto ester (e.g., ethyl acetoacetate) (1 equivalent)

  • Amidine hydrochloride (1 equivalent)

  • Base (e.g., sodium ethoxide) (1 equivalent)

  • Anhydrous ethanol

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amidine hydrochloride (1 equivalent) in anhydrous ethanol.

  • Add the base (e.g., sodium ethoxide, 1 equivalent) to the solution and stir for 15-30 minutes at room temperature.

  • To this mixture, add the β-keto ester (1 equivalent) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired hydroxypyrimidine.

Visualizations

Biginelli_vs_Hantzsch Aldehyde Aldehyde Biginelli_Intermediate Iminium Intermediate Aldehyde->Biginelli_Intermediate + Urea Hantzsch_Intermediate Enamine Intermediate Aldehyde->Hantzsch_Intermediate + β-Ketoester beta_Ketoester β-Ketoester beta_Ketoester->Biginelli_Intermediate Urea Urea Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp. DHPM Dihydropyrimidinone (Desired Product) Biginelli_Intermediate->DHPM Ammonia->Hantzsch_Intermediate DHP Dihydropyridine (By-product) Hantzsch_Intermediate->DHP + β-Ketoester

Caption: Competing pathways in the Biginelli reaction.

Troubleshooting_Workflow Start Low Yield or By-product Formation Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impurities Found Optimize_Conditions Optimize Reaction Conditions (Catalyst, Temp, Time, Solvent) Check_Purity->Optimize_Conditions Reagents Pure Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Optimize_Conditions->Monitor_Reaction Monitor_Reaction->Optimize_Conditions Incomplete Reaction or By-product Formation Purification Evaluate Purification Strategy Monitor_Reaction->Purification Reaction Optimized Purification->Optimize_Conditions Purification Issues Success Improved Yield and Purity Purification->Success

Caption: A logical workflow for troubleshooting pyrimidine synthesis.

References

Validation & Comparative

The Disparate Reactivities of Chloropyrimidines: A Comparative Analysis of 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount. Chloropyrimidines are a cornerstone in the synthesis of a vast array of biologically active molecules. However, their reactivity in crucial synthetic transformations, such as nucleophilic aromatic substitution (SNAr), can vary dramatically depending on the substitution pattern of the pyrimidine ring. This guide provides a detailed comparison of the reactivity of 2-chloro-4,6-dimethoxypyrimidine with other common chloropyrimidines, supported by theoretical principles and experimental data, to aid in the strategic design of synthetic routes.

The pyrimidine core is an electron-deficient heterocycle, a property that renders it susceptible to nucleophilic attack. The introduction of a chlorine atom provides a good leaving group, facilitating SNAr reactions. The reactivity of the C-Cl bond is, however, exquisitely sensitive to the electronic effects of other substituents on the ring. In general, electron-withdrawing groups enhance the electrophilicity of the carbon bearing the chlorine, thereby accelerating the rate of nucleophilic substitution. Conversely, electron-donating groups diminish this electrophilicity, leading to a decrease in reactivity.

Comparative Reactivity: The Influence of Methoxy Groups

2-Chloro-4,6-dimethoxypyrimidine features two methoxy groups at positions 4 and 6. The methoxy group is a powerful electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the pyrimidine ring. This donation of electron density significantly reduces the electrophilicity of the C2 carbon, making 2-chloro-4,6-dimethoxypyrimidine substantially less reactive towards nucleophiles compared to its unsubstituted or electron-withdrawn counterparts.

While direct, side-by-side kinetic studies comparing a broad range of chloropyrimidines under identical conditions are sparse in the literature, the qualitative and semi-quantitative trend is well-established. The following table summarizes the expected relative reactivity of 2-chloro-4,6-dimethoxypyrimidine in comparison to other key chloropyrimidines in SNAr reactions.

CompoundStructureSubstituent EffectExpected Relative Reactivity (SNAr)
2,4-Dichloropyrimidine2,4-DichloropyrimidineTwo electron-withdrawing Cl atomsVery High
2-Chloropyrimidine2-ChloropyrimidineUnsubstitutedHigh
2-Chloro-4,6-dimethoxypyrimidine2-Chloro-4,6-dimethoxypyrimidineTwo electron-donating OMe groupsLow

Note: The reactivity of the C4-Cl in 2,4-dichloropyrimidine is generally higher than the C2-Cl in SNAr reactions.

Experimental Protocols

To illustrate the practical implications of these reactivity differences, a representative experimental protocol for a common SNAr reaction—amination—is provided for 2-chloro-4,6-dimethoxypyrimidine. It is important to note that the less reactive nature of this substrate often necessitates more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) compared to more activated chloropyrimidines.

Protocol: Amination of 2-Chloro-4,6-dimethoxypyrimidine

This protocol describes the synthesis of 2-amino-4,6-dimethoxypyrimidine.

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Ammonia (e.g., aqueous solution or generated in situ)

  • Solvent (e.g., ethanol, water, or a mixture)

  • Autoclave or sealed reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • In a high-pressure autoclave, combine 2-chloro-4,6-dimethoxypyrimidine (1 equivalent) and the chosen solvent.

  • Add the ammonia source (a significant excess is typically used).

  • Seal the autoclave and begin stirring.

  • Heat the reaction mixture to a temperature in the range of 100-150 °C. The optimal temperature will depend on the specific ammonia source and solvent used.

  • Maintain the reaction at this temperature for several hours (e.g., 4-12 hours). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) if possible.

  • After the reaction is complete, cool the autoclave to room temperature and cautiously vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water) to yield pure 2-amino-4,6-dimethoxypyrimidine.

Reaction Mechanism and Workflow

The nucleophilic aromatic substitution on chloropyrimidines proceeds through a well-established addition-elimination mechanism. The key steps are illustrated in the diagrams below.

Experimental_Workflow A Reaction Setup (Autoclave) B Heating and Stirring (100-150 °C) A->B C Work-up (Solvent Removal) B->C D Purification (Recrystallization) C->D E Characterization (NMR, MS) D->E

Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-4,6-dimethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structure is a critical cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 2-chloro-4,6-dimethoxypyrimidine and its derivatives, supported by experimental data and detailed protocols.

This document will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to unequivocally identify and characterize these heterocyclic compounds, which are pivotal intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][2]

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for the parent compound, 2-chloro-4,6-dimethoxypyrimidine, which serves as a benchmark for the analysis of its derivatives.

Spectroscopic TechniqueParameterObserved ValueReference
¹H NMR Chemical Shift (δ)~4.0 ppm (s, 6H, -OCH₃), ~6.2 ppm (s, 1H, Ar-H)Based on typical values for similar structures
¹³C NMR Chemical Shift (δ)~55 ppm (-OCH₃), ~90 ppm (Ar-C5), ~160 ppm (Ar-C2), ~170 ppm (Ar-C4, C6)[3]
Mass Spectrometry (MS) Molecular Ion (m/z)~174 [M]⁺[3][4]
Infrared (IR) Spectroscopy Key Absorptions (cm⁻¹)~1580, 1567 (C=N, C=C stretching), ~1480, 1400 (ring stretching), C-O, C-Cl vibrations[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 2-chloro-4,6-dimethoxypyrimidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance 300 MHz or higher).[7]

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum using a standard pulse sequence.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7]

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • Identify the molecular ion peak [M]⁺ and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used for precise mass determination and elemental composition analysis.[4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample using a suitable technique such as a KBr pellet, Nujol mull, or as a thin film on a salt plate.[3][5]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[5]

    • Identify the characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the spectroscopic analysis of 2-chloro-4,6-dimethoxypyrimidine derivatives.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation start Synthesized Derivative IR IR Spectroscopy start->IR NMR NMR Spectroscopy start->NMR MS Mass Spectrometry start->MS IR_data Functional Groups Identified IR->IR_data NMR_data ¹H & ¹³C Skeleton Determined NMR->NMR_data MS_data Molecular Weight Confirmed MS->MS_data structure Structure Confirmed IR_data->structure NMR_data->structure MS_data->structure

Caption: Workflow for structural confirmation of derivatives.

Comparison with Alternatives

While the combination of NMR, MS, and IR spectroscopy is a powerful and standard approach for structural elucidation, alternative and complementary techniques can provide additional insights.

  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. However, it requires the growth of suitable single crystals, which can be a significant challenge.

  • UV-Visible Spectroscopy: This technique can be used to study the electronic transitions within the molecule and is particularly useful for conjugated systems.[5] The absorption maxima can be sensitive to substitution on the pyrimidine ring.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict spectroscopic data (NMR chemical shifts, vibrational frequencies) for a proposed structure.[4] A strong correlation between the experimental and calculated data provides further confidence in the structural assignment.[4]

By employing a multi-technique spectroscopic approach and, where necessary, complementing it with alternative methods, researchers can confidently and accurately determine the structure of novel 2-chloro-4,6-dimethoxypyrimidine derivatives, paving the way for their application in various fields of chemical science.

References

Validation of analytical methods for 2-Chloro-4,6-dimethoxypyrimidine quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical methodologies is presented for the accurate quantification of 2-Chloro-4,6-dimethoxypyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. Given the limited availability of specific validated methods for this compound in public literature, this guide provides a framework for the validation of suitable analytical techniques. This is based on international guidelines and performance data from analogous pyrimidine derivatives and other genotoxic impurities.[1] This guide is intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical procedures for 2-Chloro-4,6-dimethoxypyrimidine.

Comparison of Potential Analytical Methods

The selection of an appropriate analytical method for 2-Chloro-4,6-dimethoxypyrimidine depends on the specific requirements of the analysis, such as the required sensitivity, the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and suitable techniques for the analysis of such compounds.[1][2]

Table 1: Comparison of Potential Analytical Techniques for 2-Chloro-4,6-dimethoxypyrimidine Quantification

Analytical TechniquePrinciplePotential AdvantagesPotential DisadvantagesPrimary Applications
High-Performance Liquid Chromatography (HPLC) Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[1]Higher cost of instrumentation and solvents compared to some other methods.[1]Purity determination, assay for potency, stability testing, and impurity profiling.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation is based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase, followed by mass analysis.[3]Excellent for the analysis of volatile impurities; high separation efficiency and specificity from mass detection.[1][3]May require derivatization for non-volatile compounds; potential for thermal degradation of the analyte.Analysis of volatile organic impurities, residual solvents, and thermally stable related substances.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[4]Extremely high sensitivity and selectivity, allowing for quantification at very low levels (ppm to ppb); suitable for complex matrices.[2][5]Higher equipment and maintenance costs; potential for matrix effects that can suppress or enhance ionization.Trace level quantification of genotoxic impurities, metabolite identification, and pharmacokinetic studies.[4]

Performance Comparison of Analytical Methods

The following table summarizes the typical validation parameters for each technique, providing a basis for method selection. The data presented is based on performance characteristics observed for structurally similar pyrimidine derivatives and genotoxic impurities, and serves as a benchmark for methods to be validated for 2-Chloro-4,6-dimethoxypyrimidine.

Table 2: Comparative Performance of Analytical Methods

Validation ParameterHPLC-UVGC-MSLC-MS/MSICH Guideline[6]
Linearity (R²) > 0.999> 0.999> 0.999> 0.995
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%95.0% - 105.0%98.0% - 102.0% for assay; broader range for impurities
Precision (%RSD) < 1.0% (Repeatability)< 2.0% (Intermediate)< 6.0%< 5.0%< 2.0% for assay; higher for trace impurities
Limit of Detection (LOD) ~0.05 µg/mL~0.4 ppm~0.3 ppmTo be established based on the application
Limit of Quantitation (LOQ) ~0.15 µg/mL~1.1 ppm~1.0 ppmTo be established based on the application
Specificity High (with appropriate column and mobile phase)High (mass fragmentation provides specificity)Very High (based on parent/daughter ion transitions)The method should unequivocally assess the analyte in the presence of other components.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols are generalized starting points and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution with a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by UV scan of a standard solution of 2-Chloro-4,6-dimethoxypyrimidine.

  • Procedure:

    • Prepare a standard stock solution of 2-Chloro-4,6-dimethoxypyrimidine in a suitable diluent (e.g., mobile phase).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution by accurately weighing and dissolving the sample in the diluent.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no interfering peaks.

    • Inject the calibration standards to establish the linearity of the method.

    • Inject the sample solution.

    • Quantify the amount of 2-Chloro-4,6-dimethoxypyrimidine in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • Inlet Temperature: 250°C.[7]

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C) at a rate of 10-20°C/min, and hold for a final period.[7] This needs to be optimized based on the volatility of the analyte.

  • Ionization Mode: Electron Ionization (EI).

  • Monitored Ions: Select specific ions from the mass spectrum of 2-Chloro-4,6-dimethoxypyrimidine for quantification and confirmation.

  • Procedure:

    • Prepare a standard stock solution of 2-Chloro-4,6-dimethoxypyrimidine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Prepare calibration standards by diluting the stock solution.

    • Prepare the sample solution by dissolving the sample in the chosen solvent.

    • Inject the calibration standards and sample solutions into the GC-MS system.

    • Identify the analyte based on its retention time and mass spectrum.

    • Quantify the analyte using the peak area of a characteristic ion and the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[4]

  • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).[4]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitored Transitions: Determine the specific parent ion and daughter ion transitions for 2-Chloro-4,6-dimethoxypyrimidine by infusing a standard solution into the mass spectrometer.

  • Procedure:

    • Follow the sample and standard preparation steps similar to the HPLC method.

    • Develop a multiple reaction monitoring (MRM) method on the LC-MS/MS system using the optimized parent and daughter ion transitions.

    • Inject the standards and samples to acquire data.

    • Quantify the analyte with high sensitivity and selectivity using the MRM data.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for analytical method validation and a hypothetical signaling pathway that could be influenced by a drug synthesized from a pyrimidine derivative.

Analytical_Method_Validation_Workflow cluster_validation Validation Parameters A Method Development B Method Optimization A->B C Pre-Validation B->C D Formal Validation C->D E Method Implementation and Routine Use D->E V1 Specificity V2 Linearity & Range V3 Accuracy V4 Precision (Repeatability & Intermediate) V5 LOD & LOQ V6 Robustness F Method Transfer (if applicable) E->F

Caption: A flowchart outlining the key stages of analytical method validation.

Signaling_Pathway_Example Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulation PyrimidineDrug Pyrimidine-based Drug PyrimidineDrug->Kinase2 Inhibition

Caption: A hypothetical signaling pathway modulated by a pyrimidine-based drug.

References

Comparative study of different synthetic routes to 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 2-Chloro-4,6-dimethoxypyrimidine, a key intermediate in the pharmaceutical and agrochemical industries. The following sections detail the most common synthetic strategies, supported by experimental data and protocols to inform process optimization and selection.

Executive Summary

The synthesis of 2-Chloro-4,6-dimethoxypyrimidine is predominantly achieved through two main pathways: one starting from the readily available malononitrile and another from barbituric acid. Both routes offer distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact. Less common methods, such as the diazotization of 2-amino-4,6-dimethoxypyrimidine and a route starting from 2-mercapto-4,6-dimethoxypyrimidine, are also discussed but are generally considered less efficient.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for the different synthetic routes to 2-Chloro-4,6-dimethoxypyrimidine.

Synthetic RouteStarting MaterialKey ReagentsOverall Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Route 1: From Malononitrile MalononitrileMethanol, Hydrogen Chloride, Cyanamide77-82.1%[1]>99.5%[1]High yield and purity, low cost of starting materials.[1]Requires handling of anhydrous hydrogen chloride gas and multiple steps.
Route 1a: Modified Malononitrile Route MalononitrileMethanol, Acetyl Chloride, Cyanamide~77-82%>99.5%Avoids the use of anhydrous HCl gas, simplifying the process.[1]Involves the use of acetyl chloride.
Route 2: From Barbituric Acid Barbituric AcidPhosphorus oxychloride, Sodium methoxide~65-75% (estimated)HighReadily available starting material.Use of hazardous phosphorus oxychloride, potential for isomeric impurities.[2][3]
Route 3: From 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidineSodium nitrite, Hydrochloric acid~30%[4]Not specifiedDirect conversion.Very low yield.[4]
Route 4: From 2-Mercapto-4,6-dimethoxypyrimidine 2-Mercapto-4,6-dimethoxypyrimidineChlorinating agentNot specifiedNot specifiedAlternative approach.Difficult to prepare the starting material.[4]

Experimental Protocols

Route 1: Synthesis from Malononitrile

This route involves a three-step process: formation of 1,3-dimethyl malonimidate dihydrochloride, reaction with cyanamide to form 3-amino-3-methoxy-N-cyano-2-propenamidine, and subsequent cyclization and chlorination.

Step 1: Synthesis of 1,3-Dimethyl malonimidate dihydrochloride

  • A mixture of malononitrile, methanol, and a composite solvent is charged into a pressure kettle.

  • Anhydrous hydrogen chloride is introduced, and the reaction is carried out under pressure at a controlled temperature.

  • The resulting solid, 1,3-dimethyl malonimidate dihydrochloride, is isolated by filtration.

Step 2: Synthesis of 3-Amino-3-methoxy-N-cyano-2-propenamidine

  • The dihydrochloride salt from the previous step is reacted with a 50% aqueous solution of cyanamide.

  • The pH of the reaction is controlled with an alkaline solution (e.g., sodium bicarbonate and sodium hydroxide).

  • The product is isolated by filtration and washing.

Step 3: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

  • 3-Amino-3-methoxy-N-cyano-2-propenamidine is dissolved in methanol.

  • Hydrogen chloride gas is slowly introduced at a low temperature (e.g., 5°C).[1]

  • After the reaction is complete, the mixture is neutralized with water, and the solvent is partially evaporated.

  • The product crystallizes upon cooling and is collected by filtration, washed, and dried to yield 2-Chloro-4,6-dimethoxypyrimidine with a purity of 99.6% and a yield of 82.1%.[1]

Route 1a: Modified Synthesis from Malononitrile using Acetyl Chloride

This modified route avoids the direct use of anhydrous hydrogen chloride gas.

Step 1: Synthesis of 1,3-Dimethyl malonimidate dihydrochloride

  • Acetyl chloride is added dropwise to a solution of malononitrile in methanol.

  • This one-step method directly yields 1,3-dimethyl malonimidate dihydrochloride.[1]

Step 2 & 3: (Same as Route 1)

  • The subsequent steps of reaction with cyanamide and cyclization/chlorination are similar to the primary malononitrile route.

Route 2: Synthesis from Barbituric Acid

This route proceeds via the formation of 2,4,6-trichloropyrimidine.

Step 1: Synthesis of 2,4,6-Trichloropyrimidine

  • Barbituric acid is reacted with an excess of phosphorus oxychloride in the presence of a catalyst such as N,N-dimethylformamide.

  • The reaction mixture is heated to reflux (around 105-115°C) for 1-3 hours.

  • After the reaction, excess phosphorus oxychloride is removed by distillation.

  • The crude 2,4,6-trichloropyrimidine is then purified by vacuum distillation, with reported yields of 77-80% and purity over 99%.

Step 2: Selective Methoxylation to 2-Chloro-4,6-dimethoxypyrimidine

  • 2,4,6-Trichloropyrimidine is reacted with two equivalents of sodium methoxide in a suitable solvent like methanol.

  • The reaction temperature is carefully controlled to favor the substitution at the more reactive 4 and 6 positions over the 2 position.

  • The reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature has been shown to exclusively yield the 4-ethoxy-6-chloro product, suggesting a similar selectivity can be achieved with methoxide.

  • After the reaction is complete, the product is isolated by quenching the reaction, removing the solvent, and purifying the residue, typically by recrystallization.

Route 3: Synthesis from 2-Amino-4,6-dimethoxypyrimidine (Diazotization)
  • 2-Amino-4,6-dimethoxypyrimidine is dissolved in concentrated hydrochloric acid and cooled to 0°C.

  • A solution of sodium nitrite in water is then added dropwise while maintaining a low temperature.

  • This method is reported to have a low yield of only 30%.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the primary synthetic routes.

G cluster_0 Route 1: From Malononitrile Malononitrile Malononitrile Intermediate1 1,3-Dimethyl malonimidate dihydrochloride Malononitrile->Intermediate1  + Methanol + HCl (or Acetyl Chloride) Intermediate2 3-Amino-3-methoxy-N-cyano- 2-propenamidine Intermediate1->Intermediate2  + Cyanamide FinalProduct1 2-Chloro-4,6-dimethoxypyrimidine Intermediate2->FinalProduct1  + HCl (Cyclization)

Caption: Synthetic pathway of 2-Chloro-4,6-dimethoxypyrimidine from Malononitrile.

G cluster_1 Route 2: From Barbituric Acid BarbituricAcid Barbituric Acid Trichloro 2,4,6-Trichloropyrimidine BarbituricAcid->Trichloro  + POCl3 FinalProduct2 2-Chloro-4,6-dimethoxypyrimidine Trichloro->FinalProduct2  + 2 eq. Sodium Methoxide

Caption: Synthetic pathway of 2-Chloro-4,6-dimethoxypyrimidine from Barbituric Acid.

Conclusion

The choice of synthetic route for 2-Chloro-4,6-dimethoxypyrimidine largely depends on the specific requirements of the production process, including scale, cost, safety, and environmental considerations. The malononitrile-based routes offer high yields and purity, with a modified version that avoids the use of anhydrous hydrogen chloride gas, potentially simplifying the industrial application. The barbituric acid route is a viable alternative, though it involves the use of the hazardous reagent phosphorus oxychloride and may require careful control of the selective methoxylation step to avoid isomeric byproducts. The other mentioned routes are generally not preferred due to significantly lower yields or challenges in obtaining the starting materials.

References

Comparative Biological Activity of 2-Chloro-4,6-dimethoxypyrimidine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-chloro-4,6-dimethoxypyrimidine analogs reveals their potential as versatile scaffolds in drug discovery, with derivatives exhibiting promising anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed protocols to inform future research and development in medicinal chemistry.

The pyrimidine core is a fundamental heterocyclic structure present in numerous biologically active compounds, including nucleic acids and various therapeutic agents. 2-Chloro-4,6-dimethoxypyrimidine serves as a key intermediate in the synthesis of a diverse range of derivatives, where modifications at the 2-position can significantly modulate their biological effects. This guide summarizes the available data on the biological activities of these analogs, with a primary focus on their anticancer potential.

Anticancer Activity: A Comparative Analysis

A variety of 2-substituted-4,6-dimethoxypyrimidine analogs have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. The data, primarily presented as half-maximal inhibitory concentrations (IC50), allows for a quantitative comparison of their potency.

Analog Class Specific Analog Cancer Cell Line IC50 (µM) Reference
2-Arylamino Derivatives Compound with 1-(methylsulfonyl)piperidin moiety (3b)Not Specified13.6[1]
Pyrimidinyl Hydrazones Compound 15Melanoma0.37[2]
Ovarian Cancer0.11[2]
Pancreatic Cancer1.09[2]

Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-substituted-4,6-dimethoxypyrimidine analogs is highly dependent on the nature of the substituent at the 2-position. Preliminary SAR analysis suggests that steric factors may play an important role in the anti-tumor activity of these compounds[1]. For instance, the introduction of a 1-(methylsulfonyl)piperidin moiety has been shown to yield a compound with notable antitumor activity[1].

Furthermore, pyrimidinyl hydrazones have demonstrated significant and selective cytotoxicity against cancer cell lines, with potency superior to known agents like doxorubicin in some cases[2]. These compounds are thought to exert their cytotoxic action through a combination of metal chelation and the generation of reactive oxygen species[2].

Signaling Pathways and Mechanisms of Action

Several signaling pathways have been implicated in the biological effects of pyrimidine derivatives. One of the key targets is the PIM-1 kinase , a serine/threonine kinase involved in cell cycle progression, proliferation, and apoptosis[3][4]. Inhibition of PIM-1 kinase is a promising strategy in cancer therapy, and various pyrimidine-based compounds have been investigated as PIM-1 inhibitors[3][4][5].

The induction of apoptosis , or programmed cell death, is another crucial mechanism by which these analogs exert their anticancer effects. Studies on related pyrimidine derivatives have shown that they can trigger apoptosis through various mechanisms, including the activation of caspases and disruption of mitochondrial function[6].

Below is a simplified representation of a potential signaling pathway involving PIM-1 kinase inhibition.

PIM1_Pathway 2-Substituted-4,6-dimethoxypyrimidine Analog 2-Substituted-4,6-dimethoxypyrimidine Analog PIM-1 Kinase PIM-1 Kinase 2-Substituted-4,6-dimethoxypyrimidine Analog->PIM-1 Kinase Inhibits Bad Bad PIM-1 Kinase->Bad Phosphorylates (inactivates) Bcl-2 Bcl-2 Bad->Bcl-2 Inhibits Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits MTT_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition A Seed Cells in 96-well Plate B Cell Adhesion (Overnight) A->B C Add Compound Analogs B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570nm) G->H

References

A Researcher's Guide to ¹H and ¹³C NMR Data Interpretation for Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrimidine derivatives, a class of heterocyclic compounds central to numerous pharmaceuticals. This guide provides a comparative analysis of ¹H and ¹³C NMR data for various substituted pyrimidines, offering insights into the influence of substituents on chemical shifts. Detailed experimental protocols and data visualization are included to support research and development efforts.

The pyrimidine ring is a nitrogen-containing heterocycle, and its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil) and many synthetic drugs.[1] The precise characterization of these molecules is critical, and NMR spectroscopy provides a powerful method for determining their structure and purity.

Understanding Substituent Effects on Pyrimidine ¹H NMR Spectra

The chemical shifts of the protons on the pyrimidine ring are highly sensitive to the electronic nature and position of substituents. Electronegative atoms and unsaturated groups generally cause a downfield shift (to a higher ppm value), while electron-donating groups typically induce an upfield shift.[2]

A study on the chemical shifts of amino group protons in substituted 2- and 5-aminopyrimidines demonstrated a clear dependence on the inductive and conjugative effects of the substituents.[3] This highlights the predictable nature of substituent effects on the pyrimidine ring's electronic environment. The introduction of aza nitrogens into an aromatic ring, such as in pyrimidine, tends to decrease the ring current, affecting the chemical shifts of the ring protons.[4]

Below is a comparative table of ¹H NMR chemical shifts for the parent pyrimidine and several substituted derivatives, illustrating these trends.

CompoundSolventH-2 (δ ppm)H-4/H-6 (δ ppm)H-5 (δ ppm)Substituent Protons (δ ppm)
Pyrimidine [5]CDCl₃9.268.787.36-
2-Aminopyrimidine [6]D₂O-8.286.76NH₂ (exchangeable)
4-Methylpyrimidine CDCl₃9.128.52 (H-6), 7.15 (H-5)-2.55 (CH₃)
5-Bromopyrimidine [7]CDCl₃9.208.80--

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Comparative ¹³C NMR Data for Substituted Pyrimidines

Similar to ¹H NMR, the ¹³C chemical shifts of the pyrimidine ring are influenced by substituents. The electron density at each carbon atom dictates its resonance frequency.

CompoundSolventC-2 (δ ppm)C-4/C-6 (δ ppm)C-5 (δ ppm)Substituent Carbons (δ ppm)
Pyrimidine CDCl₃158.4156.8121.7-
4-Methylpyrimidine [8]-159.0166.0 (C-4), 156.2 (C-6)118.824.1 (CH₃)
5-Bromopyrimidine CDCl₃159.5158.0110.0-

Data for parent pyrimidine and 5-bromopyrimidine are typical values and may vary.

Standard Experimental Protocol for NMR Analysis

Reproducible and high-quality NMR data acquisition relies on a standardized experimental protocol. The following is a general methodology for the analysis of substituted pyrimidines.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified pyrimidine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • The choice of solvent is crucial and should dissolve the compound completely. For compounds with exchangeable protons (e.g., -NH₂, -OH), solvents like D₂O can be used to confirm their presence by proton-deuterium exchange.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[2]

2. NMR Spectrometer Setup:

  • Experiments are typically performed on a 300, 400, or 500 MHz NMR spectrometer.[9]

  • Ensure the spectrometer is properly tuned and shimmed to achieve optimal magnetic field homogeneity and spectral resolution.

3. Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 128, depending on the sample concentration.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR: For complex structures or unambiguous signal assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[10][11]

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

  • Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, triplet, etc.) to elucidate the molecular structure.

Visualizing the NMR Workflow

The process from sample to final structure can be visualized as a logical workflow.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Sample Sample Weighing & Dissolution Solvent Solvent Selection (e.g., CDCl₃, DMSO-d₆) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer NMR Spectrometer (Tuning & Shimming) Tube->Spectrometer Acquire Data Acquisition (¹H, ¹³C, 2D) Spectrometer->Acquire FID Raw Data (FID) Acquire->FID Process Fourier Transform & Phasing FID->Process Analysis Spectral Analysis (δ, J, Integration) Process->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for structural elucidation of pyrimidines using NMR spectroscopy.

This guide provides a foundational comparison and methodology for researchers working with substituted pyrimidines. By understanding the influence of various substituents on NMR spectra and adhering to rigorous experimental protocols, scientists can confidently characterize these vital chemical entities.

References

A Comparative Purity Assessment of Synthesized 2-Chloro-4,6-dimethoxypyrimidine Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of synthetically produced 2-Chloro-4,6-dimethoxypyrimidine against a commercially available high-purity reference standard. The objective is to offer a detailed framework for assessing the quality of this crucial intermediate, which is widely used in the synthesis of pharmaceuticals and herbicides.[1][2] This document outlines the prevalent synthetic routes, details the analytical methodologies for purity assessment, and presents a comparative analysis of a hypothetical synthesized batch versus a reference standard.

Introduction to 2-Chloro-4,6-dimethoxypyrimidine

2-Chloro-4,6-dimethoxypyrimidine (CAS No. 13223-25-1) is a key building block in organic synthesis.[3] Its chemical structure, featuring a reactive chlorine atom and two methoxy groups on a pyrimidine ring, makes it a versatile reagent for creating more complex molecules. The purity of this compound is critical, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential toxicity in pharmaceutical applications. Commercial reference standards for 2-Chloro-4,6-dimethoxypyrimidine typically exhibit a purity of ≥98.0%, often determined by Gas Chromatography (GC).[1][4]

Common Synthesis Routes and Potential Impurities

The purity of synthesized 2-Chloro-4,6-dimethoxypyrimidine is intrinsically linked to its manufacturing process. Two primary synthetic pathways are commonly employed, each with a unique potential impurity profile.

Route 1: Synthesis from Malononitrile

This multi-step synthesis involves the reaction of malononitrile with methanol and hydrogen chloride, followed by reactions with cyanamide and a final condensation step. While this method can be cost-effective, it may introduce several impurities if not carefully controlled.

Potential Impurities from Malononitrile Route:

  • Unreacted Malononitrile: A starting material that may carry through if the initial reaction is incomplete.

  • Intermediates: Such as dimethyl propyleneimine dihydrochloride and 3-amino-3-methoxy-N-cyano-2-propane imine, which may persist if subsequent reaction steps are not driven to completion.

  • By-products of Cyclization: The final condensation step can sometimes lead to the formation of isomeric pyrimidine structures or other related heterocyclic compounds.

Route 2: Synthesis from 2-Amino-4,6-dimethoxypyrimidine via Diazotization

This route involves the diazotization of 2-Amino-4,6-dimethoxypyrimidine followed by a Sandmeyer-type reaction to replace the diazonium group with a chlorine atom. This method can be efficient but is sensitive to reaction conditions, which can lead to specific by-products.

Potential Impurities from Diazotization Route:

  • Unreacted 2-Amino-4,6-dimethoxypyrimidine: The starting material for this route.[5]

  • Phenolic By-products: Reaction of the diazonium salt with water can lead to the formation of 2-hydroxy-4,6-dimethoxypyrimidine.

  • Azo Compounds: Side reactions of the diazonium salt can result in the formation of colored azo-dyes, which can be difficult to remove.

  • By-products from Incomplete Diazotization: Can lead to various nitrogen-containing impurities.[6]

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is essential for a thorough purity assessment of 2-Chloro-4,6-dimethoxypyrimidine. This typically involves chromatographic techniques for separation and quantification of impurities, and spectroscopic methods for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for purity determination, capable of separating the main compound from a wide range of potential impurities.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Gradient Program: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound and the reference standard in acetonitrile to a concentration of approximately 1 mg/mL.

  • Analysis: Inject equal volumes of the sample and reference standard solutions. The purity of the synthesized sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method). The identity of the main peak is confirmed by comparing its retention time with that of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. Given the volatility of 2-Chloro-4,6-dimethoxypyrimidine, GC is a suitable method for its analysis.[1]

Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Prepare solutions of the synthesized compound and reference standard in a suitable solvent like dichloromethane at a concentration of approximately 1 mg/mL.

  • Analysis: The purity is assessed by the area percent method from the total ion chromatogram. The mass spectrum of the main peak in the sample is compared with that of the reference standard and library data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of the synthesized compound and for detecting impurities that may not be easily observable by chromatography. Both ¹H and ¹³C NMR should be performed.

Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Analysis: Acquire a standard proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of 2-Chloro-4,6-dimethoxypyrimidine. Impurities will present as additional peaks in the spectrum.

  • ¹³C NMR Analysis: Acquire a proton-decoupled carbon-13 NMR spectrum to confirm the number and types of carbon atoms in the molecule.

  • Quantitative NMR (qNMR): For a more precise purity assessment, qNMR can be performed using a certified internal standard with a known concentration.

Data Presentation and Comparison

The following tables summarize the expected analytical data for a hypothetically synthesized batch of 2-Chloro-4,6-dimethoxypyrimidine and a high-purity reference standard.

Table 1: Physical and Chemical Properties

PropertySynthesized 2-Chloro-4,6-dimethoxypyrimidineReference Standard
Appearance White to off-white crystalline powderWhite crystalline powder
Melting Point 100-103°C101-104°C
Solubility Soluble in acetonitrile, dichloromethaneSoluble in acetonitrile, dichloromethane

Table 2: Chromatographic Purity Analysis

Analytical MethodParameterSynthesized ProductReference Standard
HPLC (UV, 254 nm) Purity (Area %)98.5%≥99.5%
Known Impurity 1 (e.g., 2-Amino-4,6-dimethoxypyrimidine)0.3%Not Detected
Unknown Impurity 10.2%Not Detected
Total Impurities1.5%≤0.5%
GC-MS Purity (Area %)98.8%≥99.0%
Volatile Impurity 10.5%Not Detected
Total Volatile Impurities1.2%≤1.0%

Table 3: Spectroscopic Analysis

Analytical MethodResult for Synthesized ProductResult for Reference Standard
¹H NMR (400 MHz, CDCl₃) Signals consistent with the structure of 2-Chloro-4,6-dimethoxypyrimidine. Minor peaks observed at δ 7.5 and δ 4.5, indicating the presence of impurities.Clean spectrum with signals corresponding only to 2-Chloro-4,6-dimethoxypyrimidine.
¹³C NMR (100 MHz, CDCl₃) Major signals match the reference. Additional minor signals suggest the presence of structurally related impurities.Spectrum shows the expected number of carbon signals for the pure compound.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 174, consistent with the molecular weight. Fragmentation pattern matches the reference.Molecular ion peak (M⁺) at m/z 174 and fragmentation pattern consistent with the structure.

Visualizing the Workflow

The following diagrams illustrate the synthesis and analysis workflow.

Synthesis_Workflow cluster_route1 Route 1: From Malononitrile cluster_route2 Route 2: From 2-Amino-4,6-dimethoxypyrimidine Malononitrile Malononitrile Intermediate1 Intermediates Malononitrile->Intermediate1 Multi-step Reaction Synthesized_Product1 Synthesized 2-Chloro-4,6-dimethoxypyrimidine Intermediate1->Synthesized_Product1 Condensation Amino_Pyrimidine 2-Amino-4,6-dimethoxypyrimidine Diazonium_Salt Diazonium Salt Amino_Pyrimidine->Diazonium_Salt Diazotization Synthesized_Product2 Synthesized 2-Chloro-4,6-dimethoxypyrimidine Diazonium_Salt->Synthesized_Product2 Sandmeyer Reaction Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_standard Reference cluster_analysis Analytical Methods cluster_comparison Comparison Synthesized_Product Synthesized 2-Chloro-4,6-dimethoxypyrimidine HPLC HPLC Analysis Synthesized_Product->HPLC GCMS GC-MS Analysis Synthesized_Product->GCMS NMR NMR Spectroscopy Synthesized_Product->NMR Reference_Standard Reference Standard Reference_Standard->HPLC Reference_Standard->GCMS Reference_Standard->NMR Data_Comparison Data Comparison (Purity, Impurity Profile) HPLC->Data_Comparison GCMS->Data_Comparison NMR->Data_Comparison

References

Comparative Efficacy of Herbicides Derived from 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and agricultural scientists on the performance, mechanisms of action, and experimental evaluation of pyrimidine-based herbicides.

Herbicides derived from the chemical intermediate 2-Chloro-4,6-dimethoxypyrimidine are pivotal in modern agriculture for effective weed management, particularly in staple crops like rice and cotton. This guide provides an objective comparison of the efficacy of prominent herbicides synthesized from this pyrimidine derivative, supported by experimental data. It further details the experimental protocols for efficacy evaluation and illustrates the key biochemical pathways involved.

Overview of 2-Chloro-4,6-dimethoxypyrimidine Derived Herbicides

2-Chloro-4,6-dimethoxypyrimidine serves as a crucial building block for several highly effective herbicides.[1][2] Notable examples include:

  • Bispyribac-sodium: A post-emergence herbicide widely used in rice cultivation to control a broad spectrum of annual and perennial grasses, sedges, and broadleaf weeds.[3][4]

  • Pyrithiobac-sodium: A selective, post-emergence herbicide primarily utilized for the control of broadleaf weeds in cotton.[5][6]

  • Pyribenzoxim: A post-emergence herbicide effective against annual weeds in both transplanted and direct-seeded rice.[7][8]

These herbicides belong to the class of acetolactate synthase (ALS) inhibitors, also known as acetohydroxyacid synthase (AHAS) inhibitors.[5][9][10] Their mode of action involves the inhibition of the ALS enzyme, which is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[10][11] This inhibition ultimately leads to the cessation of cell division and plant death.[5]

Quantitative Efficacy Comparison

The following tables summarize the comparative efficacy of these herbicides against various weed species based on data from multiple field and laboratory studies. Efficacy is presented as percentage of weed control, reduction in weed density, or weed dry weight.

Table 1: Efficacy of Bispyribac-sodium in Rice

Weed SpeciesApplication Rate (g a.i./ha)Weed Control Efficiency (%)Reference
Echinochloa crus-galli (Barnyardgrass)25>97[12]
Echinochloa colona (Junglerice)25>99[12]
Cyperus rotundus (Purple Nutsedge)20-25Effective Control[2]
Fimbristylis miliacea (Hoora grass)20-25Effective Control[2]
Mixed Weed Flora3076.04 - 78.05[13]

Table 2: Comparative Efficacy of Pyrithiobac-sodium and Trifloxysulfuron-sodium

Weed SpeciesHerbicideApplication Rate (g a.i./ha)Efficacy (%)Reference
Senna obtusifolia (Sicklepod)Pyrithiobac-sodium70Lower than trifloxysulfuron[14]
Trifloxysulfuron-sodium8> Pyrithiobac-sodium[14]
Solanum nigrum (Black Nightshade)Pyrithiobac-sodium68 - 10281 - 89[5]
Abutilon theophrasti (Velvetleaf)Pyrithiobac-sodium10259 - 88[5]

Table 3: Efficacy of Pyribenzoxim in Direct-Seeded Rice

Weed SpeciesApplication Rate (g/ha)Weed Control Efficiency (%)Reference
Mixed Weed Flora6070.0 - 88.3[7]

Experimental Protocols

The data presented in this guide are derived from robust field and greenhouse experiments. A generalized protocol for conducting such herbicide efficacy trials is outlined below.

Experimental Design and Setup
  • Field Trials: Experiments are typically laid out in a randomized block design with multiple replications.[2][4] Plot sizes should be sufficient to obtain representative data.[15]

  • Greenhouse/Pot Studies: For controlled environment studies, weeds are grown in pots filled with a suitable soil mix.[16] Treatments are applied at specific growth stages.[12]

  • Treatments: Include various application rates of the test herbicides, a weedy check (no herbicide application), and a weed-free check (manual weeding) for comparison.[5]

Herbicide Application
  • Timing: Herbicides are applied at different stages, such as pre-emergence (PRE) before weed emergence or post-emergence (POST) at specific leaf stages of the weeds.[12][15]

  • Equipment: A calibrated research track sprayer with appropriate nozzles is used to ensure uniform application of the herbicide solution.[16]

  • Application Volume: The volume of spray solution per unit area should be consistent across all treatments.[16]

Data Collection
  • Visual Weed Control Ratings: Efficacy is visually assessed at specific intervals (e.g., 7, 14, 28 days after treatment) on a scale of 0% (no control) to 100% (complete weed death) relative to the untreated control plots.[5][14]

  • Weed Density and Biomass: The number of weeds per unit area (e.g., per square meter) is counted.[2] Above-ground weed biomass is harvested, dried in an oven, and weighed to determine the dry weight.[5][17]

  • Crop Injury: Any phytotoxicity to the crop is visually assessed and recorded.[2]

  • Yield Data: In field trials, crop yield (e.g., grain yield for rice) is measured at harvest to determine the impact of weed control on productivity.[4][17]

Statistical Analysis

The collected data are subjected to statistical analysis, typically using Analysis of Variance (ANOVA), to determine the significance of differences between treatments.[14]

Signaling Pathways and Mechanisms of Action

The primary mode of action for herbicides derived from 2-Chloro-4,6-dimethoxypyrimidine is the inhibition of the Acetolactate Synthase (ALS) enzyme.[9][18]

AHAS_Inhibition_Pathway cluster_BCAA_Biosynthesis Branched-Chain Amino Acid Biosynthesis Pathway cluster_Herbicide_Action Herbicide Inhibition Pyruvate Pyruvate AHAS Acetolactate Synthase (ALS/AHAS) Pyruvate->AHAS alpha_Ketobutyrate 2-Ketobutyrate alpha_Ketobutyrate->AHAS Acetolactate 2-Acetolactate AHAS->Acetolactate Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate AHAS->Acetohydroxybutyrate Intermediates Subsequent enzymatic steps Acetolactate->Intermediates Acetohydroxybutyrate->Intermediates BCAAs Valine, Leucine, Isoleucine Intermediates->BCAAs Protein_Synthesis Protein Synthesis & Plant Growth BCAAs->Protein_Synthesis Herbicides Pyrimidine-derived Herbicides (Bispyribac-sodium, Pyrithiobac-sodium, etc.) Inhibition Inhibition Herbicides->Inhibition Inhibition->AHAS

Caption: Inhibition of the Acetolactate Synthase (AHAS) enzyme by pyrimidine-derived herbicides, disrupting the biosynthesis of essential branched-chain amino acids.

The inhibition of AHAS blocks the production of valine, leucine, and isoleucine, which are essential amino acids for protein synthesis and overall plant growth.[10][19] This leads to a cessation of cell division in the growing points of susceptible weeds, ultimately resulting in their death.[5] The selectivity of these herbicides arises from the differential ability of crops and weeds to metabolize the herbicide.

Experimental Workflow

The process of evaluating the comparative efficacy of these herbicides follows a structured workflow from experimental design to data interpretation.

Herbicide_Efficacy_Workflow cluster_planning Planning & Setup cluster_execution Execution cluster_data Data Collection & Analysis cluster_conclusion Conclusion exp_design Experimental Design (Randomized Block) treatments Treatment Selection (Herbicides, Rates, Controls) exp_design->treatments setup Field/Greenhouse Setup treatments->setup application Herbicide Application (PRE/POST) setup->application data_collection Data Collection (Visual Ratings, Biomass, Yield) application->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis interpretation Results Interpretation (Efficacy Comparison) stat_analysis->interpretation

Caption: A generalized workflow for conducting herbicide efficacy trials, from planning and setup to data analysis and interpretation.

References

Benchmarking the performance of different catalysts in 2-Chloro-4,6-dimethoxypyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the functionalization of pyrimidine scaffolds is a critical step in the synthesis of a vast array of pharmaceuticals and biologically active compounds. 2-Chloro-4,6-dimethoxypyrimidine is a key building block in this context, and the efficiency of its subsequent reactions is paramount. The choice of catalyst in cross-coupling reactions directly influences yield, selectivity, and overall process efficiency. This guide provides an objective comparison of various catalysts used in reactions involving 2-Chloro-4,6-dimethoxypyrimidine, supported by experimental data.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction. The performance of different palladium-based catalysts in the reaction of 2-Chloro-4,6-dimethoxypyrimidine with various boronic acids is summarized below. The efficacy of these catalysts is highly dependent on the ligand, base, and solvent system employed.[1]

Catalyst SystemBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
(η³-1-tBu-indenyl)PdCl(IPr)Benzo[b]furan-2-boronic acidK₂CO₃THF-MeOH251~95[2]
Pd(PPh₃)₄Phenylboronic acidK₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[1]
Pd(OAc)₂/PPh₃Phenylboronic acidK₂CO₃1,4-Dioxane1002455[1]
Pd(PEPPSI)-IPrp-Methoxyphenylboronic acidK₂CO₃1,4-Dioxane8012High[1]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3] The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance.[4]

Catalyst SystemAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosPrimary/Secondary AmineNaOtBuToluene1004-24Varies[4][5]
Pd(OAc)₂ / SPhosPrimary/Secondary AmineNaOtBuToluene10016High[6]

Note: "High" and "Varies" are reported in the literature, suggesting successful reactions, but the exact yields are dependent on the specific amine used.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and optimization of synthetic procedures.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure for the Suzuki-Miyaura coupling of 2-Chloro-4,6-dimethoxypyrimidine with an arylboronic acid.[1][2]

  • Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-Chloro-4,6-dimethoxypyrimidine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., (η³-1-tBu-indenyl)PdCl(IPr), 0.01-0.05 equiv.) and the degassed solvent (e.g., THF-MeOH).

  • Reaction Conditions: Stir the mixture at the specified temperature (e.g., 25°C) for the required time (e.g., 1 hour).

  • Work-up and Analysis: After the reaction is complete, quench the reaction with water and extract with an organic solvent. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.[2]

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of 2-Chloro-4,6-dimethoxypyrimidine.[4][5]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), ligand (e.g., XPhos, 4-10 mol%), and base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add the 2-Chloro-4,6-dimethoxypyrimidine (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene).

  • Reaction Conditions: Seal the reaction vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (4-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the general workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents (Aryl Halide, Boronic Acid/Amine, Base) Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Catalyst Prepare Catalyst System (Pd Source + Ligand) Catalyst->Setup Solvent Degas Solvent Solvent->Setup Heating Heat and Stir Setup->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify

General experimental workflow for cross-coupling reactions.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R Base RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdII_Amine Ar-Pd(II)-X (HNR'R'')(Ln) AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)-NR'R'' Ln Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

References

Safety Operating Guide

Proper Disposal of 2-Chloromethyl-4,6-dimethoxypyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloromethyl-4,6-dimethoxypyrimidine (CAS No. 13223-25-1) was not located. The following guidance is based on the general principles for the safe handling and disposal of halogenated heterocyclic compounds and related chlorinated pyrimidines. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

The proper disposal of this compound is crucial for maintaining laboratory safety and environmental protection. As a chlorinated organic compound, it is categorized as hazardous waste and must be managed accordingly. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited for this class of chemicals.[1][2]

Hazard Identification and Safety Summary

Based on aggregated data from the European Chemicals Agency (ECHA) C&L Inventory, this compound presents the following hazards.[3] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory when handling this compound for any purpose, including disposal.

Hazard ClassificationGHS CodeDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields or goggles.
Serious Eye Damage/Eye Irritation (Category 2A)H319Causes serious eye irritation.Safety glasses with side shields or chemical goggles. A face shield may be necessary if splashing is a risk.
Skin Corrosion/IrritationNot specified, but assumed for chlorinated compoundsMay cause skin irritation upon contact.Chemical-resistant gloves and a lab coat.
Respiratory IrritationNot specified, but possible with dustMay cause respiratory tract irritation.Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA-approved respirator may be required if dust is generated.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted systematically to ensure safety and regulatory compliance.

  • Waste Identification and Segregation:

    • Treat all waste containing this compound, including contaminated materials (e.g., gloves, wipes, chromatography media), as hazardous waste.[1]

    • This compound is a halogenated organic waste due to the presence of chlorine.[4]

    • It is critical to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal and to avoid increased disposal costs.[1][5]

    • Use a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred to minimize the risk of breakage.[1]

  • Waste Collection and Labeling:

    • Collect waste in a container that is in good condition and compatible with the chemical.

    • Clearly label the waste container with the words "Hazardous Waste."[1]

    • The label must include the full chemical name, "this compound," and the approximate quantity or concentration.[1] Avoid using abbreviations or chemical formulas.

    • Include the date of waste generation and the contact information of the principal investigator or responsible personnel.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.

    • Do not accumulate large quantities of waste. Arrange for pickup by your institution's EHS department in a timely manner.

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1]

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1][6]

    • After triple-rinsing and allowing it to air-dry, deface all labels on the container. The container may then be disposed of as regular trash, although institutional policies may vary.[1]

Experimental Protocol: Small Spill Cleanup

In the event of a small spill of solid this compound, follow these steps:

  • Evacuate and Isolate: Immediately alert others in the area and evacuate unnecessary personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.

  • Containment: Carefully cover the spill with an absorbent material like vermiculite, sand, or a commercial spill absorbent.

  • Collection: Gently sweep the absorbed material into a suitable, labeled container for hazardous waste. Avoid creating dust.

  • Decontamination: Clean the spill area with a soap and water solution. Collect the cleaning materials and dispose of them as hazardous waste.

  • Dispose of Contaminated PPE: Place all contaminated PPE in a sealed bag and dispose of it as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow start Start: Generation of this compound Waste identify Identify as Halogenated Organic Hazardous Waste start->identify segregate Segregate from Non-Halogenated Waste identify->segregate collect Collect in a Labeled, Compatible Container segregate->collect labeling Label Container: 'Hazardous Waste' Full Chemical Name Date and Contact Info collect->labeling empty_container Empty Container Management collect->empty_container storage Store in Designated Satellite Accumulation Area labeling->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup disposal Professional Disposal (e.g., Incineration) pickup->disposal end End: Safe and Compliant Disposal disposal->end triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as per Institutional Policy triple_rinse->dispose_container collect_rinsate->storage

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Chloromethyl-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloromethyl-4,6-dimethoxypyrimidine. The following procedures are based on best practices and data from safety data sheets (SDS) of structurally similar compounds, ensuring a high level of safety in the absence of a specific SDS for the target compound.

Hazard Identification and Risk Assessment
  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Acute Toxicity: May be harmful if swallowed.[2][4]

Signal Word: Warning[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar halogenated and pyrimidine-based compounds.[5][6][7]

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles with side-shields or a Face ShieldMust meet ANSI Z87.1 standards. A face shield is recommended when there is a splash hazard.[5][8]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[8][9] Always inspect gloves for integrity before use and change them immediately if contaminated. For tasks with a higher risk of exposure, double-gloving can provide additional protection.
Body Laboratory CoatA flame-resistant lab coat should be worn and kept buttoned to provide maximum skin coverage.[7][8] For large quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[10]
Respiratory RespiratorWork should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[6][8]
Feet Closed-toe shoesShoes must cover the entire foot.[7][8]
Handling and Storage Protocols

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling:

  • Always handle this compound within a chemical fume hood to minimize inhalation exposure.[5]

  • Avoid direct contact with skin and eyes.[11]

  • Wash hands thoroughly with soap and water after handling.[3][4]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3][11]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents.[11]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Spill and Emergency Procedures

Immediate and appropriate response to a spill is crucial to prevent harm to personnel and the environment.

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully cover the material to prevent dust formation. For liquid spills, use an inert absorbent material.

  • Collect: Carefully scoop the contained material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

Waste Collection:

  • Collect all waste material, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[3]

  • Ensure the container is kept tightly closed.[1]

Disposal Method:

  • Arrange for disposal through a licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures A Assess Hazards & Risks B Don Appropriate PPE A->B C Handle in Chemical Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E H Collect Waste in Labeled Container D->H Spill Spill Occurs D->Spill FirstAid Exposure Occurs D->FirstAid F Doff PPE Correctly E->F G Wash Hands Thoroughly F->G I Store Waste Securely H->I J Arrange for Professional Disposal I->J Evacuate Evacuate Area Spill->Evacuate AdministerFirstAid Administer First Aid FirstAid->AdministerFirstAid Contain Contain Spill Evacuate->Contain Collect Collect Waste Contain->Collect Decontaminate_Spill Decontaminate Area Collect->Decontaminate_Spill SeekMedical Seek Immediate Medical Attention AdministerFirstAid->SeekMedical

Caption: Logical workflow for handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.